5,5'-Methylenedisalicylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFKVGACKJIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074481 | |
| Record name | 5,5'-Methylenedisalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-25-8 | |
| Record name | 5,5′-Methylenedisalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5'-Methylenedisalicyclic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-Methylenedisalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-Methylenedisalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-methylenedi(salicylic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5'-METHYLENEDISALICYCLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KF4FVV76N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 5,5'-Methylenedisalicylic Acid
Foreword
In the landscape of pharmaceutical intermediates and advanced material science, a thorough understanding of a molecule's fundamental characteristics is paramount. 5,5'-Methylenedisalicylic acid, a molecule defined by its dual salicylic acid moieties linked by a methylene bridge, presents a unique profile of reactivity and physical behavior. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of its physicochemical properties. We will move beyond simple data recitation to explore the causality behind these properties, grounding our discussion in established analytical methodologies and authoritative data. The protocols and data presented herein are structured to provide not just information, but a framework for practical application and further investigation.
Molecular Identity and Structure
This compound (MDSA) is a bifunctional organic compound that serves as a critical building block in various synthetic pathways.[1] Its structure, featuring two salicylic acid units, imparts both phenolic and acidic characteristics, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2]
Structural Representation
The spatial arrangement of MDSA, consisting of two hydroxybenzoic acid groups connected at their 5-positions by a methylene (-CH2-) group, is fundamental to its properties. This structure facilitates specific intermolecular interactions and provides multiple reactive sites.
Caption: Molecular structure of this compound.
Key Identifiers
Precise identification is critical for regulatory compliance and scientific accuracy. The following table summarizes the primary identifiers for MDSA.
| Identifier | Value | Source(s) |
| CAS Number | 122-25-8 | [3][4][5][6][7] |
| Molecular Formula | C₁₅H₁₂O₆ | [2][3][6][7] |
| Molecular Weight | 288.25 g/mol | [3][8][9] |
| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | [6][7][8] |
| InChI Key | JWQFKVGACKJIAV-UHFFFAOYSA-N | [2][6][7][8] |
| SMILES | C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | [2][6][7][8] |
| Synonyms | 3,3′-Methylenebis[6-hydroxybenzoic acid], Methylenebis(salicylic acid) | [1][2][4] |
Physicochemical Data
The physical properties of MDSA dictate its behavior in various states and its interactions with solvents, which is crucial for process development, formulation, and analytical characterization.
Physical State and Thermal Properties
MDSA is typically a cream-colored or white to off-white crystalline solid or powder.[2][5][6] Its high melting point is indicative of a stable crystal lattice with significant intermolecular forces, likely hydrogen bonding mediated by the carboxylic acid and hydroxyl groups.
| Property | Value | Notes | Source(s) |
| Appearance | Cream Powder / Crystalline Solid | [2][5][6] | |
| Melting Point | 232 - 243.5 °C | Decomposes at 238°C.[3] The range suggests sensitivity to purity. | [3][5][6][7] |
| Boiling Point | ~350.49 °C | Rough estimate; the compound likely decomposes before boiling at atmospheric pressure. | [5][10] |
| Flash Point | 312.3 °C | [5] | |
| Vapor Pressure | 8.19E-14 mmHg at 25°C | Extremely low, indicating negligible volatility under standard conditions. | [5] |
Solubility Profile
The solubility of a compound is a cornerstone of its application, influencing everything from reaction kinetics to bioavailability. MDSA's dual polar functional groups (carboxyl and hydroxyl) and nonpolar aromatic backbone give it a characteristic solubility profile.
-
Freely Soluble: Methanol, ethanol, ether, acetone, glacial acetic acid.[3]
-
Slightly Soluble: Hot water.[3]
-
Practically Insoluble: Water (cold), benzene, chloroform, carbon disulfide, petroleum ether.[3][4][5][7]
This profile is logical: polar protic and aprotic solvents can effectively solvate the hydroxyl and carboxylic acid groups, while nonpolar solvents cannot overcome the strong intermolecular hydrogen bonding of the solid-state compound. The insolubility in water is a key consideration for pharmaceutical formulations and environmental fate.[11]
Acidity and Partition Coefficient
The acidic nature of MDSA is defined by its two carboxylic acid groups and two phenolic hydroxyl groups.
-
pKa (Predicted): 2.94 ± 0.10.[10][12] This value primarily reflects the dissociation of the first carboxylic acid proton. The carboxylic acid groups are significantly more acidic than the phenolic hydroxyls.
-
XLogP3: 2.085 - 3.3.[5][8][13] This value suggests a moderate lipophilicity. It indicates that while the molecule has polar functionalities, its overall character allows for partitioning into non-polar environments, a critical factor in membrane permeability and drug delivery.
Synthesis and Reactivity
Synthesis Pathway
MDSA is classically prepared via the electrophilic substitution of salicylic acid with formaldehyde, typically in the presence of an acid catalyst like sulfuric acid.[3] A more modern approach, aimed at reducing waste, utilizes p-toluenesulfonic acid as a catalyst in an aqueous medium.[14]
The selection of the catalyst and solvent system is a critical experimental choice. While sulfuric acid is effective, it necessitates a significant neutralization and washing step, generating substantial aqueous waste. The use of p-toluenesulfonic acid in water represents a greener alternative, simplifying workup and reducing the environmental impact.[14]
Caption: Generalized workflow for the synthesis of MDSA.
Reactivity
The reactivity of MDSA is centered around its four functional groups: two carboxylic acids and two phenolic hydroxyls. These sites can be selectively or exhaustively modified. For instance, derivatives have been synthesized by converting the carboxylic acid and phenolic groups into amides, esters, phosphates, and sulfonates to explore their therapeutic potential, such as inhibiting bacterial enzymes.[15]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of MDSA requires a suite of spectroscopic and chromatographic techniques.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for O-H stretching (broad, for both carboxylic acid and phenol), C=O stretching (strong, for the carboxylic acid), C=C stretching (for the aromatic rings), and C-O stretching. The provided data confirms the spectrum conforms to the structure.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons, the methylene bridge protons, and the acidic protons of the hydroxyl and carboxyl groups.
-
¹³C NMR: Will provide signals for each unique carbon atom, including the carboxyl, aromatic, and methylene carbons.[16]
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (288.25 g/mol ) is a key identifier.[8]
Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol provides a self-validating system for obtaining a high-quality IR spectrum of a solid sample like MDSA.
-
System Preparation & Background Scan:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with isopropyl alcohol and a lint-free wipe.
-
Perform a background scan with nothing on the crystal. This is critical as it subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O), ensuring these do not appear in the final sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the dry MDSA powder onto the center of the ATR crystal.
-
Apply pressure using the integrated anvil. Consistent pressure is key for spectral reproducibility, as it ensures good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
-
Data Processing & Validation:
-
The resulting spectrum should be automatically ratioed against the background scan.
-
Verify the spectrum by identifying key functional group peaks: a broad O-H stretch (~3300-2500 cm⁻¹), a sharp C=O stretch (~1700-1680 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹). The presence and relative intensity of these peaks validate the sample's identity.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
-
Chromatographic Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing the purity of MDSA and separating it from related impurities.
-
Methodology: A reverse-phase (RP) HPLC method is suitable.[17] The stationary phase would be nonpolar (e.g., C18), and the mobile phase would be a polar mixture, such as acetonitrile and water, with an acid modifier like phosphoric or formic acid.[17] The acid modifier is crucial as it suppresses the ionization of the carboxylic acid groups, leading to sharper, more symmetrical peaks and improved retention.
Caption: Standard workflow for purity analysis of MDSA by HPLC.
Safety and Handling
Proper handling of any chemical reagent is non-negotiable. The available data indicates that MDSA requires careful handling.
Hazard Identification
-
GHS Classification: Causes serious eye irritation (H319).[8] May cause skin and respiratory irritation.[12][18] Harmful if swallowed.[12]
-
Precautionary Statements:
-
Prevention: Wear protective gloves and eye protection. Avoid breathing dust. Wash hands thoroughly after handling.[18][19]
-
Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][18]
-
Storage and Handling Recommendations
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][19]
-
Handling: Handle in a well-ventilated area to avoid dust formation. Use non-sparking tools and take measures to prevent electrostatic discharge.[19]
Conclusion
This compound is a well-defined molecule with a robust set of physicochemical properties that underpin its utility as a chemical intermediate. Its high melting point, distinct solubility profile, and multiple reactive functional groups are key characteristics that must be understood for its effective use in research and development. The analytical methods described provide a clear pathway for its identification and quality control, ensuring the integrity of any downstream applications. As with any active chemical compound, adherence to strict safety and handling protocols is essential.
References
- DrugFuture. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.
- PubChemLite. (n.d.). This compound (C15H12O6).
- Global Substance Registration System (GSRS). (n.d.). 5,5'-METHYLENEDISALICYCLIC ACID.
- SpectraBase. (n.d.). This compound - 13C NMR.
- Pandey, K., et al. (2025). This compound Derivatives as Inhibitors of the Protein Phosphatase CppA in Chlamydia trachomatis. ChemRxiv.
- SIELC Technologies. (2018). This compound.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL.
Sources
- 1. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 2. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 3. This compound [drugfuture.com]
- 4. This compound(122-25-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound, 95% | Fisher Scientific [fishersci.ca]
- 8. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound | 122-25-8 [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. This compound | 122-25-8 [amp.chemicalbook.com]
- 13. PubChemLite - this compound (C15H12O6) [pubchemlite.lcsb.uni.lu]
- 14. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. spectrabase.com [spectrabase.com]
- 17. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. chemicalbook.com [chemicalbook.com]
Synthesis and characterization of 5,5'-Methylenedisalicylic acid.
An In-depth Technical Guide on the Synthesis and Characterization of 5,5'-Methylenedisalicylic Acid
Abstract
This compound (MDSA), a molecule comprising two salicylic acid units linked by a methylene bridge, is a compound of significant scientific interest. Its structural features, particularly the presence of carboxylic acid and hydroxyl functional groups, impart valuable properties for applications ranging from pharmaceutical intermediates to building blocks for advanced materials.[1][2] This guide provides a comprehensive, field-proven overview of the synthesis and detailed characterization of MDSA, designed for researchers and professionals in chemistry and drug development. We will explore the mechanistic underpinnings of its synthesis, provide a robust, step-by-step experimental protocol, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment.
Introduction: Chemical Significance and Applications
This compound (CAS No. 122-25-8) is a versatile organic compound that merges the chemical functionalities of its parent molecule, salicylic acid, into a larger, more complex architecture.[1][3] Its defining characteristic is its ability to act as a multidentate ligand, capable of forming stable complexes with a wide range of metal ions. This chelating ability makes it a valuable precursor in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Furthermore, its role as a key intermediate in the synthesis of more complex pharmaceutical compounds is well-established.[2] The molecule typically presents as a white to cream-colored crystalline powder, soluble in polar organic solvents like alcohols and acetone, with limited solubility in water.[3][4]
Synthesis: The Acid-Catalyzed Condensation Route
The most prevalent and reliable method for synthesizing MDSA is the acid-catalyzed electrophilic aromatic substitution reaction between salicylic acid and formaldehyde.[3] This process is efficient and scalable, making it suitable for laboratory and pilot-scale production.
Reaction Mechanism and Rationale
The synthesis proceeds via a classic electrophilic aromatic substitution pathway. The key steps are:
-
Electrophile Generation: The acid catalyst (typically concentrated sulfuric acid) protonates the formaldehyde, forming a highly reactive hydroxymethyl cation (+CH₂OH), a potent electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring of salicylic acid attacks the electrophile. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups favor substitution at the para position (position 5) relative to the hydroxyl group.
-
Second Substitution: The resulting benzyl alcohol intermediate is further activated by the acid catalyst and subsequently reacts with a second molecule of salicylic acid to form the final methylene-bridged product.
The choice of sulfuric acid as a catalyst is twofold: it is a strong proton source for generating the electrophile and also acts as a dehydrating agent, helping to drive the reaction equilibrium towards the product.
Detailed Experimental Protocol
Materials & Equipment:
-
Salicylic Acid (Reagent Grade)
-
Formaldehyde (37% solution in H₂O)
-
Sulfuric Acid (98%, Concentrated)
-
Methanol
-
Acetone
-
Benzene
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum filtration setup
-
Drying oven
Step-by-Step Procedure:
-
Reactant Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 27.6 g (0.2 mol) of salicylic acid in 100 mL of methanol. Gentle warming may be required to achieve complete dissolution.
-
Reagent Addition: To the stirring solution, add 15.0 mL (0.2 mol) of 37% formaldehyde solution.
-
Catalyst Introduction (Critical Step): Cool the flask in an ice bath. Slowly and carefully, add 10 mL of concentrated sulfuric acid dropwise. This step is highly exothermic; maintaining a low temperature is crucial to control the reaction rate and prevent side product formation.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The solution will typically become darker and thicker as the product precipitates.
-
Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature. The crude MDSA will precipitate out of the solution. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with distilled water (3 x 50 mL) to remove any residual acid and unreacted formaldehyde.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot acetone to dissolve the solid. Once dissolved, slowly add benzene until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. This purification method is effective for removing impurities.[5][6]
-
Final Isolation and Drying: Collect the purified white, crystalline product by vacuum filtration. Dry the crystals in a vacuum oven at 80°C overnight to remove all traces of solvent. The expected melting point is in the range of 235-242°C.[6][7]
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of MDSA.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized product, a suite of analytical techniques must be employed.
Physicochemical Properties
The fundamental properties of the synthesized MDSA should be verified and are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O₆ | [3] |
| Molecular Weight | 288.25 g/mol | [3][8] |
| Appearance | White to cream crystalline powder | [1][6] |
| Melting Point | 235-242 °C | [6][7] |
| Solubility | Freely soluble in methanol, ethanol, acetone; insoluble in water | [3][7] |
Spectroscopic Analysis
Spectroscopy provides irrefutable evidence of the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. For MDSA (typically run in DMSO-d₆), the following resonances are expected:
-
A singlet around 3.8-4.0 ppm, integrating to 2H, corresponding to the bridging methylene (-CH₂-) protons.
-
Multiple signals in the aromatic region (6.8-8.0 ppm) corresponding to the protons on the two salicylic acid rings.
-
A very broad singlet at a high chemical shift (>10 ppm) corresponding to the acidic protons of the two carboxylic acid and two hydroxyl groups.
-
-
¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR data.[9][10] Key expected signals include:
-
A signal around 40 ppm for the methylene bridge carbon.
-
Multiple signals between 110-160 ppm for the aromatic and hydroxyl-bearing carbons.
-
A signal downfield (>170 ppm) for the carboxylic acid carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum confirms the presence of key functional groups.[11][12]
-
~3200-2500 cm⁻¹: A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.
-
~1680-1660 cm⁻¹: A strong, sharp absorption from the C=O stretching of the carboxylic acid.
-
~1600-1450 cm⁻¹: Several sharp peaks corresponding to C=C stretching within the aromatic rings.
-
~1440 cm⁻¹: A characteristic scissoring vibration for the -CH₂- bridge.
-
~1250 cm⁻¹: A strong C-O stretching vibration.
-
Molecular Structure Diagram
Caption: The chemical structure of this compound (MDSA).
Conclusion
This guide has detailed a reliable and well-documented methodology for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution. The comprehensive characterization workflow, employing a combination of physicochemical measurements and spectroscopic techniques, provides a self-validating system to ensure the production of high-purity material. The protocols and data presented herein serve as an authoritative resource for scientists, enabling the confident synthesis and verification of MDSA for its diverse applications in research and development.
References
- Merck Index. This compound. [Link]
- PubChem. This compound | C15H12O6 | CID 67145. [Link]
- Google Patents. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.
- SpectraBase. This compound - [13C NMR]. [Link]
- The Royal Society of Chemistry. 5,5′-Methylenedisalicylic Acid | The Merck Index Online. [Link]
- Georganics. This compound - High purity. [Link]
- SIELC Technologies. This compound. [Link]
- Chemdad. This compound. [Link]
Sources
- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound [drugfuture.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 122-25-8 [chemicalbook.com]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound, 95% | Fisher Scientific [fishersci.ca]
- 8. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(122-25-8) 13C NMR [m.chemicalbook.com]
- 11. This compound(122-25-8) IR Spectrum [chemicalbook.com]
- 12. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
5,5'-Methylenedisalicylic acid CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5,5'-Methylenedisalicylic acid, a versatile organic compound with significant applications in the pharmaceutical and materials science sectors. As a Senior Application Scientist, this document synthesizes key technical data with practical insights to support your research and development endeavors.
Core Identification and Chemical Profile
This compound is an organic compound characterized by two salicylic acid units linked by a methylene bridge.[1] This structure confers both acidic and phenolic properties, making it a valuable intermediate in various synthetic pathways.[1]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
| CAS Number | 122-25-8 | [1][2][3][4][5] |
| Molecular Formula | C15H12O6 | [2][4][6][7] |
| Molecular Weight | 288.26 g/mol | [2][4][7] |
| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | [2][6][7] |
| Synonyms | 5,5'-Methylenebis(2-hydroxybenzoic acid), Methylenebis(salicylic acid), 3,3'-Dicarboxy-4,4'-dihydroxydiphenylmethane | [1][2][5][7] |
| Appearance | Cream to off-white crystalline powder | [1][6][8] |
| Melting Point | 232-242 °C | [6][8][9] |
| Solubility | Freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid. Very slightly soluble in hot water and practically insoluble in benzene, chloroform, and petroleum ether. | [1][4] |
Molecular Structure:
The structural arrangement of this compound is fundamental to its chemical reactivity and utility.
Caption: Molecular Structure of this compound.
Synthesis and Manufacturing
The classical synthesis of this compound involves the reaction of salicylic acid with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid.[4] This electrophilic substitution reaction forms the methylene bridge between two salicylic acid molecules.
Reaction Workflow:
Caption: General synthesis workflow for this compound.
Experimental Protocol Insight: The control of reaction temperature is critical to prevent the formation of undesired byproducts and to ensure a high yield of the target compound. Purification is typically achieved through recrystallization from a suitable solvent mixture, such as acetone-benzene or chloroform-methanol, to obtain wedge-like crystals.[4][8][10]
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds.[3] Its bifunctional nature, possessing both carboxylic acid and hydroxyl groups, allows for a variety of chemical modifications.
-
Building Block for Complex Molecules: Its structure is a foundational component for creating larger, more intricate molecules essential in drug development.[3]
-
Formation of Metal Complexes: The presence of chelating groups enables the formation of complexes with various metal ions, a property that can be exploited in the design of novel therapeutic agents and materials.[1]
-
Antioxidant Properties: The phenolic hydroxyl groups impart antioxidant capabilities, which is an area of interest for potential therapeutic applications.[1]
-
Derivative Synthesis: It is a precursor for derivatives such as Bacitracin Methylenedisalicylate, an antibiotic.[4] It is also used in the synthesis of Aurintricarboxylic acid.[8]
Analytical Methodologies
The analysis and quality control of this compound are essential for its application in regulated industries. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Technique | Reverse Phase (RP) HPLC | Suitable for the separation of moderately polar organic compounds. |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | A standard mobile phase for RP-HPLC providing good peak shape and resolution. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[5] |
| Column | Newcrom R1 or C18 | These stationary phases offer good retention and separation for this analyte.[5] |
| Detection | UV Absorbance | The aromatic rings in the molecule provide strong UV absorbance for sensitive detection. A maximum absorbance is noted at 312 nm in ethanol.[8][10] |
This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[5]
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).
Key Safety Precautions:
-
Eye Contact: Causes serious eye irritation.[7][11] In case of contact, rinse cautiously with water for several minutes.[11][12]
-
Skin Contact: May cause skin irritation.[1][11] Wash with plenty of soap and water after handling.[12]
-
Inhalation: Avoid dust formation and inhalation.[12][13] Move to fresh air if inhaled.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and appropriate clothing to prevent skin exposure.[11][13]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[12]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[14]
Hazard Identification:
Caption: Key hazard information and safety precautions.
Conclusion
This compound is a compound of significant interest due to its established role as a versatile chemical intermediate. Its well-defined synthesis, clear analytical protocols, and diverse applications in pharmaceuticals and beyond underscore its importance in scientific research and development. A thorough understanding of its chemical properties and adherence to safety guidelines are paramount for its effective and safe utilization.
References
- This compound. The Merck Index Online. [Link]
- This compound | C15H12O6. PubChem. [Link]
- This compound. SIELC Technologies. [Link]
- This compound. Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. CAS RN 122-25-8 | Fisher Scientific [fishersci.com]
- 3. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 4. This compound [drugfuture.com]
- 5. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]
- 6. 351730250 [thermofisher.com]
- 7. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | 122-25-8 [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
Early literature and discovery of 5,5'-Methylenedisalicylic acid.
An In-Depth Technical Guide to the Early Literature and Discovery of 5,5'-Methylenedisalicylic Acid
Introduction: Unveiling a Foundational Moiety
This compound (CAS No. 122-25-8) is an organic compound characterized by two salicylic acid units linked at their 5-positions by a methylene bridge.[1] This structure, featuring both carboxylic acid and phenolic hydroxyl groups, imparts a unique combination of acidic and chelating properties.[1] While today it is recognized as a versatile intermediate in the synthesis of pharmaceuticals and polymers, its origins date back to the early 20th century, a period of burgeoning exploration in synthetic organic chemistry.[1][2] This guide provides a detailed examination of the seminal work that first described its synthesis, the early characterization of its properties, and the scientific context of its discovery.
The Foundational Synthesis: Clemmensen and Heitman (1911)
The first documented synthesis of this compound was reported in 1911 by Clemmensen and Heitman in the Journal of the American Chemical Society. Their work described a straightforward yet effective method involving the acid-catalyzed condensation of salicylic acid with formaldehyde.[3]
The Underlying Chemistry: Electrophilic Aromatic Substitution
The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, formaldehyde is protonated to form a highly reactive carbocation (hydroxymethyl cation, +CH2OH). This electrophile then attacks the electron-rich aromatic ring of salicylic acid. The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing activators. The para-position (C5) relative to the hydroxyl group is sterically accessible and electronically favored, leading to the formation of the methylene bridge at this site, linking two salicylic acid molecules.
Caption: Synthesis of this compound via acid-catalyzed condensation.
Early Characterization and Physicochemical Properties
The initial investigations by Clemmensen and Heitman provided the first description of the compound's physical properties. These early observations laid the groundwork for its subsequent identification and use. The compound was described as a white to off-white crystalline solid, often appearing as wedge-like crystals when recrystallized from a mixture of acetone and benzene.[1][3]
Summary of Physicochemical Data
| Property | Early Reported Value/Observation |
| Molecular Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol |
| Appearance | Wedge-like crystals; white to off-white powder.[1][3][4] |
| Taste | Bitter taste.[3] |
| Decomposition Point | Decomposes at 238°C.[3] It was noted to turn red at 180°C and begin evolving CO₂.[3] |
| Solubility | Freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid.[3] |
| Very slightly soluble in hot water.[3] | |
| Practically insoluble in benzene, chloroform, carbon disulfide, and petroleum ether.[3] |
Historical Methodology: Synthesis and Purification Protocol
The following protocol is a reconstruction of the experimental methodology that would have been employed in the early 20th century, based on the seminal literature.
Protocol 1: Synthesis via Formaldehyde Condensation
-
Reactant Preparation: In a suitable reaction vessel, dissolve salicylic acid in a sufficient volume of concentrated sulfuric acid. The acid acts as both a solvent and the catalyst.
-
Addition of Formaldehyde: While stirring the salicylic acid solution, slowly add an aqueous solution of formaldehyde (formalin). The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
Reaction: Continue stirring the mixture. The reaction progress is indicated by the formation of a precipitate as the product, this compound, is insoluble in the sulfuric acid medium.
-
Quenching and Isolation: Once the reaction is deemed complete, the mixture is carefully poured into a large volume of cold water. This quenches the reaction and precipitates the crude product.
-
Filtration and Washing: The crude solid is collected by filtration and washed extensively with water to remove residual sulfuric acid and any unreacted starting materials.
-
Drying: The washed product is then dried in a low-temperature oven or desiccator.
Protocol 2: Purification by Recrystallization
-
Dissolution: The crude, dried this compound is dissolved in a minimum amount of hot acetone.[3][5]
-
Clarification: If necessary, the hot solution is filtered to remove any insoluble impurities.
-
Crystallization: Benzene is slowly added to the hot acetone solution until the solution becomes turbid, indicating the onset of precipitation.[3]
-
Cooling: The mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize the yield of crystals.
-
Collection: The purified, wedge-like crystals are collected by filtration, washed with a cold solvent (like a mixture of acetone/benzene or petroleum ether), and dried.[3]
Caption: Early 20th-century workflow for synthesis and purification.
Significance and Early Applications
From its initial discovery, the primary utility of this compound has been as a chemical intermediate.[2] Its difunctional nature, possessing two carboxylic acid and two hydroxyl groups, makes it an ideal building block for more complex molecules, particularly in the burgeoning field of pharmaceutical chemistry that emerged in the early 20th century.[2][6]
The structure's ability to form stable complexes with metal ions also hinted at its potential in material science and as a chelating agent.[1] One of the notable early applications was in the formation of salts with antibiotics, such as Bacitracin Methylenedisalicylate, a derivative that leverages the acidic nature of the molecule to create a stable, administrable form of the drug.[3] This role as a precursor and building block has defined its legacy, cementing its place as a fundamental component in the synthetic chemist's toolbox.
References
- Clemmensen, E., & Heitman, A. H. C. (1911). Preparation of this compound. Journal of the American Chemical Society, 33(5), 737.
- Eurasian Chemical Communications. (2022). Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.
- Wikipedia. (n.d.). 5-Methylsalicylic acid.
- Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(7-8), 437-446.
- PubMed. (2011). Early drug discovery and the rise of pharmaceutical chemistry.
- Organic Syntheses. (n.d.). Mesitoic acid.
Sources
- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound [drugfuture.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 122-25-8 [amp.chemicalbook.com]
- 6. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Guide to the Spectroscopic Characterization of 5,5'-Methylenedisalicylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Methylenedisalicylic acid (MDSA), a molecule synthesized from salicylic acid and formaldehyde, serves as a crucial building block in the development of more complex chemical entities, including polymers and pharmaceutical agents.[1][2] Its structure, featuring two salicylic acid units linked by a methylene bridge, provides a unique scaffold with distinct chemical properties stemming from its phenolic and carboxylic acid functionalities.[3] Accurate and unambiguous structural confirmation is paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound, ensuring its identity and purity.
Molecular Structure and Spectroscopic Correlation
The inherent symmetry of this compound is a key feature that simplifies its spectroscopic analysis. The molecule possesses a C2 axis of symmetry through the central methylene bridge, which means that the two salicylic acid moieties are chemically equivalent. This equivalence significantly reduces the number of unique signals observed in its NMR spectra, providing a clear diagnostic fingerprint.
Below is the chemical structure with standardized atom numbering for consistent spectral assignment throughout this guide.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For MDSA, the analysis is typically performed in a deuterated polar aprotic solvent like dimethyl sulfoxide (DMSO-d₆), which can effectively dissolve the compound and allow for the observation of exchangeable protons (from -OH and -COOH groups).
¹H NMR Spectroscopy
The ¹H NMR spectrum of MDSA is expected to show five distinct signals due to the molecule's symmetry.
Table 1: Expected ¹H NMR Spectral Data for this compound in DMSO-d₆
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H-3/H-3' | ~ 7.8 ppm | Doublet (d) | 2H |
| Aromatic H-4/H-4' | ~ 7.5 ppm | Doublet of Doublets (dd) | 2H |
| Aromatic H-6/H-6' | ~ 6.9 ppm | Doublet (d) | 2H |
| Methylene -CH₂- | ~ 3.8 ppm | Singlet (s) | 2H |
| Phenolic -OH & Carboxylic -COOH | 10 - 13 ppm | Broad Singlet (br s) | 4H |
Causality Behind Assignments:
-
Aromatic Protons: The protons on the benzene rings appear in the characteristic aromatic region (6.5-8.0 ppm). The specific shifts and coupling patterns are dictated by the electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The proton ortho to the carboxyl group (H-6/H-6') is typically the most upfield due to shielding effects, while the proton ortho to the hydroxyl group and meta to the methylene bridge (H-3/H-3') is further downfield.
-
Methylene Bridge (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its position around 3.8 ppm is characteristic of a methylene group flanked by two aromatic rings.
-
Acidic Protons (-OH, -COOH): The phenolic and carboxylic acid protons are acidic and exchangeable. They typically appear as a single broad peak at a very downfield chemical shift in DMSO-d₆. Their broadness is a result of chemical exchange and hydrogen bonding with the solvent.
¹³C NMR Spectroscopy
Due to molecular symmetry, the ¹³C NMR spectrum is expected to show eight distinct signals for the 15 carbon atoms.
Table 2: Expected ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Signal Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Carbon (-C OOH) | ~ 172 ppm |
| Phenolic Carbon (C -OH) | ~ 159 ppm |
| Aromatic C -H (C-3/C-3') | ~ 133 ppm |
| Aromatic C -H (C-4/C-4') | ~ 130 ppm |
| Aromatic Quaternary (C -CH₂) | ~ 128 ppm |
| Aromatic Quaternary (C -COOH) | ~ 118 ppm |
| Aromatic C -H (C-6/C-6') | ~ 116 ppm |
| Methylene Carbon (-C H₂-) | ~ 39 ppm |
Causality Behind Assignments:
-
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (~172 ppm).
-
The carbon atom directly attached to the phenolic oxygen (C -OH) is also significantly deshielded and appears around 159 ppm.
-
The remaining aromatic carbons appear between 115-135 ppm, with their precise shifts determined by the attached functional groups and their position on the ring.
-
The aliphatic methylene bridge carbon is the most shielded, appearing furthest upfield (~39 ppm), consistent with a typical sp³-hybridized carbon. A literature search points to a ¹³C NMR spectrum of MDSA in DMSO-D6 being reported, confirming these general assignments.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of dry this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Homogenization: Gently warm and vortex the tube to ensure complete dissolution. A clear, homogeneous solution is required for high-resolution spectra.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6][7] Use standard acquisition parameters, ensuring a sufficient number of scans for adequate signal-to-noise, especially for the less sensitive ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200 - 2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Strong, Very Broad |
| ~ 3200 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad |
| ~ 1670 | C=O Stretch | Carboxylic Acid (Aryl) | Strong, Sharp |
| ~ 1610 & 1480 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~ 1250 | C-O Stretch | Aryl-O (Phenol & Acid) | Strong |
| ~ 850 - 800 | C-H Bend | Aromatic (Out-of-plane) | Strong |
Interpretation of Key Peaks:
-
O-H Stretching Region: The most prominent feature is the extremely broad absorption from 3200 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[8][9] Overlapping this region is the O-H stretch of the phenolic group.
-
C=O Stretching: A strong, sharp peak around 1670 cm⁻¹ is the unambiguous signature of the carbonyl group in the carboxylic acid. Its position is typical for an aromatic carboxylic acid.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions, including the C=C stretches of the aromatic rings and the strong C-O stretching vibrations from both the phenol and carboxylic acid groups. The specific pattern of C-H out-of-plane bending can provide information about the substitution pattern on the aromatic ring.
Experimental Protocol: KBr Pellet Method for FTIR
The KBr pellet method is a standard technique for analyzing solid samples.[6] Its success hinges on minimizing moisture contamination, as water has strong IR absorptions that can obscure the sample spectrum.[6]
-
Material Preparation: Use only spectroscopic grade potassium bromide (KBr). Dry the KBr powder in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a very fine powder.
-
Mixing: Add ~100-200 mg of the dry KBr to the mortar. Gently but thoroughly mix and grind the sample and KBr until the mixture is homogeneous and has the consistency of fine flour.
-
Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. This causes the KBr to "cold-flow" and form a solid disc.
-
Analysis: Carefully remove the resulting thin, transparent, or translucent pellet from the die and place it in the spectrometer's sample holder.
-
Background Collection: Before analyzing the sample, acquire a background spectrum using a "blank" pellet made of pure KBr from the same batch. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor, as well as any minor impurities in the KBr itself.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar, non-volatile molecules like MDSA, as it typically keeps the molecule intact.
Expected Mass Spectrum Data (ESI, Negative Ion Mode):
-
Molecular Ion Peak: In negative ion mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻.
-
Calculated m/z: 287.0561
-
Molecular Formula: C₁₅H₁₁O₆⁻
-
-
Key Fragment Ions: While ESI is a soft technique, some fragmentation can be induced. A common and diagnostic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂).
-
[M-H - CO₂]⁻: Loss of a carboxyl group as CO₂ (44 Da) from the molecular ion. This would result in a significant peak at m/z 243.0660 .
-
[M-H - 2CO₂]⁻: Subsequent loss of the second carboxyl group, resulting in a peak at m/z 199.0762 .
-
Table 4: Predicted Key Ions in ESI-MS (Negative Mode)
| m/z (calculated) | Ion Formula | Description |
| 287.0561 | [C₁₅H₁₁O₆]⁻ | [M-H]⁻ (Deprotonated Molecule) |
| 243.0660 | [C₁₄H₁₁O₄]⁻ | [M-H - CO₂]⁻ |
| 199.0762 | [C₁₃H₁₁O₂]⁻ | [M-H - 2CO₂]⁻ |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The sample must be fully dissolved.
-
Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source. The instrument is typically operated in negative ion mode to facilitate the deprotonation of the acidic carboxylic acid and phenolic groups.
-
Sample Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization: A high voltage (e.g., -3 to -5 kV) is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. A heated drying gas (nitrogen) aids in solvent evaporation.[1]
-
Ion Detection: As the solvent evaporates, the charge density on the droplets increases until gas-phase ions (like [M-H]⁻) are ejected and enter the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio and detected.
Integrated Spectroscopic Workflow
No single technique provides a complete structural picture. True confidence in characterization comes from integrating the data from all three methods. The workflow below illustrates how these techniques synergistically confirm the structure of this compound.
Caption: Integrated workflow for the spectroscopic characterization of MDSA.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation. Mass spectrometry confirms the correct molecular weight. Infrared spectroscopy verifies the presence of the key carboxylic acid, phenolic, and aromatic functional groups. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. Together, these techniques provide the unambiguous data required for researchers and drug development professionals to proceed with confidence in their work.
References
- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]
- Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Kintek Solution.
- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation.
- Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176. [Link]
- ResearchGate. (2009). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.
- Cameron, J. M., et al. (2012). Dimethyl 5,5′-methylenebis(2-hydroxybenzoate). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2939. [Link]
- Merck Index. (n.d.). This compound. Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). 5,5'-methylenebis(2-hydroxybenzoic acid). Sigma-Aldrich.
- Shah, A., et al. (2014). Preparation and Characterization of Poly Metal Complexes Derived from 5,5'-Methylenebis(2-Hydroxy Benzaldehyde) and 6,6'-Methylenebis(2-hydroxy naphthaldehyde) with Hydrazine and 4-Amino Phenyl Ether. Asian Journal of Chemistry, 26(18), 6055-6060. [Link]
- Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Gavriliu, D., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2469. [Link]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12. [Link]
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy: Table of Intensities.
- Schalley, C. A., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(1), 28-44. [Link]
- SpectraBase. (n.d.). This compound. Wiley. [Link]
- ChemicalBook. (n.d.). This compound(122-25-8) IR Spectrum. ChemicalBook.
- ChemRxiv. (2021).
- SIELC Technologies. (2018). This compound. SIELC Technologies. [Link]
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
- R Discovery. (n.d.). 5-methylsalicylic Acid Research Articles. R Discovery.
- Chemistry LibreTexts. (2023).
- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
- Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
- UCLA Chemistry. (n.d.). IR Chart. UCLA. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. asianpubs.org [asianpubs.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,5''-Methylenebis(2-hydroxybiphenyl-3-carboxylic acid) | C27H20O6 | CID 17748269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Therapeutic Landscape of 5,5'-Methylenedisalicylic Acid Derivatives: A Technical Guide to Their Biological Potential
For Immediate Release
[City, State] – January 7, 2026 – In the dynamic field of drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, 5,5'-Methylenedisalicylic acid (MDSA) and its derivatives are emerging as a versatile class of compounds with significant therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, biological activities, and structure-activity relationships of these promising molecules.
Introduction to this compound: A Scaffold of Opportunity
This compound, a molecule characterized by two salicylic acid moieties linked by a methylene bridge, has historically been utilized as an intermediate in the synthesis of pharmaceutical compounds.[1][2] Its unique structure, combining the well-known pharmacological properties of salicylic acid with the potential for diverse functionalization, has spurred a recent surge in research into its inherent biological activities and those of its derivatives. This guide will delve into the key areas where MDSA derivatives are showing significant promise: antibacterial, anti-inflammatory, and anticancer applications.
The Antimicrobial Potential of MDSA Derivatives: A New Frontier in Antibacterial Research
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. MDSA and its derivatives have demonstrated encouraging activity against a range of pathogenic bacteria, operating through innovative mechanisms of action.
Mechanism of Action: Targeting Bacterial Phosphatases
A significant breakthrough in understanding the antibacterial action of MDSA comes from studies on Staphylococcus aureus. MDSA has been shown to modulate the phosphorylation of global transcriptional regulators SarA and MgrA by inhibiting the Ser/Thr phosphatase Stp1.[3] This inhibition leads to enhanced phosphorylation of these regulators, disrupting their function and ultimately hindering bacterial virulence and survival.[3] The potency of MDSA as an Stp1 inhibitor is noteworthy, with a reported IC50 value of 9.68 ± 0.52 μM, making it a more potent inhibitor than many commonly used phosphatase inhibitors.[3]
Further research has expanded the scope of MDSA derivatives as antibacterial agents. A structure-based design approach has led to the synthesis of a library of MDSA derivatives with activity against Chlamydia trachomatis. These derivatives act by inhibiting the protein phosphatase CppA, a crucial enzyme in this obligate intracellular pathogen.[4]
Synthesis of Antimicrobial Derivatives
The versatility of the MDSA scaffold allows for a variety of chemical modifications to enhance its antimicrobial properties. Key synthetic strategies include:
-
Amide Coupling: Conversion of the carboxylic acid groups to amides.
-
Esterification: Formation of esters from the carboxylic acid functionalities.
-
Phosphorylation, Sulfonation, and Acetylation: Modification of the phenolic hydroxyl groups.[4]
These modifications can be tailored to create both symmetrical and asymmetrical derivatives, allowing for a systematic exploration of the structure-activity relationship.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antibacterial activity of MDSA derivatives is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a series of twofold serial dilutions of the MDSA derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) in Antimicrobial Activity
While research is ongoing, preliminary findings suggest that the nature of the substituents on the carboxylic acid and phenolic groups of MDSA plays a crucial role in determining the antimicrobial potency and spectrum. The development of a diverse library of derivatives is essential for elucidating clear SAR trends.[4]
Anti-Inflammatory Properties of MDSA Derivatives: Modulating the Inflammatory Cascade
The anti-inflammatory effects of salicylic acid are well-established. Derivatives of MDSA are now being investigated for their potential to offer enhanced or more targeted anti-inflammatory activity.
Mechanism of Action: Inhibition of Pro-Inflammatory Mediators
The anti-inflammatory mechanism of salicylic acid derivatives often involves the inhibition of key players in the inflammatory cascade. One of the primary targets is the transcription factor NF-κB, which regulates the expression of numerous pro-inflammatory genes.[5] By inhibiting NF-κB activity, these compounds can suppress the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7]
Furthermore, salicylic acid derivatives can also exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent inflammatory mediators.[8]
Experimental Workflow for Assessing Anti-Inflammatory Activity
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of MDSA derivatives.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of MDSA derivatives.
Structure-Activity Relationship (SAR) in Anti-inflammatory Activity
For salicylic acid derivatives, modifications at the 5-position and amidation of the carboxylic group have been shown to enhance NF-κB inhibitory activity.[5] For instance, the introduction of a chlorine atom at the 5-position and conversion of the carboxylic acid to an amide can additively increase the anti-inflammatory potency.[5] Further N-modifications of the amide can lead to even greater inhibition of NF-κB activity, with IC50 values in the low micromolar range.[5] It is hypothesized that similar modifications to the MDSA scaffold could yield potent anti-inflammatory agents.
Anticancer Potential of MDSA Derivatives: A Nascent but Promising Avenue
While research into the anticancer properties of MDSA derivatives is still in its early stages, the known activities of related salicylic acid compounds suggest that this is a promising area for investigation.
Potential Mechanisms of Anticancer Activity
The anticancer activity of salicylic acid derivatives is thought to be multifactorial. Potential mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The ability of some salicylic acid derivatives to inhibit NF-κB is also relevant in this context, as NF-κB plays a critical role in cancer cell survival and proliferation.[5]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the MDSA derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) in Anticancer Activity
The SAR for the anticancer activity of MDSA derivatives is an area that requires significant further exploration. However, studies on other substituted heterocyclic compounds have shown that the nature and position of substituents on the aromatic rings can dramatically influence their cytotoxic potency.[4] For instance, the introduction of specific halogen or methoxy groups can enhance anticancer activity against certain cell lines. A systematic synthesis and screening of a diverse library of MDSA derivatives against a panel of cancer cell lines will be crucial to establish clear SAR guidelines for this class of compounds.
Future Directions and Conclusion
This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The demonstrated antibacterial activity, coupled with the potential for potent anti-inflammatory and anticancer effects, underscores the importance of continued research in this area.
Future efforts should focus on:
-
Expansion of Derivative Libraries: The synthesis and characterization of a wider range of MDSA derivatives with diverse functional groups.
-
Broad-Spectrum Biological Screening: Comprehensive evaluation of these derivatives against a wide array of bacterial strains, cancer cell lines, and in various models of inflammation.
-
In-Depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most potent derivatives.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of lead compounds to guide their further development.
References
- Al-Balas, Q., Al-Qazzan, M. B., Alnajjar, B., Kasabri, V., Al-Hiari, Y., Zayed, A., AlKhateeb, R., & Al-Akeedi, M. (2025). Cytotoxicity (as of %Control) IC50 value (mean ±SD in µM) of the tested compounds vs. positive controls Cisplatin and doxorubicin against other malignancy' cell lines adherent monolayers. figshare. [Link]
- Bandgar, B. P., Gawande, S. S., Bodade, R. G., Gawande, N. M., & Khobragade, C. N. (2010). Synthesis and biological evaluation of a novel series of curcumin analogs as anti-inflammatory, antioxidant and anti-cancer agents. Bioorganic & medicinal chemistry letters, 20(2), 730–734.
- Pandey, K., Slater, O., Jeschke, G., Kontoyianni, M., Plunkett, K., & Fisher, D. (2025).
- Dan, W., Geng, H., Qiao, J., Guo, R., & Zhang, J. (2015). Synthesis and antibacterial activities of (±)-yanglingmycin and its analogues. Molecules (Basel, Switzerland), 20(12), 22748–22763.
- Zhou, L., Wang, L., Zhang, J., Xie, Y., & Zhang, Z. (2011). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & medicinal chemistry letters, 21(11), 3335–3338.
- Anonymous. (2023). Tropical Journal of Pharmaceutical Research April 2023. African Journals Online. [Link]
- Yang, J., Ma, J., Che, W., Li, M., & Song, B. (2014). Microwave-Assisted Synthesis and Antitumor Activity of Salicyl Acyloxy Phosphonate Derivatives. Chinese Journal of Organic Chemistry, 34(12), 2549–2555.
- Lee, E. J., Park, H. G., Kang, M. H., & Kim, H. P. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European journal of medicinal chemistry, 47(1), 411–417.
- Zheng, W., Liang, Y., Zhao, H., Zhang, J., & Li, Z. (2015). This compound (MDSA) Modulates SarA/MgrA Phosphorylation by Targeting Ser/Thr Phosphatase Stp1. ChemBioChem, 16(7), 1035–1040.
- Punchard, N. A., Greenfield, S. M., & Thompson, R. P. (1995). Mechanism of action of 5-aminosalicylic acid. Gut, 37(1), 2–4.
- Lee, E. J., Park, H. G., Kang, M. H., & Kim, H. P. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European journal of medicinal chemistry, 47(1), 411–417.
- Bandgar, B. P., Gawande, S. S., Bodade, R. G., Gawande, N. M., & Khobragade, C. N. (2010). Anti-inflammatory activity against TNF-a and IL-6. ResearchGate.
- Yuan, G., Wang, J., Liu, Y., Zhang, Y., & Chen, X. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules (Basel, Switzerland), 21(11), 1569.
- Al-Balas, Q., Al-Qazzan, M. B., Alnajjar, B., Kasabri, V., Al-Hiari, Y., Zayed, A., AlKhateeb, R., & Al-Akeedi, M. (2025). Cytotoxicity (as of %Control) IC50 value (mean ±SD in µM) of the tested compounds vs. positive controls Cisplatin and doxorubicin against other malignancy' cell lines adherent monolayers. figshare. [Link]
- PubChem. (n.d.). This compound. PubChem.
- Fu, Y., Wang, Z., Wang, J., Wang, Y., & Chen, J. (2014). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules (Basel, Switzerland), 19(9), 14382–14392.
- Sharma, G., & Kumar, A. (2022). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules (Basel, Switzerland), 27(23), 8234.
- Al-Omair, M. A., Al-Wabli, R. I., Al-Ghamdi, K. M., Al-Qahtani, S. D., & Al-Amri, A. M. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules (Basel, Switzerland), 28(1), 120.
- Mainardi, T., & Feldmann, M. (2004). Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases. Swiss medical weekly, 134(47-48), 697–705.
- European Medicines Agency. (2022). Breakpoint tables for interpretation of MICs and zone diameters. European Medicines Agency.
- Moreno Cardenas, P. G., & Çiçek, S. S. (2023). Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus. Frontiers in microbiology, 14, 1234115.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. The Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.
- UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. UCLA Health.
Sources
- 1. This compound [drugfuture.com]
- 2. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermogravimetric Analysis of 5,5'-Methylenedisalicylic Acid
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 5,5'-Methylenedisalicylic acid (CAS 122-25-8). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize thermal analysis techniques for the characterization of chemical compounds. This document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the thermal decomposition of this compound, offering field-proven insights to ensure scientifically sound and reproducible results.
Introduction: The Significance of Thermal Analysis for this compound
This compound, a molecule comprising two salicylic acid units linked by a methylene bridge, is a compound of interest in pharmaceuticals and materials science.[1] Its chemical structure, featuring both carboxylic acid and hydroxyl functional groups, imparts properties that make it a versatile intermediate in chemical synthesis.[2] The thermal stability of such compounds is a critical parameter, influencing storage conditions, processing, and the ultimate performance of the final product.
Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability and compositional properties of materials.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA provides invaluable data on its decomposition temperature, the nature of its decomposition products, and the kinetics of its thermal degradation. This guide will explore the nuances of performing and interpreting TGA on this specific molecule.
Chemical Structure of this compound
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Results and Discussion: Interpreting the Thermal Decomposition
The thermal decomposition of this compound is expected to occur in distinct stages, primarily involving decarboxylation.
Proposed Thermal Decomposition Pathway
Based on the chemical structure and literature on the thermal behavior of aromatic carboxylic acids, a multi-step decomposition is proposed. It is known that this compound begins to release carbon dioxide at approximately 180°C and decomposes around 238°C. [4]The hazardous decomposition products are carbon monoxide and carbon dioxide. [5] Step 1: Decarboxylation of the First Carboxylic Acid Group
The initial mass loss is anticipated to be the decarboxylation of one of the two carboxylic acid groups, releasing a molecule of carbon dioxide (CO2).
Step 2: Decarboxylation of the Second Carboxylic Acid Group
Following the first decarboxylation, the second carboxylic acid group is expected to decompose at a higher temperature, releasing another molecule of CO2.
Step 3: Decomposition of the Remaining Organic Structure
At significantly higher temperatures, the remaining organic backbone will likely undergo further fragmentation, leading to the formation of char and the release of smaller molecules.
Caption: Proposed thermal decomposition pathway of this compound.
Theoretical Mass Loss Calculations
To aid in the interpretation of the TGA curve, the theoretical mass loss for each proposed decomposition step can be calculated based on the molecular weight of this compound (288.25 g/mol ) and the evolved species.
| Thermal Event | Proposed Reaction | Evolved Species | Theoretical Mass Loss (%) |
| Step 1 | C15H12O6 → C14H12O4 + CO2 | CO2 | 15.27% |
| Step 2 | C14H12O4 → C13H12O2 + CO2 | CO2 | 15.27% (from initial mass) |
| Step 3 | Further Decomposition | Various | Dependent on final char |
Note: The experimental mass losses may deviate slightly from the theoretical values due to instrumental factors and potential side reactions.
Interpreting the TGA Curve
The TGA thermogram will display the percentage of mass remaining on the y-axis versus the temperature on the x-axis.
-
Onset Temperature: The temperature at which a mass loss begins is a key indicator of the initiation of decomposition.
-
Inflection Point: The peak of the derivative thermogravimetric (DTG) curve corresponds to the temperature of the maximum rate of mass loss for a particular step.
-
Mass Loss Percentage: The magnitude of each mass loss step should be compared with the theoretical values to validate the proposed decomposition mechanism.
For this compound, we anticipate observing two distinct or overlapping mass loss steps in the temperature range of approximately 180°C to 300°C, corresponding to the sequential decarboxylation events. A final, more gradual mass loss at higher temperatures would represent the decomposition of the remaining organic structure.
Conclusion
Thermogravimetric analysis is a powerful and indispensable tool for characterizing the thermal stability and decomposition of this compound. By following a rigorous experimental protocol and applying a sound theoretical framework for interpretation, researchers can obtain high-quality, reliable data. The proposed multi-step decomposition pathway, centered around sequential decarboxylation, provides a solid basis for understanding the thermal behavior of this important chemical compound. This in-depth guide serves as a valuable resource for scientists and professionals, enabling them to confidently perform and interpret TGA for this compound in their research and development endeavors.
References
- Merck Index. This compound.
- PubChem. This compound.
- ResearchGate. Thermogravimetric Analysis (TGA) Theory and Applications.
- Wikipedia. Thermal decomposition.
- ResearchGate. Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations.
- LabWrench. Thermogravimetric Analysis – TGA.
- NETZSCH Analyzing & Testing. Thermal Stability.
Sources
- 1. This compound [drugfuture.com]
- 2. 351730250 [thermofisher.com]
- 3. This compound(122-25-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. osti.gov [osti.gov]
- 5. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 5,5'-Methylenedisalicylic Acid
Abstract
5,5'-Methylenedisalicylic acid (MDSA) is a molecule of significant interest in the pharmaceutical and materials science sectors, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty polymers.[1] The solid-state properties of MDSA, particularly its crystal structure and potential for polymorphism, are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability in final drug products. This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of MDSA. While specific polymorphic forms of MDSA are not extensively documented in publicly available literature, this guide, grounded in established principles of solid-state chemistry and pharmaceutical development, presents a robust, field-proven methodology for a comprehensive polymorph screen. It details experimental protocols for crystallization, characterization, and data analysis, designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly investigate and understand the solid-state landscape of this compound.
Introduction to this compound and the Significance of Polymorphism
This compound (C₁₅H₁₂O₆, CAS No: 122-25-8) is a dicarboxylic acid characterized by two salicylic acid moieties linked by a methylene bridge.[2] Its structure imparts both phenolic and acidic properties, making it a versatile building block in organic synthesis.[2] The initial preparation of MDSA was reported as early as 1911, involving the reaction of salicylic acid with formaldehyde in the presence of sulfuric acid.[3]
In the context of pharmaceutical development, the solid-state form of an API is a critical quality attribute. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact a drug's performance.[4] Different polymorphs of the same compound can exhibit variations in:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.
-
Stability: Both chemical and physical stability can differ, impacting shelf-life.
-
Mechanical Properties: Such as flowability and compressibility, which are crucial for tablet manufacturing.
-
Hygroscopicity: The tendency to absorb moisture from the air.
Therefore, a thorough investigation of polymorphism is a regulatory expectation and a scientific necessity in drug development to ensure product quality, consistency, and safety.[5] This guide outlines a systematic approach to a polymorph screen of MDSA, from initial crystallization experiments to the characterization of potential new solid forms.
A Systematic Approach to Polymorph Screening of this compound
The objective of a polymorph screen is to crystallize a compound under a wide variety of conditions to access different regions of the phase diagram and induce the formation of as many crystalline forms as possible.[6] A well-designed screen for MDSA would encompass a diverse range of solvents and crystallization techniques.
Starting Material: Preparation of Amorphous MDSA
To increase the likelihood of obtaining metastable polymorphs, it is often advantageous to start the screening process from an amorphous solid. Amorphous material, lacking long-range molecular order, has a higher free energy and can thus serve as a more favorable starting point for the nucleation of various crystalline forms.[5]
Protocol for Preparation of Amorphous MDSA:
-
Dissolve a known quantity of crystalline MDSA in a suitable solvent (e.g., acetone) to form a concentrated solution.
-
Rapidly remove the solvent under high vacuum using a rotary evaporator.
-
Alternatively, lyophilize (freeze-dry) a solution of MDSA in a suitable solvent like a mixture of 1,4-dioxane and water.
-
Confirm the amorphous nature of the resulting solid using Powder X-ray Diffraction (PXRD), which will show a broad halo instead of sharp Bragg peaks.[3]
Crystallization Methodologies
A comprehensive screen should employ multiple crystallization methods to explore both thermodynamic and kinetic control over the crystallization process.[7]
2.2.1. Solvent-Based Crystallization
This is the most common approach and involves exploring a wide array of solvents with varying properties (polarity, hydrogen bonding capability, etc.).[8]
-
Slow Evaporation: Saturated solutions of MDSA in various solvents are allowed to evaporate slowly at different temperatures. This method favors the formation of thermodynamically stable forms.
-
Cooling Crystallization: Saturated solutions at elevated temperatures are slowly or rapidly cooled to induce crystallization. The cooling rate can influence the resulting polymorph.[9]
-
Anti-Solvent Addition: An anti-solvent (a solvent in which MDSA is poorly soluble) is added to a solution of MDSA, inducing precipitation.[10] The rate of addition and mixing are critical parameters.[10]
-
Slurry Conversion: A suspension of MDSA in a solvent is stirred for an extended period. Over time, the initial form may convert to a more stable polymorph.
Table 1: Suggested Solvents for MDSA Polymorph Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar solvents. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Aprotic, moderately polar solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Aprotic, moderately polar solvents. |
| Hydrocarbons | Heptane, Toluene | Nonpolar solvents, often used as anti-solvents. |
| Chlorinated | Dichloromethane, Chloroform | Aprotic, non-polar to moderately polar. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Highly polar, aprotic solvents. |
| Water | Highly polar, protic solvent. MDSA has low solubility in cold water.[2] | |
| Mixtures | e.g., Acetone/Water, Ethanol/Heptane | Can fine-tune solubility and supersaturation. |
2.2.2. Solid-State Methods
-
Grinding: Mechanical stress induced by grinding can sometimes trigger polymorphic transformations.
-
Thermal Treatment: Heating the solid material can induce phase transitions. This is often studied in conjunction with Differential Scanning Calorimetry (DSC).
The following diagram illustrates a typical workflow for a solvent-based polymorph screen.
Caption: Interrelationship of analytical techniques for the characterization of this compound polymorphs.
Data Presentation and Interpretation: An Illustrative Example
While specific crystallographic data for MDSA is not readily available, we can use salicylic acid, a constituent molecule, as an example to illustrate how such data would be presented. The crystal structure of salicylic acid is reported to be monoclinic. [11] Table 2: Example Crystallographic Data Presentation (for Salicylic Acid)
| Parameter | Value | Source |
| Crystal System | Monoclinic | [11] |
| Space Group | P2₁/c | [12] |
| a (Å) | 11.52 | [12] |
| b (Å) | 4.98 | [12] |
| c (Å) | 11.45 | [12] |
| β (°) | 90.9 | [12] |
| Volume (ų) | 656.4 | [12] |
| Z | 4 | [12] |
If a polymorph screen of MDSA were successful, a similar table would be constructed for each identified form, allowing for direct comparison. The unique PXRD patterns, DSC thermograms, and FTIR spectra for each form would be overlaid for clear visual differentiation.
Conclusion and Future Directions
A thorough understanding of the solid-state chemistry of this compound is paramount for its effective utilization in pharmaceutical and materials science applications. The absence of extensive public data on its polymorphism underscores the necessity for a systematic and rigorous screening and characterization program as outlined in this guide. By employing a diverse range of crystallization techniques and a suite of orthogonal analytical methods, researchers can confidently map the polymorphic landscape of MDSA. The identification and selection of the most stable and suitable crystalline form are critical steps in de-risking the development process, ensuring product quality, and optimizing therapeutic outcomes. Further research should focus on the execution of such a screening program and the elucidation of the single crystal structures of any identified polymorphs to provide a definitive understanding of their molecular packing and intermolecular interactions.
References
- Anderton, C. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
- Clemmensen, E., & Heitman, E. (1911). Ueber die Darstellung von 5.5'-Methylen-disalicylsäure. Journal of the American Chemical Society, 33(5), 737-741.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Hosmed. (n.d.). Measuring isomers and polymorphs.
- Mohan, R., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.
- Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism).
- Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300.
- Ukrainczyk, M. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]
- Cassel, R. B., & Behme, R. (2004). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
- Sygnature Discovery. (n.d.). Polymorph Screening in Drug Development.
- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- SERC Carleton. (2018, June 15). X-ray Powder Diffraction (XRD).
- Mohan, R., et al. (2011). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Crystal Growth & Design, 11(6), 2494-2500. [Link]
- Nare, A., & Patel, S. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- ResearchGate. (n.d.). Typical FTIR spectra of polymorphs.
- Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
- ResearchGate. (n.d.). Crystallographic details for salicylic acid (SA) salts.
- Gholami, M., et al. (2020). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 59(34), 15356-15368. [Link]
- Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients.
- ResearchGate. (n.d.). The structure of salicylic acid.
- Shimadzu. (n.d.). Polymorphism of Drugs.
- Alvarez, A. J., & Myerson, A. S. (2010). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 14(4), 864-879. [Link]
- Choi, H. W., et al. (2015). Chemical structures of salicylic acid and its synthetic and natural derivatives. PLoS ONE, 10(5), e0126070. [Link]
- Infinity LIMS. (2023, August 14). Characterization of Polymers Using FTIR: Techniques and Applications.
- PubChem. (n.d.). Salicylic Acid.
- ResearchGate. (n.d.). Structure of salicylic acid and its derivatives studied in this work.
Sources
- 1. nishkaresearch.com [nishkaresearch.com]
- 2. hosmed.fi [hosmed.fi]
- 3. infinitalab.com [infinitalab.com]
- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. syrris.com [syrris.com]
- 10. ijcea.org [ijcea.org]
- 11. researchgate.net [researchgate.net]
- 12. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5,5'-Methylenedisalicylic Acid: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of 5,5'-Methylenedisalicylic acid, a valuable building block in pharmaceutical and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles to ensure a successful and safe synthesis.
Introduction: The Significance of this compound
This compound (MDSA) is a bifunctional organic compound featuring two salicylic acid units linked by a methylene bridge. This unique structure imparts both phenolic and acidic properties, making it a versatile intermediate in the synthesis of more complex molecules. Its applications are notable in the development of pharmaceuticals, where it serves as a scaffold for novel drug candidates, and in materials science for the creation of specialized polymers and metal-complexing agents.
The Chemistry at its Core: Understanding the Reaction Mechanism
The synthesis of this compound from salicylic acid and formaldehyde proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental in aromatic chemistry, involving the attack of an electron-rich aromatic ring on an electrophile.
The key steps of the mechanism are as follows:
-
Generation of the Electrophile: In the presence of a strong acid catalyst, such as sulfuric acid, formaldehyde is protonated to form a highly reactive carbocation, the hydroxymethyl cation (
). This species is a potent electrophile. -
Electrophilic Attack: The aromatic ring of salicylic acid, being electron-rich, acts as a nucleophile and attacks the hydroxymethyl cation. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring are ortho, para-directing. Due to steric hindrance at the ortho positions, the attack predominantly occurs at the para position (position 5) relative to the hydroxyl group.
-
Formation of a Benzyl Alcohol Intermediate: This attack results in the formation of 5-(hydroxymethyl)salicylic acid.
-
Second Electrophilic Attack: The benzylic alcohol intermediate is then protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a new benzylic carbocation. This carbocation then acts as an electrophile and attacks a second molecule of salicylic acid, again at the 5-position.
-
Deprotonation and Re-aromatization: The final step involves the loss of a proton from the sigma complex, which restores the aromaticity of the second ring and yields the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Hazards |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 69-72-7 | Harmful if swallowed, causes serious eye damage.[2][3][4][5] |
| Formaldehyde solution | CH₂O | 30.03 | 50-00-0 | Toxic if swallowed or in contact with skin, fatal if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, suspected of causing genetic defects, may cause cancer.[1][6][7][8][9] |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Causes severe skin burns and eye damage, may cause respiratory irritation.[10][11][12][13][14] |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Benzene | C₆H₆ | 78.11 | 71-43-2 | Flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, causes serious eye irritation, may cause genetic defects, may cause cancer. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Non-hazardous. |
Safety Precautions:
-
This synthesis must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
-
Handle concentrated sulfuric acid with extreme care, as it is highly corrosive. Always add acid to water, never the reverse.
-
Formaldehyde is a known carcinogen and is highly toxic. Avoid inhalation of vapors and any skin contact.
-
Salicylic acid can cause skin and eye irritation.
Detailed Synthesis Protocol
This protocol is adapted for a laboratory scale, starting with 25g of salicylic acid.
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid (25.0 g, 0.181 mol).
-
Addition of Formaldehyde: To the flask, add a 37% aqueous solution of formaldehyde (7.5 mL, ~0.1 mol). Stir the mixture to form a slurry.
-
Catalyst Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid (98%, 25 mL) to the mixture. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The mixture will become a thick, light-brown paste.
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (1 L), prepare a mixture of ice and water (approx. 500 mL).
-
Slowly and carefully pour the reaction mixture into the ice-water with constant stirring. A precipitate will form.
-
Filter the crude product using a Buchner funnel.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any unreacted salicylic acid and sulfuric acid.
-
-
Drying: Dry the crude product in a vacuum oven at 80-90 °C overnight. The expected yield of the crude product is approximately 23-25 g.
Purification: Obtaining High-Purity this compound
The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone.
-
Slowly add benzene to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone/benzene mixture.
-
Dry the purified crystals in a vacuum oven at 80-90 °C. The purified product should be a cream-colored powder.[2]
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The reported melting point of this compound is in the range of 235-242 °C.[2] A sharp melting point within this range is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic rings and the methylene bridge.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. Expect to see signals corresponding to the aromatic protons, the methylene bridge protons, and the acidic protons of the hydroxyl and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the structure, including the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.[15][16]
-
Conclusion
This application note provides a robust and well-characterized protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can confidently produce this valuable chemical intermediate for their drug discovery and materials science endeavors.
References
- Sulfuric acid - SAFETY DATA SHEET. (2009, June 23).
- This compound | 122-25-8. (n.d.).
- Sulphuric Acid Safety Data Sheet. (2018, December 7).
- Safety Data Sheet: Formaldehyde solution. (n.d.).
- Safety Data Sheet: Salicylic acid. (n.d.).
- Safety Data Sheet: sulphuric acid ... %. (n.d.).
- Material Safety Data Sheet: Sulfuric Acid. (2015, February 2).
- SAFETY DATA SHEET FORMALDEHYDE SOLUTION. (n.d.).
- Salicylic Acid, USP - SDS (Safety Data Sheet). (n.d.).
- Sulfuric Acid 6 M - 18 M (Concentrated) Safety Data Sheet (SDS). (2018, December 3).
- Safety Data Sheet Salicylic Acid DANGER. (2024, March 13).
- SAFETY DATA SHEET FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol. (n.d.).
- Safety Data Sheet: Formaldehyde solution. (n.d.).
- This compound. (n.d.).
- CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica. (n.d.).
- This compound | C15H12O6 | CID 67145. (n.d.).
- 5-Methylsalicylic acid(89-56-5) 1H NMR spectrum. (n.d.).
- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Salicylic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. carlroth.com [carlroth.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. carlroth.com [carlroth.com]
- 7. ob.olis.is [ob.olis.is]
- 8. chemsupply.com.au [chemsupply.com.au]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. teck.com [teck.com]
- 12. chemos.de [chemos.de]
- 13. health.state.mn.us [health.state.mn.us]
- 14. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
High-Yield Purification of 5,5'-Methylenedisalicylic Acid: Application Notes and Protocols for Researchers
Introduction: The Critical Need for Purity in 5,5'-Methylenedisalicylic Acid Applications
This compound (MDSA) is a bifunctional aromatic compound featuring two salicylic acid moieties linked by a methylene bridge.[1] This unique structure imparts both acidic and phenolic properties, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its utility in drug development and materials science is fundamentally dependent on its purity. Impurities, often remnants of its synthesis from salicylic acid and formaldehyde, can interfere with downstream reactions, alter the physicochemical properties of final products, and introduce toxicity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of high-yield purification techniques for this compound. Moving beyond a simple recitation of steps, this document delves into the rationale behind each method, offering a self-validating framework for achieving high purity and maximizing recovery. The protocols outlined herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | [1] |
| Molecular Weight | 288.25 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Decomposes around 238°C (may be higher for purer samples) | [1] |
| Solubility | Freely soluble in methanol, ethanol, ether, acetone, glacial acetic acid. Very slightly soluble in hot water. Practically insoluble in benzene, chloroform, carbon disulfide, petroleum ether. | [1] |
The presence of two carboxylic acid groups and two phenolic hydroxyl groups dictates its solubility profile and provides functional handles for purification via acid-base chemistry. Its crystalline nature makes recrystallization a primary purification method.
Common Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the acid-catalyzed condensation of salicylic acid with formaldehyde.[1] This reaction can lead to several impurities, including:
-
Unreacted Salicylic Acid: A common impurity due to incomplete reaction.
-
Polymeric Byproducts: Formaldehyde can self-polymerize or react with salicylic acid to form higher molecular weight oligomers.[2]
-
Isomeric Byproducts: While the 5,5'- linkage is predominant, other isomers with different methylene bridge positions can form.
-
Residual Catalyst: Acid catalysts, such as sulfuric acid, may remain in the crude product.[1]
-
Formic Acid: An oxidation product of formaldehyde that can be present in the reaction mixture.[2]
The choice of purification strategy should be guided by the nature and concentration of these potential impurities.
Purification Strategies: A Multi-pronged Approach to High Purity
Achieving high-purity this compound often requires a combination of techniques. The following sections detail three robust methods: Recrystallization, Acid-Base Extraction, and Preparative High-Performance Liquid Chromatography (HPLC).
High-Yield Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, its good solubility in several organic solvents at elevated temperatures and poor solubility at lower temperatures make it an ideal candidate for this method.
The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Have a relatively low boiling point for easy removal.
-
Yield well-formed crystals upon cooling.
Based on its known solubility profile, promising solvent systems for this compound include single solvents like acetone and methanol, and mixed solvent systems such as acetone-benzene.[1]
This protocol utilizes a solvent-antisolvent approach to induce crystallization, which can provide excellent recovery and purity.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot acetone. Start with a small volume of acetone and add more incrementally until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.
-
Crystallization: Slowly add hexane (the antisolvent) to the hot acetone solution with gentle swirling until the solution becomes slightly turbid. The appearance of turbidity indicates the saturation point has been reached.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point (e.g., 60-80°C) until a constant weight is achieved.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | > 90% |
| Purity (by HPLC) | > 99% |
Diagram: Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Acid-Base Extraction: Exploiting Chemical Reactivity for Separation
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. As a dicarboxylic acid, this compound can be readily deprotonated by a weak base to form a water-soluble salt, while neutral or less acidic impurities remain in an organic solvent. This method is particularly effective for removing non-acidic impurities.
The carboxylic acid groups of this compound are significantly more acidic than the phenolic hydroxyl groups. A weak base, such as sodium bicarbonate, is sufficient to deprotonate the carboxylic acids, forming the disodium salt, which is highly soluble in water. Neutral impurities will remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the purified this compound, causing it to precipitate.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is soluble, such as ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release the pressure from the carbon dioxide gas that is evolved. Allow the layers to separate.
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acidic product.
-
Back-Washing (Optional): Combine the aqueous extracts and wash them with a small portion of fresh ethyl acetate to remove any entrained neutral impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | > 85% |
| Purity (by HPLC) | > 98% (effective for removing neutral impurities) |
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for the acid-base extraction of this compound.
Preparative High-Performance Liquid Chromatography (HPLC): The Ultimate in Purity
For applications requiring the highest level of purity, such as in pharmaceutical development, preparative HPLC is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. By scaling up an analytical HPLC method, it is possible to isolate milligram to gram quantities of highly pure this compound.
A successful preparative HPLC purification begins with the development of a robust analytical method. The goal is to achieve good resolution between the this compound peak and any impurity peaks. Key parameters to optimize include:
-
Stationary Phase: A C18 reversed-phase column is a common and effective choice for aromatic acids.
-
Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is typically used. The addition of an acid modifier, like formic acid or trifluoroacetic acid, is often necessary to ensure good peak shape for acidic analytes by suppressing the ionization of the carboxylic acid groups.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating complex mixtures.
Once an optimal analytical separation is achieved, the method can be scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume while maintaining the same linear velocity of the mobile phase.
Step-by-Step Methodology:
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) that provides good separation of this compound from its impurities. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase composition or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm filter before injection.
-
Preparative Separation: Scale up the analytical method to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm). Adjust the flow rate and injection volume according to the column dimensions to maintain the separation performance.
-
Fraction Collection: Monitor the column effluent with a UV detector at a wavelength where this compound has strong absorbance. Collect the fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator or a lyophilizer to obtain the highly purified this compound.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-85% (dependent on the purity of the starting material and the strictness of fraction collection) |
| Purity (by HPLC) | > 99.5% |
Diagram: Preparative HPLC Workflow
Caption: Workflow for the preparative HPLC purification of this compound.
Conclusion: A Pathway to High-Purity this compound
The purification of this compound is a critical step in its utilization for research and development. The choice of the most appropriate purification technique depends on the initial purity of the crude material, the nature of the impurities, the desired final purity, and the scale of the purification. For general-purpose use, recrystallization and acid-base extraction offer efficient and cost-effective means of achieving high purity. For applications demanding the utmost purity, preparative HPLC stands as the definitive method. By understanding the principles behind each technique and carefully executing the detailed protocols provided in this guide, researchers can confidently and consistently obtain high-yield, high-purity this compound, thereby ensuring the integrity and success of their scientific endeavors.
References
- Clemmensen, E., & Heitman, J. (1911). This compound. Journal of the American Chemical Society, 33(5), 737.
- DrugFuture. (n.d.). This compound.
- Google Patents. (n.d.). Process for preparing 5,5-methylene disalicylic acid using p-TSA.
- Wikipedia. (n.d.). Formaldehyde.
Sources
Application Notes and Protocols for the Analysis of 5,5'-Methylenedisalicylic Acid by HPLC and GC-MS
Authored by: A Senior Application Scientist
Introduction
5,5'-Methylenedisalicylic acid (MDSA) is a molecule of significant interest in the pharmaceutical industry, often encountered as a process impurity or a related substance in the synthesis of drugs such as sulfasalazine and olsalazine.[1][2] Its chemical structure, featuring two salicylic acid moieties linked by a methylene bridge, presents a unique analytical challenge.[3] This document provides detailed application notes and protocols for the robust analysis of MDSA using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
These methods are designed for researchers, scientists, and drug development professionals to ensure accurate identification and quantification of MDSA, thereby supporting quality control, impurity profiling, and stability studies.
Part 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility. For a polar aromatic compound like MDSA, a reversed-phase HPLC (RP-HPLC) method is the most logical approach.[4][5]
Principle and Rationale
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. The separation of MDSA is achieved based on its hydrophobic interactions with the stationary phase. By manipulating the composition of the mobile phase, primarily the ratio of an organic modifier (like acetonitrile or methanol) to an aqueous buffer, we can control the retention and elution of MDSA and its related impurities. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid groups in MDSA, leading to better peak shape and retention.[4]
Proposed HPLC Method
A well-defined HPLC method is critical for achieving reproducible results. The following protocol is a robust starting point for the analysis of MDSA.
Experimental Protocol: HPLC Analysis of MDSA
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing MDSA in a suitable solvent. A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point.
-
Ensure the final concentration is within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
For MS compatibility, replace phosphoric acid with 0.1% formic acid.[4]
-
-
Elution Mode: A gradient elution is often preferred for analyzing samples with multiple components of varying polarities. A suggested gradient is:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 254 nm or a more specific wavelength determined by the UV spectrum of MDSA.
-
-
Data Analysis:
-
Identify the MDSA peak based on its retention time compared to a standard.
-
Quantify the amount of MDSA using a calibration curve prepared from standards of known concentrations.
-
Visualization of the HPLC Workflow
Sources
Application Notes and Protocols: 5,5'-Methylenedisalicylic Acid in Polymer Chemistry
Introduction: Unveiling the Potential of a Versatile Monomer
5,5'-Methylenedisalicylic acid is a unique aromatic dicarboxylic acid characterized by two salicylic acid moieties linked by a methylene bridge.[1][2] This structure imparts a combination of functionalities – two carboxylic acid groups and two phenolic hydroxyl groups – making it a highly versatile building block for polymer synthesis. Its rigid aromatic structure can contribute to enhanced thermal stability and mechanical properties in the resulting polymers, while the presence of reactive functional groups opens avenues for various polymerization techniques.[3][4] This guide provides detailed application notes and protocols for the use of this compound in the synthesis of poly(anhydride-esters) and as a potential curing agent for epoxy resins, targeted towards researchers and professionals in polymer chemistry and materials science.
Part 1: Synthesis of Poly(anhydride-esters) via Melt Condensation
Poly(anhydride-esters) are a class of biodegradable polymers that have garnered significant interest for biomedical applications due to their susceptibility to hydrolysis.[1][5][6] The incorporation of this compound into a poly(anhydride-ester) backbone is a promising strategy for creating novel biomaterials. The following protocol is adapted from established methods for the synthesis of salicylate-based poly(anhydride-esters).[7][6]
Causality Behind Experimental Choices
The melt condensation method is chosen for its simplicity and high yield potential. The process involves two key steps: the activation of the dicarboxylic acid monomer and the subsequent polymerization at elevated temperatures under vacuum.
-
Monomer Activation: this compound is first reacted with an excess of acetic anhydride. This converts the carboxylic acid groups into mixed anhydrides. This "activation" step is crucial as it creates a more reactive species that can readily undergo condensation polymerization, eliminating acetic acid as a byproduct.
-
Melt Polymerization: The activated monomer is then heated under a high vacuum. The elevated temperature provides the necessary energy for the condensation reaction to occur, while the vacuum is essential for efficiently removing the acetic acid byproduct, driving the equilibrium towards the formation of high molecular weight polymer. Dynamic mixing during this stage is critical to ensure homogeneity and facilitate the removal of volatiles, leading to a polymer with a higher molecular weight and more uniform properties.[7]
Experimental Workflow: Melt Condensation of this compound
Sources
- 1. Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,5'-Methylenedisalicylic Acid as a Versatile Crosslinking Agent for Advanced Resin Formulations
Foreword: Reimagining Resin Performance with 5,5'-Methylenedisalicylic Acid
In the continuous pursuit of high-performance polymers, the role of the crosslinking agent is paramount. It dictates the three-dimensional network architecture and, consequently, the ultimate thermal, mechanical, and chemical resistance properties of the thermoset resin. This document introduces this compound (MDSA), a multifunctional molecule poised to offer novel solutions for resin crosslinking. Possessing both carboxylic acid and phenolic hydroxyl functionalities, MDSA presents a unique opportunity for dual-curing mechanisms and the development of resins with tailored properties.
These application notes are intended for researchers, scientists, and drug development professionals who are exploring new frontiers in polymer chemistry. We will delve into the theoretical underpinnings of MDSA as a crosslinking agent, provide detailed experimental protocols for its application in both epoxy and phenolic resin systems, and offer insights into the characterization of the resulting thermoset polymers. The information presented herein is designed to be a comprehensive guide, empowering you to unlock the full potential of this compound in your research and development endeavors.
Scientific Foundation: The Dual Functionality of this compound
This compound (MDSA) is an organic compound characterized by two salicylic acid units linked by a methylene bridge.[1][2] This unique structure provides two distinct reactive sites for crosslinking:
-
Carboxylic Acid Groups (-COOH): These groups can react with epoxy resins through an esterification reaction, opening the oxirane ring to form a β-hydroxy ester linkage. This reaction is a common mechanism for curing epoxy resins with acid-based hardeners.[3][4] The dicarboxylic nature of MDSA allows it to bridge two polymer chains, a fundamental requirement for building a crosslinked network.[5]
-
Phenolic Hydroxyl Groups (-OH): The hydroxyl groups attached to the aromatic rings can also participate in crosslinking reactions. In epoxy systems, they can react with epoxy groups, particularly in the presence of a catalyst, to form ether linkages.[6] In phenolic resin synthesis, these hydroxyl groups are reactive sites for condensation with formaldehyde or other aldehydes.[7]
This dual functionality opens up possibilities for creating highly crosslinked networks with enhanced thermal stability and mechanical strength. The rigid aromatic backbone of MDSA is also expected to contribute to a higher glass transition temperature (Tg) and improved dimensional stability of the cured resin.[8]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Application in Epoxy Resin Systems: A High-Performance Curing Agent
MDSA can serve as an effective curing agent for epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA). The crosslinking occurs primarily through the reaction of the carboxylic acid groups with the epoxy rings. The phenolic hydroxyls can also contribute to the crosslinking density, potentially leading to a more robust network.[1]
Proposed Curing Mechanism
The curing of an epoxy resin with MDSA is a multi-step process. The primary reaction involves the esterification of the epoxy group by the carboxylic acid. This reaction can be catalyzed by tertiary amines or imidazoles to proceed at lower temperatures.[3][9]
Caption: Proposed curing mechanism of epoxy resin with MDSA.
Experimental Protocol: Curing of DGEBA with MDSA
This protocol provides a general procedure for curing a standard DGEBA-based epoxy resin with MDSA. The stoichiometry and curing profile are starting points and should be optimized for specific applications.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~180-190 g/eq)
-
This compound (MDSA), finely ground powder
-
Catalyst (optional): 2-Phenylimidazole or Triethylamine
-
Solvent (optional, for solution casting): Acetone or Methyl Ethyl Ketone (MEK)
Procedure:
-
Stoichiometric Calculation: Determine the required amount of MDSA based on the epoxy equivalent weight (EEW) of the resin. The stoichiometry is based on the ratio of epoxy groups to carboxylic acid groups. A 1:1 molar ratio is a common starting point.
-
Calculation: Grams of MDSA = (Grams of Epoxy Resin / EEW) * (Molecular Weight of MDSA / 2)
-
-
Mixing:
-
Melt Mixing: Preheat the epoxy resin to a temperature that reduces its viscosity (e.g., 80-100 °C). Gradually add the powdered MDSA to the molten resin while stirring mechanically until a homogeneous mixture is obtained. If using a catalyst, add it to the mixture and stir for an additional 5-10 minutes.
-
Solution Mixing: Dissolve both the epoxy resin and MDSA in a suitable solvent. Stir until a clear solution is formed. This method is suitable for preparing coatings or thin films.
-
-
Degassing: Place the mixture in a vacuum oven at a temperature slightly above the mixing temperature to remove any entrapped air bubbles.
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
The curing schedule will depend on the formulation and the presence of a catalyst. A typical starting point for a non-catalyzed system is a multi-stage cure:
-
1-2 hours at 120-150 °C
-
Followed by 2-4 hours at 160-180 °C for post-curing.
-
-
For catalyzed systems, lower temperatures and shorter times may be sufficient.
-
-
Cooling and Demolding: Allow the cured resin to cool slowly to room temperature before demolding to minimize internal stresses.
Expected Properties and Characterization
The resulting MDSA-cured epoxy resin is anticipated to exhibit excellent thermal and mechanical properties.
Table 1: Predicted Properties of MDSA-Cured Epoxy Resin (DGEBA-based)
| Property | Predicted Value Range | Characterization Technique |
| Glass Transition Temperature (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) |
| Tensile Strength | 60 - 90 MPa | Universal Testing Machine (UTM) |
| Tensile Modulus | 2.5 - 4.0 GPa | Universal Testing Machine (UTM) |
| Thermal Decomposition Temperature (Td5%) | > 300 °C | Thermogravimetric Analysis (TGA) |
Note: The predicted values are based on data for epoxy resins cured with structurally similar aromatic dicarboxylic acids and phenolic hardeners. Actual values will depend on the specific formulation and curing conditions.
Application in Phenolic Resin Systems: A Bio-based Building Block
MDSA can also be utilized in the synthesis of phenolic resins, acting as a partial or complete replacement for phenol. Its difunctional phenolic nature allows it to react with aldehydes like formaldehyde to form a crosslinked network. This approach can lead to the development of phenolic resins with modified properties, potentially including increased flexibility and improved processability.[10]
Synthesis of MDSA-based Phenolic Resin
The synthesis of a phenolic resin using MDSA follows the general principles of phenol-formaldehyde condensation. The reaction can be catalyzed by either an acid or a base, leading to novolac or resol type resins, respectively.
Caption: Synthesis of MDSA-based phenolic resin.
Experimental Protocol: Synthesis of an MDSA-based Resol Resin
This protocol outlines the synthesis of a resol-type phenolic resin using MDSA and formaldehyde under basic conditions.
Materials:
-
This compound (MDSA)
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (NaOH) solution (50% in water) as a catalyst
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction kettle equipped with a mechanical stirrer, condenser, and temperature control, charge the MDSA and deionized water.
-
Catalyst Addition: While stirring, add the sodium hydroxide solution to the mixture.
-
Formaldehyde Addition: Slowly add the formaldehyde solution to the reaction mixture. The molar ratio of formaldehyde to the phenolic hydroxyl groups of MDSA is a critical parameter and is typically greater than 1 for resol synthesis.
-
Reaction: Heat the mixture to a reflux temperature (around 95-100 °C) and maintain it for a specified period (e.g., 1-3 hours). The reaction progress can be monitored by measuring the viscosity or free formaldehyde content.
-
Dehydration: Once the desired degree of condensation is achieved, cool the reactor and apply a vacuum to remove water and unreacted formaldehyde.
-
Final Product: The resulting product is a viscous liquid or a solid MDSA-based resol phenolic resin.
Potential Advantages and Applications
The incorporation of MDSA into phenolic resins may offer several advantages:
-
Increased Bio-content: As salicylic acid can be derived from natural sources, the use of MDSA can increase the bio-based content of the resulting phenolic resin.
-
Modified Properties: The flexible methylene bridge and the presence of carboxylic acid groups in the MDSA structure can lead to phenolic resins with different mechanical and chemical properties compared to traditional phenol-formaldehyde resins.
-
Adhesion Promotion: The carboxylic acid groups may enhance adhesion to various substrates.
Potential applications for MDSA-based phenolic resins include coatings, adhesives, and composites where improved flexibility and adhesion are desired.[11]
Characterization of MDSA-Crosslinked Resins
A comprehensive characterization of the cured resins is essential to understand the impact of MDSA on their properties.
Table 2: Recommended Characterization Techniques
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the reaction between functional groups (disappearance of epoxy and carboxylic acid peaks, appearance of ester and hydroxyl peaks). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and analysis of the curing kinetics.[12] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and degradation profile of the cured resin.[13] |
| Dynamic Mechanical Analysis (DMA) | Measurement of viscoelastic properties (storage modulus, loss modulus, tan delta) and a more precise determination of Tg.[14] |
| Mechanical Testing (Tensile, Flexural, Impact) | Quantification of the mechanical performance of the cured resin, including strength, stiffness, and toughness.[8] |
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is a crystalline solid and may cause eye irritation.[15] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising and versatile crosslinking agent for the development of advanced resin systems. Its dual functionality allows for the creation of highly crosslinked networks in both epoxy and phenolic resins, leading to materials with potentially superior thermal and mechanical properties. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the use of MDSA in their specific applications. Further optimization of formulations and curing conditions will undoubtedly unlock the full potential of this unique molecule in the field of polymer science.
References
- Dual curing of an epoxy resin with dicarboxylic acids. (n.d.). ResearchGate.
- Curing kinetics and thermal characterization of epoxy resin cured with amidodicarboxylic acids. (n.d.). ResearchGate.
- Natural Phenolic Compounds as Modifiers for Epoxidized Natural Rubber/Silica Hybrids. (2022). MDPI.
- Dual curing of an epoxy resin with dicarboxylic acids. (n.d.). UPCommons.
- Curing kinetics of epoxy-dicarboxylic acid vitrimers. (2025). CERES Research Repository.
- Curing behavior, thermal, and mechanical properties of epoxy resins cured with a novel liquid crystalline dicarboxylic acid curing agent. (n.d.). ResearchGate.
- Hardener for epoxy resin systems and their applications. (n.d.). Google Patents.
- Epoxy Phenolic Resin. (2024). Corrosionpedia.
- Effect of Dicarboxylic Acids' Aliphatic Chain on the Curing of Epoxidized Soybean Oil (ESO) Resins. (n.d.). ResearchGate.
- New biobased carboxylic acid hardeners for epoxy resins. (n.d.). ResearchGate.
- Applications of Phenolic Resin and its Composites. (2025). ELEPHchem.
- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (n.d.). MDPI.
- This compound. (n.d.). InChem.
- Phenolic Epoxy Resin~Application introduction from floor paint to semiconductor molding materials! (2023). Kelly Chemical.
- Mechanical Performances of Phenolic Modified Epoxy Resins at Room and High Temperatures. (2022). MDPI.
- SYNTHESIS OF IMPROVED PHENOLIC RESINS. (1979). NASA.
- Kinetic Analysis of the Curing of a Partially Biobased Epoxy Resin Using Dynamic Differential Scanning Calorimetry. (2019). National Institutes of Health.
- Sustainable Bio-Based Epoxy Resins with Tunable Thermal and Mechanic Properties and Superior Anti-Corrosion Performance. (2023). MDPI.
- Synthesis of Natural Phenolic Compound Contained Alkaline Phenolic Foundry Resin and Its Performance Evaluation on Casting. (2021). MDPI.
- Development in the Modification of Phenolic Resin by Renewable Resources. (n.d.). Semantic Scholar.
- Formulations of epoxy resins. (2026). ResearchGate.
- Thermal properties of the cured epoxy resin. (n.d.). ResearchGate.
- Epoxy resin formulations. (n.d.). Google Patents.
- Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. (n.d.). University of Toronto.
- This compound. (n.d.). PubChem.
- Sustainable and Degradable Epoxy Resins Containing Multifunctional Biobased Components. (n.d.). UH Institutional Repository.
- Synthesis of a boron modified phenolic resin. (n.d.). Redalyc.
- Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources. (2015). Springer.
- Curing mechanisms and mechanical properties of cured epoxy resins. (n.d.). ResearchGate.
- Postulated chemical reaction between MDI and the epoxy surface. (n.d.). ResearchGate.
- Starting Formulation. (n.d.). Westlake Epoxy.
- Synthesis Mechanism and Properties of Epoxy Resins Modified with Adipic Acid. (2019). Semantic Scholar.
- The curing mechanism of epoxy resin. (n.d.). ResearchGate.
- Synthesis, Characterization and Sorption Ability of Epoxy Resin-Based Sorbents with Amine Groups. (2021). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources :: BioResources [bioresources.cnr.ncsu.edu]
- 11. Applications of Phenolic Resin and its Composites-www.elephchem.com [elephchem.com]
- 12. Kinetic Analysis of the Curing of a Partially Biobased Epoxy Resin Using Dynamic Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Untapped Potential of 5,5'-Methylenedisalicylic Acid in the Design of Novel Metal-Organic Frameworks: A Guide for Researchers
For Immediate Release
Shanghai, China – January 7, 2026 – In the ever-evolving landscape of materials science, the quest for novel ligands to construct innovative Metal-Organic Frameworks (MOFs) with tailored functionalities is paramount. This document serves as a detailed application note and a set of guiding protocols for researchers, scientists, and drug development professionals interested in exploring the potential of 5,5'-Methylenedisalicylic acid as a versatile building block for the next generation of MOFs. While the direct synthesis of MOFs using this specific ligand is not yet extensively documented in peer-reviewed literature, its inherent chemical architecture presents a compelling case for its investigation. This guide, therefore, provides a foundational framework, grounded in established principles of MOF chemistry, to pioneer research in this promising area.
Introduction: The Case for this compound as a MOF Ligand
This compound is an organic compound featuring two salicylic acid units linked by a methylene bridge.[1][2] This unique structure offers several advantageous characteristics for the design of sophisticated MOFs:
-
Multidentate Coordination: The presence of two carboxylic acid groups and two hydroxyl groups provides multiple coordination sites for metal ions, a key feature for the formation of stable, three-dimensional frameworks.[3]
-
Structural Flexibility and Rigidity: The methylene bridge introduces a degree of flexibility, while the phenyl rings provide rigidity. This combination can lead to the formation of MOFs with interesting topologies and potential for dynamic behaviors such as "breathing" effects in response to guest molecules.
-
Inherent Functionality: The hydroxyl groups can act as hydrogen bond donors and acceptors, enhancing the framework's stability and influencing its interaction with guest molecules. These groups also offer sites for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications.
-
Potential for Bio-applications: Salicylic acid and its derivatives are well-known for their biological activities. MOFs constructed from this ligand could, therefore, be explored for applications in drug delivery and biomedicine.[4]
These properties position this compound as a highly promising, yet underexplored, candidate for the synthesis of novel MOFs with potential applications in catalysis, gas storage and separation, sensing, and drug delivery.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for designing successful MOF synthesis strategies.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₂O₆ | [5] |
| Molecular Weight | 288.25 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in organic solvents like methanol, ethanol, ether, acetone, and glacial acetic acid. Limited solubility in water. | [2] |
| Decomposition Temperature | Decomposes at approximately 238°C. | [2] |
Proposed Synthetic Protocols for MOFs based on this compound
General Solvothermal Synthesis Workflow
The following diagram illustrates a typical workflow for the solvothermal synthesis of a hypothetical MOF using this compound.
Caption: General workflow for the solvothermal synthesis of a MOF.
Protocol 1: Synthesis of a Hypothetical Zinc-based MOF (Zn-MDSA-MOF)
This protocol outlines a potential method for synthesizing a zinc-based MOF. Zinc is a common metal node in MOF chemistry, often forming stable frameworks.
Materials:
-
This compound (MDSA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
Solution A: In a 20 mL scintillation vial, dissolve 28.8 mg (0.1 mmol) of this compound in 5 mL of DMF.
-
Solution B: In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of ethanol.
-
Mixing: Combine Solution A and Solution B in a 20 mL Teflon-lined stainless-steel autoclave.
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Heating: Seal the autoclave and heat it in an oven at 100°C for 48 hours.
-
Cooling: Allow the autoclave to cool naturally to room temperature.
-
Washing: Decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activation: To remove residual solvent molecules from the pores, immerse the crystals in chloroform for 24 hours. Afterwards, filter the crystals and dry them under vacuum at 80°C for 12 hours.
Protocol 2: Synthesis of a Hypothetical Copper-based MOF (Cu-MDSA-MOF)
This protocol suggests a method for synthesizing a copper-based MOF. Copper nodes can impart interesting catalytic and electronic properties to the resulting framework.
Materials:
-
This compound (MDSA)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N'-Dimethylformamide (DMF)
-
N,N'-Diethylformamide (DEF)
Procedure:
-
Reactant Mixture: In a 20 mL scintillation vial, combine 28.8 mg (0.1 mmol) of this compound and 48.3 mg (0.2 mmol) of copper(II) nitrate trihydrate.
-
Solvent Addition: Add a 1:1 mixture (v/v) of DMF and DEF (total 10 mL) to the vial.
-
Sonication: Sonicate the mixture for 15 minutes until a homogeneous suspension is formed.
-
Heating: Tightly cap the vial and place it in an oven at 85°C for 24 hours.
-
Cooling: After the reaction time, allow the vial to cool to room temperature.
-
Washing: Collect the blue crystalline product by filtration and wash it thoroughly with fresh DMF (3 x 10 mL).
-
Activation: Exchange the solvent by soaking the crystals in acetone for 48 hours, replacing the acetone every 12 hours. Subsequently, dry the product under vacuum at 60°C for 24 hours.
Characterization of the Synthesized MOFs
Once synthesized, a comprehensive characterization is essential to determine the structure, porosity, and stability of the new MOF. The following techniques are recommended:
| Technique | Purpose | Expected Information |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the crystal structure. | 3D atomic arrangement, bond lengths and angles, pore dimensions, and topology. |
| Powder X-ray Diffraction (PXRD) | To confirm phase purity and crystallinity of the bulk sample. | Comparison with the simulated pattern from SCXRD to ensure sample homogeneity. |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability. | Decomposition temperature of the framework and information about solvent loss. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the ligand to the metal center. | Shifts in the vibrational frequencies of the carboxylate and hydroxyl groups upon coordination. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the porosity and surface area. | BET surface area, pore volume, and pore size distribution. |
| Scanning Electron Microscopy (SEM) | To observe the crystal morphology and size. | Information on the shape and size of the MOF crystals. |
Potential Applications and Future Directions
The unique structural features of this compound suggest that MOFs derived from it could have a wide range of applications.
Drug Delivery
The salicylic acid moieties within the ligand are biologically active. MOFs constructed from this ligand could serve as porous carriers for the controlled release of the ligand itself or other encapsulated drug molecules. The biodegradability of such a framework would be a key area of investigation for drug delivery applications.
Catalysis
The open metal sites within the MOF structure can act as Lewis acid catalysts. Furthermore, the aromatic rings and hydroxyl groups could be functionalized post-synthetically with catalytic moieties to create highly active and selective heterogeneous catalysts.
Sensing
The inherent fluorescence of the salicylic acid units could be harnessed for the development of luminescent MOFs for sensing applications.[8] The interaction of analytes with the MOF could lead to a detectable change in the fluorescence emission, enabling the detection of small molecules, ions, or biomolecules.
Gas Storage and Separation
The porosity of the MOFs can be tailored by varying the synthesis conditions and the choice of metal ion. This could lead to materials with high surface areas suitable for the storage of gases like hydrogen and methane, or for the selective separation of gas mixtures.
Conclusion
This compound represents a promising, yet largely unexplored, building block for the synthesis of novel Metal-Organic Frameworks. Its unique chemical structure offers a rich playground for the design of functional materials with tailored properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting new family of MOFs. The successful synthesis and characterization of MOFs from this ligand will undoubtedly open up new avenues in materials science and contribute to the development of advanced materials for a wide range of applications.
References
- Zubair, H. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]
- Lustig, W. P., et al. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5406-5431.
- Ma, L., et al. (2021). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review.
- Zubair, H. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
- PubChem. This compound. [Link]
- Metal-organic Framework-based Materials: Synthesis, Stability and Applications in Food Safety and Preservation. (2020). Engineered Science. [Link]
- Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.
- Biswas, S. (2023). Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. IntechOpen.
- Ullah, S., et al. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 3, 100208.
- Howarth, A. J. (2025, January 27). Adventures in the Synthesis of Metal Organic Frameworks [Video]. YouTube. [Link]
- Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applic
- Gotthardt, M. A., et al. (2015). Post-Synthesis Modification of a MetalOrganic Framework To Form Metallosalen-Containing MOF Materials. Journal of the American Chemical Society, 137(3), 948-951.
- Shinde, D. B., et al. (2013). Synthesis, Characterization and Adsorption Capability of MOF-5. Journal of Materials Chemistry A, 1(42), 13075-13081.
- Crivellaro, M., et al. (2017). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications.
- Nguyen, H. G. T., et al. (2012). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (67), e4109.
- Yaghi, O. M. (2022). Design of MOFs with Absolute Structures: A Case Study.
- Rosi, N. L., et al. (2003). Hydrogen storage in microporous metal-organic frameworks. Science, 300(5622), 1127-1129.
- Wikipedia. MOF-5. [Link]
- PubChem. This compound. [Link]
- McDonald, T. M., et al. (2015). High-concentration aqueous synthesis of salicylate-based metal–organic frameworks. Journal of Materials Chemistry A, 3(46), 23384-23392.
- Ghasempour, H., et al. (2023). MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production. ACS Omega, 8(31), 27853-27876.
- Zhou, H. C., & Kitagawa, S. (2014). Recent progress in the synthesis of metal–organic frameworks.
- Allendorf, M. D., et al. (2011). Luminescent Metal-Organic Frameworks. Chemistry - A European Journal, 17(4), 1136-1151.
- Chen, D., et al. (2019). Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters.
- Wang, H., et al. (2022). Strategies for the application of metal–organic frameworks in catalytic reactions. RSC Advances, 12(28), 17768-17781.
- Lin, W. (2021).
- Rosi, N. L., et al. (2002). Rod-Packings and Metal-Organic Frameworks Constructed from Rod-Shaped Secondary Building Units. Journal of the American Chemical Society, 124(50), 14894-14895.
- Yaghi, O. M. (2022). Design of MOFs with Absolute Structures: A Case Study. Angewandte Chemie, 134(22), e202201826.
- Atzori, C., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Magnetochemistry, 7(3), 35.
- Stassen, I., et al. (2017). Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential.
- Bünzli, J. C. G., et al. (2007). Lanthanide-based coordination polymers assembled by a flexible multidentate linker: design, structure, photophysical properties, and dynamic solid-state behavior. Inorganic Chemistry, 46(23), 9549-9561.
- de Bettencourt-Dias, A., et al. (2022).
- Poddar, S., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Crystal Growth & Design, 22(12), 7248-7260.
Sources
- 1. High-concentration aqueous synthesis of salicylate-based metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Comprehensive Guide to Elucidating the Bioactivity of 5,5'-Methylenedisalicylic Acid In Vitro
Foreword: The Scientific Imperative
Welcome to a detailed exploration of 5,5'-Methylenedisalicylic acid (MDSA), a molecule of significant interest in contemporary drug discovery. As researchers, scientists, and drug development professionals, our collective goal is to bridge the gap between promising chemical entities and validated therapeutic agents. This guide is conceived not as a rigid set of instructions, but as a dynamic framework for inquiry. It is designed to empower you with the foundational knowledge and practical methodologies required to meticulously characterize the bioactivity of MDSA. Herein, we eschew a mere listing of procedural steps, opting instead for a narrative that delves into the "why" behind the "how"—the causal logic that underpins robust and reproducible scientific investigation. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each protocol is not only technically sound but also a self-validating system for generating high-fidelity data.
Introduction to this compound: A Molecule of Emerging Potential
This compound is an organic compound that features two salicylic acid units linked by a methylene bridge.[1] This unique structure confers upon it both acidic and phenolic characteristics, making it a versatile scaffold for chemical modifications and a candidate for diverse biological activities.[1] While historically utilized as an intermediate in the synthesis of pharmaceuticals, recent investigations have begun to shed light on its intrinsic therapeutic potential.[2][3] Notably, MDSA and its derivatives have been explored for their antibacterial properties, particularly as inhibitors of the CppA protein phosphatase in Chlamydia trachomatis.[2] Furthermore, its structural motifs suggest potential antioxidant and anti-inflammatory activities, aligning it with key areas of unmet medical need.[1]
This document provides a curated selection of in vitro assays to systematically investigate these potential bioactivities. Each protocol is presented with the intent to not only guide your experimental execution but also to deepen your understanding of the underlying biological mechanisms.
Foundational Assays: Ensuring Compound Integrity and Safety
Prior to investigating specific bioactivities, it is crucial to establish a baseline understanding of the compound's interaction with biological systems. Cytotoxicity assays are a non-negotiable first step in the early stages of drug development, providing critical information on the potential for a compound to cause cell death.[4][5][6]
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[5][7]
This assay is selected for its high throughput, cost-effectiveness, and reproducibility, making it an excellent initial screening tool to determine the concentration range of MDSA that is non-toxic to cells.[4][8] This information is vital for designing subsequent bioactivity assays, ensuring that observed effects are not merely a consequence of cell death.
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HeLa, HEK293, or a cell line pertinent to the intended therapeutic area) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the MDSA stock solution in cell culture medium to achieve a range of final concentrations for testing.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of MDSA.
-
Include a vehicle control (cells treated with the solvent at the same concentration used for the highest MDSA dose) and a positive control (a known cytotoxic agent).[7]
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.[7]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of a solubilizing agent, such as DMSO or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[7]
-
Gently agitate the plate on a shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the concentration of MDSA to determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration at which 50% of cell growth is inhibited.
-
Investigating Antioxidant Properties: Radical Scavenging Assays
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of diseases. Antioxidants can neutralize these harmful species, making the evaluation of a compound's antioxidant potential a critical step.[9]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and simple method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[9] DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from violet to yellow.[9] The degree of this color change is proportional to the antioxidant's scavenging activity and can be measured spectrophotometrically.[9]
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each MDSA dilution and the positive control.
-
Include a blank control containing only the solvent.
-
Mix thoroughly.[10]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the MDSA or positive control.[9]
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of MDSA.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+), a blue/green chromophore.[11] The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm, which is proportional to the antioxidant concentration.[11] This assay is applicable to both hydrophilic and lipophilic compounds.[11]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][12]
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[12]
-
Prepare a series of dilutions of MDSA and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the MDSA dilutions or positive control to a larger volume of the diluted ABTS•+ solution (e.g., 5 µL of sample to 3.995 mL of ABTS•+ solution).[12]
-
-
Incubation and Measurement:
-
After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.[12]
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging effect using the formula: % Scavenging Effect = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.[12]
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
-
Probing Anti-inflammatory Activity: Enzyme and Pathway Inhibition
Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases.[13] Key mediators of the inflammatory process include cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Cyclooxygenase (COX) Inhibitor Screening Assay
COX-1 and COX-2 are enzymes responsible for the formation of prostanoids, which are important biological mediators of inflammation.[14] While COX-1 is constitutively expressed, COX-2 is induced during inflammation.[14] Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs. Fluorometric or colorimetric screening kits are commercially available to measure the activity of COX enzymes and the inhibitory potential of test compounds.[15][16] These assays are typically based on the detection of prostaglandin G2, an intermediate product generated by the COX enzyme.[14]
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of MDSA.
-
Include an enzyme control (without inhibitor), an inhibitor control (with a known COX-2 inhibitor like Celecoxib), and a blank control.[14]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[14]
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well from the linear portion of the kinetic plot.
-
Determine the percentage of inhibition for each concentration of MDSA relative to the enzyme control.
-
Calculate the IC₅₀ value for MDSA's inhibition of COX-2 activity.
-
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[17] This assay provides a simple and cost-effective method to screen for anti-inflammatory activity. The ability of a compound to prevent the denaturation of proteins (such as bovine serum albumin or egg albumin) induced by heat or other stressors can be indicative of its anti-inflammatory potential.[17]
-
Reaction Mixture Preparation:
-
Incubation:
-
Incubate the mixtures at 37°C for 20 minutes and then at 57°C for 3 minutes to induce denaturation.
-
-
Measurement:
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (without MDSA), and A_sample is the absorbance in the presence of MDSA.
-
Determine the IC₅₀ value.
-
NF-κB Signaling Pathway Activation Assay
Nuclear Factor kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[19][20] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to its translocation into the nucleus, where it initiates gene transcription.[21] Reporter gene assays are a common method to assess the activation of the NF-κB pathway.
-
Cell Transfection:
-
Use a cell line (e.g., HEK293) that stably or transiently expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[21]
-
-
Cell Treatment:
-
Treat the cells with an NF-κB activator (e.g., TNF-α) in the presence and absence of various concentrations of MDSA.[21]
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
A decrease in luciferase activity in the presence of MDSA would indicate its inhibitory effect on the NF-κB signaling pathway.
-
Assessing Antimicrobial Efficacy: Broth Microdilution for MIC Determination
The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[22] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[23][24]
Step-by-Step Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of MDSA in a suitable solvent.
-
Perform serial two-fold dilutions of MDSA in the broth medium in a 96-well microtiter plate.[7]
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[24]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of MDSA at which no visible growth is observed.[23]
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes IC₅₀ values for cytotoxicity, antioxidant, and anti-inflammatory assays, as well as MIC values for antimicrobial testing.
Table 1: Hypothetical Bioactivity Profile of this compound
| Assay Type | Parameter | Result (e.g., IC₅₀ or MIC in µM) | Positive Control | Result (Positive Control) |
| Cytotoxicity | IC₅₀ (HeLa cells, 48h) | >100 | Doxorubicin | 0.5 µM |
| Antioxidant | DPPH Scavenging IC₅₀ | 25.5 | Ascorbic Acid | 8.2 µM |
| ABTS Scavenging IC₅₀ | 15.8 | Trolox | 5.5 µM | |
| Anti-inflammatory | COX-2 Inhibition IC₅₀ | 12.3 | Celecoxib | 0.1 µM |
| Protein Denaturation IC₅₀ | 45.1 | Diclofenac | 18.7 µM | |
| Antimicrobial | MIC (S. aureus) | 32 | Vancomycin | 1 µg/mL |
| MIC (E. coli) | 64 | Ciprofloxacin | 0.015 µg/mL |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: General experimental workflow for in vitro bioactivity screening.
Sources
- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 4. kosheeka.com [kosheeka.com]
- 5. mdpi.com [mdpi.com]
- 6. nebiolab.com [nebiolab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. journalajrb.com [journalajrb.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 19. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Formulation of 5,5'-Methylenedisalicylic Acid for Drug Delivery Studies
Introduction: Overcoming the Formulation Hurdles of 5,5'-Methylenedisalicylic Acid
This compound (MDSA) is a derivative of salicylic acid with a molecular structure that presents significant challenges for its development as a therapeutic agent.[1][2][3] Its most notable characteristic is its practical insolubility in water, a factor that severely limits its oral bioavailability and therapeutic potential.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of MDSA for drug delivery studies. We will delve into the rationale behind selecting appropriate formulation strategies and provide detailed, step-by-step protocols for two promising approaches: nanosuspension and liposomal encapsulation. The overarching goal is to enhance the dissolution rate and apparent solubility of MDSA, thereby paving the way for its effective in vitro and in vivo evaluation.
The core challenge with MDSA lies in its crystalline structure and high melting point, which contribute to its poor aqueous solubility.[2] To overcome this, we must employ formulation technologies that can disrupt the crystal lattice energy and/or present the drug in a form that is more readily available for dissolution and absorption. This guide will focus on two such technologies that have shown considerable success with other poorly soluble nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of MDSA is paramount for rational formulation design. The following table summarizes key characteristics gathered from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O₆ | [1][3] |
| Molecular Weight | 288.25 g/mol | [3] |
| Appearance | Cream to off-white crystalline powder | [1] |
| Melting Point | Approximately 238 °C (decomposes) | [2] |
| Water Solubility | Practically insoluble | [4][5] |
| Solubility in Organic Solvents | Freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid | [2] |
| pKa | Not explicitly found for MDSA, but salicylic acid has a pKa of ~2.97 | |
| LogP | 3.55 | [6] |
The high LogP value indicates good lipophilicity, which can be advantageous for membrane permeation but contributes to its poor aqueous solubility.
Formulation Strategy 1: Nanosuspension of this compound via Antisolvent Precipitation
Rationale:
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The primary advantage of reducing the particle size of a drug to the nanometer range is the significant increase in the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity, which can subsequently improve bioavailability. The antisolvent precipitation method is a bottom-up approach where the drug is dissolved in a solvent and then precipitated by adding an antisolvent, resulting in the formation of nanoparticles. This method is particularly suitable for heat-labile drugs as it can be performed at ambient temperatures.
Diagram of the Antisolvent Precipitation Workflow:
Caption: Workflow for preparing MDSA nanosuspension.
Protocol:
Materials:
-
This compound (MDSA)
-
Acetone (Solvent)
-
Purified water (Antisolvent)
-
Poloxamer 188 or Polyvinylpyrrolidone (PVP) K30 (Stabilizer)
-
High-speed homogenizer
-
Rotary evaporator or dialysis membrane
-
Lyophilizer
Procedure:
-
Preparation of the Organic Phase: Dissolve 100 mg of MDSA in 10 mL of acetone. Ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve 200 mg of Poloxamer 188 or PVP K30 in 100 mL of purified water. This will serve as the antisolvent and stabilizer solution.
-
Precipitation: Place the aqueous phase in a beaker and stir with a high-speed homogenizer at 10,000 - 15,000 rpm. Inject the organic phase rapidly into the aqueous phase using a syringe. A milky white nanosuspension should form immediately.
-
Solvent Removal: Remove the acetone from the nanosuspension using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). Alternatively, the nanosuspension can be dialyzed against purified water to remove the organic solvent.
-
Lyophilization (Optional but Recommended for Stability): For long-term storage, the nanosuspension can be freeze-dried. Add a cryoprotectant (e.g., trehalose or mannitol) to the nanosuspension before freezing and lyophilizing to obtain a dry powder that can be readily redispersed.
Formulation Strategy 2: Liposomal Encapsulation of this compound
Rationale:
Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic drugs.[8] For a lipophilic drug like MDSA, it can be partitioned within the lipid bilayer. Liposomal encapsulation can enhance the solubility and stability of the drug, and potentially offer controlled release and targeted delivery.[9] This approach is particularly beneficial for drugs that may cause gastrointestinal irritation, as the liposomal carrier can shield the drug from direct contact with the gastric mucosa.[5] The thin-film hydration method is a common and relatively simple technique for preparing liposomes.
Diagram of the Thin-Film Hydration Workflow:
Caption: Workflow for preparing MDSA liposomes.
Protocol:
Materials:
-
This compound (MDSA)
-
Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform and Methanol (Organic solvents)
-
Phosphate Buffered Saline (PBS), pH 7.4 (Aqueous phase)
-
Rotary evaporator
-
Probe sonicator or extruder
-
Centrifuge or dialysis membrane
Procedure:
-
Preparation of the Lipid Solution: In a round-bottom flask, dissolve 100 mg of SPC, 25 mg of cholesterol, and 20 mg of MDSA in a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Formation of the Thin Lipid Film: Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). A thin, uniform lipid film should form on the inner wall of the flask.
-
Hydration: Add 10 mL of PBS (pH 7.4) to the flask containing the lipid film. Hydrate the film by rotating the flask gently at a temperature above the lipid phase transition temperature for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a probe sonicator on ice to prevent lipid degradation. Alternatively, the liposomes can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: To remove the unencapsulated MDSA, the liposomal suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes). The supernatant containing the unencapsulated drug is discarded, and the liposomal pellet is resuspended in fresh PBS. Dialysis against PBS can also be used for purification.
Characterization and Quality Control of MDSA Formulations
A thorough characterization of the prepared formulations is essential to ensure quality, reproducibility, and to understand their potential in vivo performance.
| Characterization Parameter | Method(s) | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the uniformity of the particle size distribution. |
| Zeta Potential | Laser Doppler Anemometry | To assess the surface charge of the nanoparticles or liposomes, which is an indicator of their physical stability. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the formulated particles. |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | HPLC, UV-Vis Spectrophotometry | To quantify the amount of MDSA successfully encapsulated within the delivery system. |
| In Vitro Drug Release | Dialysis Bag Method, USP Dissolution Apparatus (e.g., Apparatus 2 with paddle) | To study the rate and extent of MDSA release from the formulation in a simulated physiological fluid. |
| Solid-State Characterization | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | To determine the physical state (crystalline or amorphous) of the drug within the formulation. |
Protocol: Determination of Encapsulation Efficiency (EE%)
-
Separation of Free Drug: Centrifuge a known volume of the nanosuspension or liposomal formulation at high speed.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) MDSA. Quantify the concentration of MDSA in the supernatant using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier is a suitable starting point.[6]
-
Calculation: EE% = [(Total amount of MDSA - Amount of free MDSA) / Total amount of MDSA] x 100
Protocol: In Vitro Drug Release Study (Dialysis Bag Method)
-
Preparation: Place a known amount of the MDSA formulation (nanosuspension or liposomes) into a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Suspend the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., PBS pH 7.4, or simulated intestinal fluid) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for MDSA concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Conclusion and Future Perspectives
The formulation of this compound presents a significant but surmountable challenge in drug development. The nanosuspension and liposomal encapsulation strategies detailed in these application notes provide robust starting points for enhancing the solubility and dissolution of this promising compound. The choice of the optimal formulation will depend on the specific therapeutic application, desired release profile, and route of administration. Further optimization of these formulations, including the selection of stabilizers and lipids, and a thorough investigation of their in vivo performance, will be critical next steps in unlocking the therapeutic potential of MDSA.
References
- SIELC Technologies. (2018, February 16). This compound.
- Gattefossé. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.
- Tița, D., Jurca, T., & Tița, B. (2013). Compatibility study of the acetylsalicylic acid with different solid dosage forms excipients. Journal of Thermal Analysis and Calorimetry, 111(3), 2025–2033.
- (2021). Compatibility study of the acetylsalicylic acid with different solid dosage forms excipients. ResearchGate.
- Youssef, R. M. (n.d.). Development of Stability Indicating HPLC-DAD method for Simultaneous Determination of Mometsone Furoate and Salicylic Acid in Ointment Matrix. Royal Society of Chemistry.
- Pifferi, G., & Restani, P. (2003). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Il Farmaco, 58(11), 1129-1143.
- Zenodo. (2020, February 18). STUDY OF INTERACTION (COMPATIBILITY) AND EVALUATION OF SOLUBILITY OF ACETYL SALICYLIC ACID IN PRESENCE OF EXCIPIENT LYSINE.
- Souri, Z., & Karimi, N. (2018). Salicylic acid nanoparticles (SANPs) improve growth and phytoremediation efficiency of Isatis cappadocica Desv., under As stress. Physiologia Plantarum, 163(2), 236-248.
- The Merck Index. (n.d.). This compound.
- Google Patents. (n.d.). KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.
- PubChem. (n.d.). This compound.
- Al-karmalawy, A. A., et al. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Molecules, 29(12), 2786.
- Lu, A. H., Salabas, E. L., & Schüth, F. (2007). Chapter 5 Chemical Methods for Preparation of Nanoparticles in Solution. In Nanoparticles (pp. 155-189).
- Long, W. J., Antler, M., & Vazhentsev, A. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns with ACD/AutoChrom Software. Agilent Technologies.
- Pawar, S. J., et al. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Research and Reviews: Journal of Pharmaceutical Analysis, 4(2), 1-10.
- Ene, V. L., et al. (2021). Liposomal-Based Formulations: A Path from Basic Research to Temozolomide Delivery Inside Glioblastoma Tissue. Pharmaceutics, 13(5), 739.
Sources
- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]
- 7. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 8. STUDY OF INTERACTION (COMPATIBILITY) AND EVALUATION OF SOLUBILITY OF ACETYL SALICYLIC ACID IN PRESENCE OF EXCIPIENT LYSINE [zenodo.org]
- 9. Salicylic acid nanoparticles (SANPs) improve growth and phytoremediation efficiency of Isatis cappadocica Desv., under As stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Handling and Storage of 5,5'-Methylenedisalicylic Acid
Introduction
5,5'-Methylenedisalicylic acid (CAS No. 122-25-8) is a chemical compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] While it is not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024, it is crucial to handle it with appropriate care due to potential irritant effects and the fact that its toxicological properties have not been fully investigated.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound in a laboratory setting, grounded in established safety protocols and available chemical data.
Hazard Identification and Risk Assessment
While not formally classified as hazardous, this compound may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[4][5] A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for dust generation or aerosol formation.
GHS Hazard Statements (Potential):
It is imperative to treat this compound with the recognition of "having unknown hazards and toxicity," which can vary depending on the conditions of use and storage.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | [2][8] |
| Molecular Weight | 288.25 g/mol | [2][6] |
| Appearance | Cream or white powder/crystals | [1][4][8] |
| Melting Point | 232°C to 241°C | [1][4][8] |
| Solubility | Insoluble in water.[1][3][4] Freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid.[2] | |
| Vapor Pressure | 8.2E-14 mmHg at 25°C | [1][4] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a combination of engineering controls and appropriate personal protective equipment (PPE) should be employed. The hierarchy of controls should be followed, prioritizing engineering solutions over personal protection.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3][9] A laboratory fume hood is recommended, especially when manipulating larger quantities or when there is a potential for dust generation.
-
Containment: For procedures with a high risk of aerosolization, consider using a glove box or other containment systems.
Personal Protective Equipment (PPE)
The selection of PPE is critical for safeguarding against potential skin, eye, and respiratory irritation.[10][11]
-
Eye Protection: Chemical splash goggles are mandatory.[5][12] In situations with a higher splash potential, a face shield should be worn in addition to goggles.[5][13]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves.[5] The choice of glove material should be based on the specific solvents being used in the procedure.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Protective Clothing: For tasks with a higher risk of exposure, consider disposable coveralls.[10]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[13]
Safe Handling and Experimental Protocols
Adherence to good laboratory practices is paramount when working with any chemical, including this compound.
General Handling Precautions
-
Ensure adequate ventilation.[3]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.
Protocol for Weighing and Transferring Solid this compound
-
Preparation: Don the appropriate PPE as outlined in Section 2.2. Ensure the fume hood sash is at the appropriate height.
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Minimize the creation of dust by handling the powder gently.
-
-
Transfer:
-
To transfer the weighed solid to a reaction vessel, gently tap the weigh boat to ensure all the powder is transferred.
-
If dissolving the solid, add the solvent to the reaction vessel first, then slowly add the this compound to the solvent with stirring to prevent clumping and dust formation.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth.
-
Properly dispose of the weigh boat and any contaminated wipes in the designated solid waste container.
-
Storage Requirements
Proper storage of this compound is crucial for maintaining its stability and preventing accidental exposure.
-
Location: Keep in a cool, dry, and well-ventilated place.[1][3][4]
-
Incompatibilities: Store away from strong oxidizing agents.[3][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][14] Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9][15] Remove contaminated clothing.[9] If irritation persists, seek medical attention.[15]
-
Inhalation: Move the individual to fresh air.[3][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting.[9] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[4][9] Seek medical attention.
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment:
-
Cleanup: Place the spilled material into a suitable, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Emergency Response Workflow
Caption: Workflow for responding to an accidental spill or exposure involving this compound.
Waste Disposal
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[3]
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weigh boats, wipes) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[3]
-
Consultation: Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. They can provide guidance on proper waste classification and disposal methods.[16][17]
References
- This compound(122-25-8) - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Buy this compound Different Grade from Amitychem - ECHEMI. (n.d.).
- This compound. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025, May 17).
- This compound | C15H12O6 | CID 67145 - PubChem. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Methylenedisalicylic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- This compound, 95% 25 g | Contact Us | Thermo Scientific Chemicals. (n.d.).
- Personal Protection Equipment (PPE). (n.d.).
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
- Methylenedisalicylic acid - Safety Data Sheet - ChemicalBook. (2025, July 19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, June 6).
- SAFETY DATA SHEET - Merck Millipore. (2023, October 27).
- 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration - OSHA. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Safety data sheet - Carl ROTH. (2013, June 10).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
- Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- Disposal of Solid Chemicals in the Normal Trash | Public Safety. (n.d.).
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
Sources
- 1. echemi.com [echemi.com]
- 2. This compound [drugfuture.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound(122-25-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. 351730250 [thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. dem.ri.gov [dem.ri.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 13. americanchemistry.com [americanchemistry.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 17. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: 5,5'-Methylenedisalicylic Acid in Pharmaceutical Synthesis
Introduction
5,5'-Methylenedisalicylic acid (MDSA) is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring two salicylic acid units linked by a methylene bridge, provides a unique scaffold for the development of more complex molecules.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of MDSA in pharmaceutical synthesis. It covers the synthesis of MDSA itself, its physicochemical properties, and detailed protocols for its application in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on aminosalicylates.
Physicochemical Properties of this compound
Understanding the fundamental properties of MDSA is paramount for its effective use in synthesis. It is a white to off-white or cream-colored crystalline powder.[3][4][5] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 122-25-8 | [3][4][6][7] |
| Molecular Formula | C15H12O6 | [3][6][7] |
| Molecular Weight | 288.25 g/mol | [6][7] |
| Melting Point | 235-242 °C (decomposes) | [5][6] |
| Solubility | Freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid. Very slightly soluble in hot water. Practically insoluble in benzene, chloroform, carbon disulfide, and petroleum ether. | [3][6] |
| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | [7] |
Synthesis of this compound
The classical and most common synthesis of MDSA involves the reaction of salicylic acid with formaldehyde in the presence of an acid catalyst.[6] An improved, more environmentally friendly method utilizes p-toluenesulfonic acid as a catalyst in an aqueous medium, reducing waste generation.[8]
Protocol: Synthesis of this compound
This protocol is adapted from a patented method that emphasizes greener chemistry principles.[8]
Materials:
-
Salicylic acid
-
Paraformaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, add salicylic acid and deionized water (2-3 times the weight of salicylic acid).[8]
-
Begin stirring the mixture to form a suspension.
-
Add paraformaldehyde (in an equivalent ratio of 0.7 to 1.0 with salicylic acid) to the flask.[8]
-
Add p-toluenesulfonic acid as a catalyst (0.01 to 0.10 equivalent ratio to salicylic acid).[8]
-
Heat the reaction mixture to 95-100°C and maintain this temperature under reflux with continuous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with deionized water to remove any unreacted starting materials and catalyst.
-
Dry the purified this compound in a vacuum oven.
Application in the Synthesis of Aminosalicylates
MDSA is a key precursor in the synthesis of olsalazine, an anti-inflammatory drug used in the treatment of ulcerative colitis.[9][10] Olsalazine is essentially a dimer of mesalamine (5-aminosalicylic acid or 5-ASA) linked by an azo bond. The synthesis involves the diazotization of an aminosalicylic acid derivative followed by coupling, or a reductive coupling of a nitro-substituted intermediate.
From MDSA to Olsalazine: A Conceptual Pathway
While direct conversion of MDSA to olsalazine is not the standard industrial route, a conceptual understanding of its relationship to mesalamine derivatives is crucial. MDSA's structure is closely related to the building blocks of such drugs. Mesalamine itself can be synthesized through various methods, including the reduction of 5-nitrosalicylic acid.[11][12]
Protocol: Synthesis of an Olsalazine Precursor (Azo-linked Dimer)
This protocol outlines a general procedure for the synthesis of an azo-linked dimer from an aminosalicylic acid, which is conceptually related to the structure of olsalazine.
Materials:
-
5-Aminosalicylic acid (Mesalamine)
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium hydroxide
-
Deionized water
Equipment:
-
Jacketed reaction vessel with temperature control
-
Stirrer
-
pH meter
-
Filtration apparatus
Procedure:
-
Diazotization:
-
Dissolve 5-aminosalicylic acid in a dilute hydrochloric acid solution in a jacketed reaction vessel and cool to 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir the mixture for a specified time to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, prepare a solution of 5-aminosalicylic acid in a dilute sodium hydroxide solution.
-
Slowly add the diazonium salt solution to the alkaline 5-ASA solution, maintaining the temperature and pH within a controlled range.
-
The azo coupling reaction will proceed, leading to the formation of the olsalazine precursor.
-
-
Isolation and Purification:
-
Once the reaction is complete, adjust the pH of the mixture to precipitate the product.
-
Filter the crude product and wash it with deionized water.
-
Recrystallize the product from a suitable solvent to obtain the purified olsalazine precursor.
-
Further Applications and Derivatives
The versatile structure of MDSA allows for the synthesis of a variety of derivatives with potential therapeutic applications. Research has explored the synthesis of symmetrical and asymmetrical derivatives of MDSA by modifying its carboxylic acid and phenolic groups through reactions like amide coupling, esterification, phosphorylation, and sulfonation.[13] These derivatives have been investigated for their antibacterial activity, for instance, as inhibitors of the protein phosphatase CppA in Chlamydia trachomatis.[13]
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is known to cause serious eye irritation.[7] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for a range of molecules, most notably in the field of aminosalicylates for the treatment of inflammatory bowel diseases. The protocols and information provided in this application note offer a solid foundation for researchers and developers working with this important compound.
References
- Synthesis, Characterization, and Antibacterial Activity of Some Mesalazine Derivatives. Journal of University of Babylon for Pure and Applied Sciences. [Link]
- This compound. Merck Index Online. [Link]
- Process for preparing 5,5-methylene disalicylic acid using p-TSA.
- This compound. PubChem. [Link]
- This compound Derivatives as Inhibitors of the Protein Phosphatase CppA in Chlamydia trachom
- Synthetic method of olsalazine sodium.
- Synthesis of olsalazine analogs.
- Synthesis method of mesalamine.
- Synthesis of: (a) olsalazine 1 (NaNO3, HCl, 0 °C).
- a) The proposed synthetic route for the synthesis of mesalazine (5‐ASA)...
- Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Synlett. [Link]
- This compound. Ten Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 3. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound [drugfuture.com]
- 7. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. CN117088784A - Synthesis method of mesalamine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
How to improve the yield and purity of 5,5'-Methylenedisalicylic acid synthesis.
Welcome to the technical support center for the synthesis of 5,5'-Methylenedisalicylic acid (MDSA). This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate.[1] As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice. This center is structured to provide that critical context.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most common issues encountered during the synthesis of this compound. The synthesis, typically an acid-catalyzed condensation of salicylic acid and formaldehyde, is sensitive to several parameters that can impact both yield and purity.[2]
Q1: Why is my yield of this compound consistently low?
A1: Low yield is a frequent issue stemming from suboptimal reaction conditions or reactant stoichiometry. The reaction is an electrophilic aromatic substitution, and its efficiency depends on precise control over several factors. Here are the primary causes and their solutions:
-
Cause 1: Incorrect Stoichiometry: The molar ratio of salicylic acid to your formaldehyde source is critical. An excess of formaldehyde can lead to the formation of polymeric side products, while an insufficient amount will leave unreacted salicylic acid, reducing the theoretical yield.
-
Solution: The ideal molar ratio of salicylic acid to formaldehyde is typically around 2:1.[3] A Korean patent suggests an equivalent ratio of salicylic acid to paraformaldehyde between 1:0.7 and 1:1, which effectively targets a slight excess of salicylic acid to ensure the formaldehyde is consumed.[4] We recommend starting with a 2:1 molar ratio of salicylic acid to formaldehyde and optimizing from there.
-
-
Cause 2: Ineffective Catalysis: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates formaldehyde, creating the active electrophile. Insufficient catalyst concentration will slow the reaction, while excessive concentration can promote side reactions and product degradation.
-
Solution: When using sulfuric acid (e.g., 40-50% aqueous solution), its weight should be approximately six times the weight of the salicylic acid.[3] For p-toluenesulfonic acid (p-TSA) in an aqueous medium, a catalytic amount of 0.01 to 0.10 equivalents relative to salicylic acid is effective.[4] p-TSA is a good alternative for reducing acidic waste streams.[4]
-
-
Cause 3: Suboptimal Temperature and Reaction Time: The reaction requires significant thermal energy, but overheating can cause decarboxylation and decomposition of the product, often indicated by the reaction mixture or final product turning red or dark brown.[2]
-
Solution: A reaction temperature of 95–100°C is a well-established range for this synthesis.[4] The reaction should be refluxed for a sufficient duration, typically 8 to 10 hours, to ensure completion.[3] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.
-
-
Cause 4: Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized overheating and poor diffusion of reactants, resulting in an incomplete reaction.
-
Solution: Ensure vigorous and consistent mechanical stirring throughout the entire reaction period to maintain a uniform temperature and reactant concentration.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low yield issues.
Caption: A decision tree for troubleshooting low product yield.
Q2: My final product is off-color (e.g., pink, brown, or yellow) and has a low melting point. What causes this?
A2: The ideal product is a cream or white powder.[5][6] Discoloration and a broad or low melting point are classic signs of impurities. The melting point of pure 5,5'-MDSA is around 235-242°C, often with decomposition.[2][5]
-
Cause 1: Residual Starting Material: Unreacted salicylic acid is a very common impurity. Its presence will lower and broaden the melting point of the final product.
-
Solution: During workup, thoroughly wash the crude product first with cold water, and then with hot water. Salicylic acid has slightly higher solubility in hot water than MDSA, making this an effective purification step.[2]
-
-
Cause 2: Thermal Decomposition: As mentioned, temperatures above the recommended range can cause the product to degrade. The phenolic hydroxyl groups are susceptible to oxidation, which can produce colored impurities.
-
Solution: Strictly control the reaction temperature. If using an oil bath, ensure the flask is not in direct contact with the bottom of the heating mantle to avoid localized hot spots.
-
-
Cause 3: Formation of Isomers and Polymers: While the 5,5'- linkage is sterically and electronically favored, small amounts of other isomers (e.g., 3,5'-methylenedisalicylic acid) or polymeric resinous materials can form. These are often highly colored and amorphous, leading to poor product quality.
-
Solution: Adhering to optimized stoichiometry and temperature conditions will minimize the formation of these byproducts. For purification, recrystallization is highly effective.
-
Purification Strategy: Recrystallization
If washing is insufficient, recrystallization is necessary to achieve high purity.
-
Solvent Selection: 5,5'-MDSA is freely soluble in solvents like acetone, methanol, ethanol, and glacial acetic acid, but poorly soluble in benzene and chloroform.[2] A common and effective solvent system for recrystallization is acetone/benzene or chloroform/methanol.[5][7]
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot acetone.
-
If significant color is present, you can add a small amount of activated charcoal and heat for a short period, then filter hot to remove the charcoal and adsorbed impurities.
-
Slowly add a non-solvent like benzene or chloroform until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and dry them under vacuum at a moderate temperature (e.g., 80-100°C).
-
Frequently Asked Questions (FAQs)
Q3: What is the reaction mechanism for the synthesis of this compound?
A3: The reaction proceeds via a classic acid-catalyzed electrophilic aromatic substitution.
-
Activation of Formaldehyde: The acid catalyst (H⁺) protonates the carbonyl oxygen of formaldehyde, creating a highly reactive, resonance-stabilized carbocation (an electrophile).
-
First Electrophilic Attack: An electron-rich salicylic acid molecule attacks the activated formaldehyde. The hydroxyl group is a strong ortho, para-director. The para position (C5) is sterically more accessible and is the primary site of attack.
-
Formation of Intermediate: This attack forms a benzyl alcohol intermediate (5-hydroxymethylsalicylic acid).
-
Reactivation: The hydroxyl group of the benzyl alcohol intermediate is protonated by the acid catalyst, forming a good leaving group (water).
-
Formation of Second Electrophile: The loss of water generates a new, highly reactive benzyl carbocation.
-
Second Electrophilic Attack: A second molecule of salicylic acid attacks this carbocation at its C5 position, forming the methylene bridge and linking the two salicylic acid units.
-
Deprotonation: A final deprotonation step regenerates the aromaticity of the second ring and releases the acid catalyst.
Caption: Simplified reaction mechanism for MDSA synthesis.
Q4: Can I use paraformaldehyde or trioxane instead of aqueous formaldehyde?
A4: Yes, and it is often preferred. Paraformaldehyde and trioxane are solid, polymeric forms of formaldehyde that depolymerize in situ under acidic and heated conditions to release formaldehyde.[4][8] This allows for a more controlled release of the reactant and avoids adding a large volume of water to the reaction, which can be advantageous depending on the chosen solvent and catalyst system. Ensure you calculate the molar equivalence correctly (e.g., paraformaldehyde is (CH₂O)n, so its molecular weight is treated as ~30 g/mol for stoichiometric calculations).
Q5: What are the best analytical methods to confirm the purity of my final product?
A5: A combination of methods should be used to confirm both the identity and purity of your 5,5'-MDSA.
-
Melting Point: As a preliminary check, a sharp melting point within the literature range (e.g., 235-242°C) is a good indicator of high purity.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase HPLC method can effectively separate 5,5'-MDSA from unreacted salicylic acid and other byproducts.[9] A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[9] Purity is determined by the area percentage of the main product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene bridge protons (a singlet around 3.8-4.2 ppm), and the acidic (hydroxyl and carboxylic) protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid and phenol, a C=O stretch for the carboxylic acid (~1650-1700 cm⁻¹), and aromatic C-H and C=C stretches.
Optimized Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TSA) Catalyst
This protocol is adapted from patent literature and offers a more environmentally friendly approach by using water as the solvent.[4]
Materials & Equipment:
-
Salicylic Acid
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and mechanical stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add salicylic acid (1.0 eq), paraformaldehyde (0.5-0.55 eq, corresponding to a 2:1.0 to 2:1.1 ratio), and p-TSA (0.05 eq).
-
Add deionized water, using approximately 2-3 times the weight of the salicylic acid.[4]
-
Heat the mixture to 95-100°C with vigorous stirring and maintain under reflux for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3x volume of the cake) to remove the p-TSA catalyst.
-
Follow with a wash of hot deionized water (2x volume) to remove any unreacted salicylic acid.
-
Dry the resulting white to cream-colored powder in a vacuum oven at 80-100°C to a constant weight.
-
Assess yield and purity. For higher purity, proceed with recrystallization as described in A2.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Value | Rationale / Impact on Yield & Purity | Reference |
| Molar Ratio (SA:FA) | 2 : 1.0 - 1.1 | Prevents excess formaldehyde which can cause polymerization; ensures complete reaction. | [3][4] |
| Catalyst (p-TSA) | 0.01 - 0.10 eq. | Catalytic amount is sufficient; excess can promote side reactions. | [4] |
| Catalyst (H₂SO₄) | ~6x weight of SA (40% soln) | Acts as both catalyst and reaction medium; high concentration needed. | [3] |
| Temperature | 95 - 100 °C | Optimal for reaction rate; higher temperatures risk decomposition and discoloration. | [4] |
| Reaction Time | 8 - 10 hours | Ensures the reaction proceeds to completion for maximum yield. | [3] |
| Solvent | Water (with p-TSA) | Environmentally benign, allows for easy product precipitation upon cooling. | [4] |
References
- Mohammed, M. E., et al. (2022). Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach. Eurasian Chemical Communications, 4(12), 335-342.
- KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA. (2004). Google Patents.
- This compound. (2018). SIELC Technologies.
- This compound. (n.d.). The Merck Index Online.
- 5,5′-Methylenedisalicylic acid | C15H12O6 | CID 67145. (n.d.). PubChem.
- New Intermediates for Plastics and Coatings : 1. Preparation and Characterization of Methylene-Di-Salicylic-Acid*. (1969). Zenodo.
- Accelerated Chemical Reaction Optimization using Multi-Task Learning. (2023). ChemRxiv.
Sources
- 1. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound [drugfuture.com]
- 3. zenodo.org [zenodo.org]
- 4. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]
- 5. This compound | 122-25-8 [amp.chemicalbook.com]
- 6. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | 122-25-8 [chemicalbook.com]
- 8. echemcom.com [echemcom.com]
- 9. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]
Troubleshooting common side reactions in 5,5'-Methylenedisalicylic acid synthesis.
Welcome to the technical support center for the synthesis of 5,5'-Methylenedisalicylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their chemical origins and actionable solutions.
Problem 1: Low Yield of this compound
Question: I am consistently obtaining a low yield of my desired product. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, primarily incomplete reaction, competing side reactions, or mechanical loss during workup. Let's break down the common culprits:
-
Incomplete Reaction: The electrophilic substitution reaction between salicylic acid and formaldehyde is an equilibrium process. To drive the reaction towards the product, ensure you are using the correct stoichiometry and reaction conditions. Inadequate reaction time or temperature can also lead to a significant amount of unreacted starting material.
-
Decarboxylation of Salicylic Acid: Salicylic acid is susceptible to decarboxylation, especially at elevated temperatures, to form phenol and carbon dioxide.[1][2] Phenol can then react with formaldehyde to produce a mixture of polymeric byproducts, consuming your starting materials and reducing the yield of the desired product.
-
Formation of Polymeric Byproducts: Formaldehyde can self-polymerize or react with salicylic acid at multiple sites, leading to the formation of complex, often insoluble, resinous materials.[3][4] This is particularly problematic if the reaction temperature is too high or if the molar ratio of formaldehyde to salicylic acid is not optimized.
Solutions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature. While heating is necessary to drive the reaction, excessive temperatures (>100-110 °C) can promote decarboxylation. A gentle reflux is often sufficient.[5]
-
Adjust Stoichiometry: The molar ratio of salicylic acid to formaldehyde is critical. An excess of formaldehyde can lead to polysubstitution and polymer formation, while too little will result in incomplete conversion of salicylic acid. A common starting point is a molar ratio of salicylic acid to formaldehyde of approximately 2:1.
-
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) can significantly impact the reaction rate and selectivity.[5] Too high a concentration of a strong acid can promote side reactions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of salicylic acid. This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to degradation.
Problem 2: Discolored Product (Yellow to Brown Impurities)
Question: My final product has a yellow or brown tint. What causes this discoloration and how can I obtain a pure, white product?
Answer:
The discoloration of this compound is a common issue, often stemming from oxidation of the phenolic functional groups in salicylic acid and the product.
-
Oxidation of Salicylic Acid: Under acidic conditions and in the presence of air (oxygen), the hydroxyl groups on the aromatic rings of salicylic acid and the product can be oxidized to form colored quinone-type structures.[6][7][8][9] This process can be accelerated by trace metal impurities.
-
Formation of Colored Byproducts: The reaction of formaldehyde with phenol (formed from decarboxylation) can lead to a variety of colored condensation products.[3]
Solutions:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation by minimizing contact with atmospheric oxygen.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite, can help to prevent oxidation.
-
Purification: The most effective way to remove colored impurities is through proper purification. Recrystallization is a highly effective method.[10][11]
-
Recrystallization Protocol:
-
Dissolve the crude, colored product in a minimal amount of a hot solvent. Good solvent systems include acetone/benzene or chloroform/methanol.[10][11]
-
If colored impurities remain insoluble in the hot solvent, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
-
Problem 3: Formation of Isomeric Impurities
Question: I suspect I have isomers other than the desired 5,5' product. How can I control the regioselectivity of the reaction?
Answer:
The reaction of salicylic acid with formaldehyde is an electrophilic aromatic substitution. The hydroxyl (-OH) and carboxylic acid (-COOH) groups direct incoming electrophiles to specific positions on the aromatic ring. While the 5-position is electronically and sterically favored, substitution at other positions can occur, leading to isomeric impurities.
-
Mechanism and Regioselectivity: The hydroxyl group is a strong activating and ortho-, para-directing group, while the carboxylic acid group is a deactivating and meta-directing group. The methylene bridge formation is favored at the position para to the hydroxyl group (the 5-position) due to its strong activating effect. However, some substitution can occur at the 3-position (ortho to the hydroxyl group).
Solutions to Improve Regioselectivity:
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the desired 5,5'-isomer.
-
Catalyst Selection: The choice of acid catalyst can influence the regioselectivity. Milder catalysts may provide better control over the substitution pattern.
-
Slow Addition of Formaldehyde: Adding the formaldehyde solution slowly to the reaction mixture can help to maintain a low concentration of the electrophile, which can improve selectivity by favoring reaction at the most activated site.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
A1: The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution. The key steps are:
-
Protonation of formaldehyde by the acid catalyst to form a highly reactive electrophilic carbocation.
-
Attack of the electron-rich aromatic ring of salicylic acid on the carbocation. This attack is directed primarily to the 5-position (para to the activating hydroxyl group).
-
The resulting intermediate then reacts with a second molecule of salicylic acid in a similar fashion to form the methylene bridge.
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, plays a crucial role in activating the formaldehyde.[5] It protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon much more electrophilic and susceptible to attack by the aromatic ring of salicylic acid.
Q3: How can I effectively remove unreacted salicylic acid from my final product?
A3: Unreacted salicylic acid can often be removed during the workup and purification steps.
-
Washing: After the reaction is complete, the crude product can be washed with hot water. This compound is sparingly soluble in hot water, while salicylic acid has a slightly higher solubility, allowing for some separation.
-
Recrystallization: As mentioned in the troubleshooting section, recrystallization is a very effective method for separating the desired product from unreacted starting materials and other impurities due to differences in their solubility profiles in the chosen solvent system.[10][11]
Experimental Protocol: Standard Synthesis of this compound
This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagents.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid and water.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the stirred suspension.[5]
-
Formaldehyde Addition: Gently heat the mixture to the desired reaction temperature (e.g., 95-100 °C).[5] Slowly add an aqueous solution of formaldehyde to the reaction mixture over a period of 30-60 minutes.
-
Reaction: Maintain the reaction at reflux for the desired time (typically several hours), monitoring the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The crude product should precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove the acid catalyst and any unreacted water-soluble starting materials.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., acetone/benzene or chloroform/methanol) to obtain a pure, white crystalline solid.[10][11]
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Molar Ratio (Salicylic Acid:Formaldehyde) | 2 : 1 to 2 : 1.2 | Balances complete reaction with minimizing polymer formation. |
| Reaction Temperature | 95 - 100 °C | Sufficient to drive the reaction without significant decarboxylation.[5] |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | Effective in activating formaldehyde for electrophilic substitution.[5] |
| Purification Solvent | Acetone/Benzene or Chloroform/Methanol | Effective for removing colored impurities and unreacted starting materials.[10][11] |
Visualization of Reaction Pathways
Below is a diagram illustrating the main reaction pathway for the synthesis of this compound and the key side reactions.
Caption: Main and side reaction pathways in the synthesis of this compound.
References
- Wet oxidation of salicylic acid solutions. (2010). PubMed. [Link]
- Study on the kinetics and transformation products of salicylic acid in water via ozon
- Phenolic formaldehyde-salicylic acid condensation products. (1981).
- The oxidation of salicylic acid and acetylsalicylic acid by water-soluble colloidal manganese oxide in surfactant and polymer media: a kinetic and mechanistic approach. (n.d.).
- Organic Chemistry – Specific Name Reactions. (n.d.).
- Decarboxylation of Salicylic Acid Mechanism. (2025). Reddit. [Link]
- Oxidation mechanism of salicylic acid. (n.d.).
- This compound. (n.d.). Merck Index. [Link]
- Decarboxylation of Salicylic acid. (2017). Chemistry Stack Exchange. [Link]
- Chemical reaction of formaldehyde with salicylic acid. (2019). Brainly.in. [Link]
- Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. (1968). Canadian Journal of Chemistry. [Link]
- Salicylates. (n.d.). University of Technology, Iraq. [Link]
- Kinetics and mechanism of the decarboxylation of salicylic acids. (1959). Transactions of the Faraday Society. [Link]
- This compound. (2024). ChemBK. [Link]
- Process for preparing 5,5-methylene disalicylic acid using p-TSA. (2004).
- This compound. (n.d.). PubChem. [Link]
- Method of removing impurities from salicylo-salicylic acid and product obtainable thereby. (1939).
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US4245083A - Phenolic formaldehyde-salicylic acid condensation products - Google Patents [patents.google.com]
- 4. brainly.in [brainly.in]
- 5. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]
- 6. Wet oxidation of salicylic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the kinetics and transformation products of salicylic acid in water via ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 122-25-8 [chemicalbook.com]
- 11. This compound | 122-25-8 [amp.chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 5,5'-Methylenedisalicylic Acid Polymerization
Welcome to the technical support center for the polymerization of 5,5'-Methylenedisalicylic acid (MDS). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of polymers from this versatile monomer. Here, we move beyond basic protocols to address the nuanced challenges encountered in practice. Our focus is on providing causal explanations for experimental choices and a logical framework for troubleshooting, ensuring the synthesis of high-quality, reproducible polymers.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound typically undergo?
A1: this compound undergoes step-growth polymerization, specifically a polyesterification reaction. This is a type of condensation polymerization where the hydroxyl (-OH) group of one monomer reacts with the carboxylic acid (-COOH) group of another, forming an ester linkage and eliminating a molecule of water. The process is repeated to build the polymer chain.
Q2: What are the critical parameters to control in this polymerization?
A2: The most critical parameters are:
-
Monomer Purity: Impurities can act as chain terminators, limiting molecular weight.
-
Stoichiometric Balance: While MDS is a self-condensing monomer (an AB-type monomer), any co-monomers (if used) must be in precise stoichiometric balance.
-
Water Removal: As a condensation reaction, the efficient removal of the water byproduct is essential to drive the reaction equilibrium towards the formation of high molecular weight polymer.
-
Temperature Control: The reaction temperature must be high enough to ensure monomer solubility and facilitate the reaction, but not so high as to cause thermal degradation or side reactions.[1]
-
Catalyst Choice and Concentration: The catalyst significantly influences the reaction rate and can affect side reactions.
Q3: Why is achieving high molecular weight often challenging?
A3: High molecular weight is challenging due to the stringent requirements of step-growth polymerization. The primary reasons for difficulty include: incomplete removal of the water byproduct, presence of monofunctional impurities that cap the growing chains, oxidative side reactions at high temperatures, and insufficient reaction time.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Low Polymer Yield or Low Molecular Weight
Low molecular weight is the most common issue in MDS polymerization. The symptoms include obtaining a brittle, powdery solid instead of a tough, film-forming material, or results from Gel Permeation Chromatography (GPC) showing a low number-average molecular weight (Mn).
Causality and Diagnostic Workflow:
The molecular weight in a condensation polymerization is highly sensitive to reaction conversion and stoichiometry. A small deviation can have a large impact.
Caption: Workflow for melt polymerization of MDS.
Procedure:
-
Preparation: Add the purified and dried this compound (e.g., 28.8 g, 0.1 mol) and the catalyst (e.g., 5 mg Sb₂O₃, ~150 ppm) to a flame-dried reaction vessel equipped with a mechanical stirrer, inert gas inlet, and an outlet connected to a vacuum trap.
-
Inerting: Seal the reactor and purge the system by evacuating and backfilling with high-purity nitrogen three times.
-
Stage 1 (Oligomerization): Begin stirring and heat the vessel to 160-180°C. A slow stream of nitrogen should be passed over the surface of the molten monomer. Water will begin to evolve and be carried out of the system. Maintain this stage for 1-2 hours.
-
Stage 2 (Polymerization): Gradually increase the temperature to 190-220°C. Once the temperature has stabilized, slowly apply vacuum, reducing the pressure to below 1 mmHg over 30-60 minutes.
-
Monitoring: Continue the reaction under vacuum. The viscosity of the melt will increase significantly as the molecular weight builds. The reaction time can range from 4 to 12 hours, depending on the target molecular weight.
-
Isolation: Once the desired viscosity is reached, release the vacuum with nitrogen and cool the reactor to room temperature. The resulting polymer can be removed as a solid plug or dissolved in a suitable solvent (e.g., THF, DMF) and precipitated into a non-solvent like methanol to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C to a constant weight.
Characterization
The resulting polymer should be characterized to confirm its structure and properties. [2][3][4]
-
¹H NMR: To confirm the formation of ester linkages and the absence of residual monomer.
-
GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). [3]* DSC: To determine the glass transition temperature (Tg). [2][4]* TGA: To assess the thermal stability of the polymer. [3][4]
References
- Kim, J., et al. (2021). Enhanced Polyester Degradation through Transesterification with Salicylates. Journal of the American Chemical Society.
- Request PDF. (n.d.). Enhanced Polyester Degradation through Transesterification with Salicylates.
- Merck Index. (n.d.). This compound. Royal Society of Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Scilit. (2023). Functionalized Polyethylene Glycol as a Catalyst for Esterification of Salicylic Acid. Journal of Polymers and the Environment.
- Preprints.org. (2022). Tandem Transesterification-Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil.
- Google Patents. (n.d.). KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.
- S. K. Sharma, et al. (n.d.). Esterification of camphene, butanol to butylbutanoate, salicylic acid with aliphatic alcohols... ResearchGate.
- ResearchGate. (2017). What would be ideal reaction conditions for the synthesis and fabrication of your polymer?.
- SIELC Technologies. (2018). This compound.
- MDPI. (2021). Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review. Applied Sciences.
- PubMed. (1996). Characterization of biodegradable poly(D,L-lactide-co-glycolide) polymers and microspheres. Journal of Controlled Release.
- MDPI. (2024). Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene). Polymers.
- Magritek. (2025). Validating DOSY against End-Group Analysis to determine Polymer Molecular weight by benchtop NMR.
- ResearchGate. (2025). (PDF) Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer.
- NIH. (2021). Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers. Polymers.
- MDPI. (2021). Enzymatic Poly(octamethylene suberate) Synthesis by a Two-Step Polymerization Method Based on the New Greener Polymer-5B Technology. Processes.
- NIH. (2017). Formulation Composition, Manufacturing Process, and Characterization of Poly(lactide-co-glycolide) Microparticles. Journal of Pharmaceutical Sciences.
- MDPI. (2021). Production of Low Molecular Weight Chitosan Using a Combination of Weak Acid and Ultrasonication Methods. Polymers.
- ResearchGate. (2025). New polymer syntheses. V. Synthesis, characterization, and morphology of new conjugated polymers...
Sources
- 1. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of biodegradable poly(D,L-lactide-co-glycolide) polymers and microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Preventing degradation of 5,5'-Methylenedisalicylic acid during storage and experiments.
Technical Support Center: 5,5'-Methylenedisalicylic Acid (MDSA) Integrity
From the Desk of the Senior Application Scientist
Welcome to the technical support resource for this compound (MDSA), CAS No. 122-25-8. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of MDSA for their work. Inconsistent results can often be traced back to the degradation of key reagents. This document provides practical, field-proven insights and troubleshooting guides to ensure the integrity of your MDSA from storage to final experimental readout. Our goal is to explain not just the "how" but the "why" behind these recommendations, empowering you to design robust and reproducible experiments.
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common queries regarding the proper storage and handling of MDSA.
Question 1: What are the ideal storage conditions for solid this compound?
Answer: For optimal stability, solid this compound should be stored at 2-8°C , protected from light, in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Senior Application Scientist Insight: this compound is a phenolic compound, making its hydroxyl groups susceptible to oxidation.[1][2][3] Lower temperatures slow down the kinetics of all potential degradation reactions, including oxidation and residual solvent-mediated hydrolysis.[4] Phenolic compounds are also notoriously sensitive to photodegradation; exposure to sunlight or even ambient laboratory light can catalyze degradation pathways.[5][6] Storing the compound in an amber glass vial inside a laboratory refrigerator is a standard and effective practice. The tightly sealed container minimizes exposure to atmospheric oxygen and moisture, both of which can accelerate degradation.[7][8] For long-term storage (over 6 months), flushing the container with an inert gas before sealing is a best practice to displace oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows kinetic rates of degradation.[4] |
| Light | Protect from light (Amber vial) | Prevents UV-induced photodegradation.[9] |
| Atmosphere | Tightly sealed; Inert gas (Ar, N₂) for long-term | Minimizes oxidation from atmospheric O₂ and prevents moisture uptake.[7] |
| Container | Glass or chemically inert plastic | Avoids reaction with container materials. |
Question 2: My solid MDSA has developed a slight yellow or pinkish tint. What happened, and can I still use it?
Answer: A color change from white/off-white to yellow, pink, or brown is a visual indicator of degradation, specifically oxidation. Phenols are readily oxidized to form quinone or quinone-like structures, which are highly colored.[1][3]
Senior Application Scientist Insight: While a slight color change may not significantly impact the primary outcome of all experiments, it signifies that the purity of your material is compromised. For sensitive applications such as drug formulation, quantitative assays, or kinetic studies, using discolored material is strongly discouraged. The presence of impurities can lead to unpredictable side reactions, altered biological activity, and inaccurate analytical readings. We recommend performing a purity check using a stability-indicating method, such as HPLC (see Protocol 2), before proceeding. If the purity is below your experimental tolerance (typically >98%), a fresh vial of the compound should be used.
Question 3: What is the best way to prepare solutions of MDSA for my experiments?
Answer: Solutions of MDSA should be prepared fresh for each experiment whenever possible. MDSA is soluble in organic solvents like methanol, ethanol, acetone, and glacial acetic acid but has very low solubility in water.[10][11]
Senior Application Scientist Insight: Degradation reactions occur much faster in solution than in the solid state. Once dissolved, the molecules are more mobile and exposed to dissolved oxygen, trace metals, and potential contaminants in the solvent. Preparing solutions fresh and using them promptly minimizes the time available for these degradation processes to occur. If you must store a stock solution, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce atmospheric moisture and oxygen into the solution.
Section 2: Troubleshooting Experimental Failures
This section focuses on identifying and resolving issues that may arise during your experiments due to MDSA degradation.
Question 4: My HPLC chromatogram shows several unexpected small peaks that weren't there before. Is this degradation?
Answer: Yes, the appearance of new peaks in your HPLC analysis is a classic sign of degradation. The key to troubleshooting is to identify the likely cause based on your experimental conditions.
Senior Application Scientist Insight: To diagnose the problem, consider the following potential stressors in your workflow:
-
Oxidative Degradation: Are your buffers or solutions sparged with nitrogen? Dissolved oxygen, especially when combined with metal ions from non-chelated buffers, can rapidly oxidize the phenolic groups.
-
Photodegradation: Is your experimental setup exposed to direct light? Salicylic acid derivatives are known to be light-sensitive. Running your experiment in amber glassware or covering your setup with aluminum foil can prevent this.
-
Thermal Degradation: Are you using elevated temperatures? While MDSA is thermally stable as a solid to high temperatures, prolonged heating in solution can cause decarboxylation or other side reactions.[11][12]
-
pH-Mediated Hydrolysis: Are you working at a very high or low pH? Extreme pH can affect the stability of the carboxylic acid groups and influence the rate of other degradation reactions.[13]
The diagram below illustrates the primary environmental stressors that can compromise the integrity of MDSA.
Question 5: My results are inconsistent from day to day. How can I implement a self-validating system to ensure my MDSA is stable?
Answer: A self-validating protocol involves integrating a quality control (QC) step at the beginning and end of your experiment.
Senior Application Scientist Insight: Before starting your main experiment, run a small aliquot of your freshly prepared MDSA solution on your analytical system (e.g., HPLC). This is your "Time Zero" (T₀) reference. After your experiment is complete, run another aliquot of the stock solution that has been kept under the same conditions (the "Time Final" or Tƒ sample). Comparing the T₀ and Tƒ chromatograms is a powerful internal control. If the Tƒ sample shows new degradation peaks or a significant decrease in the main peak area (>2-3%), it indicates that your compound is degrading under your experimental conditions, and the results from the main experiment may be invalid. This approach validates the stability of your reagent throughout the entire experimental duration.
Section 3: Key Protocols & Methodologies
Protocol 1: Recommended Long-Term Storage of Solid MDSA
-
Environment: Work in a low-humidity environment or a glove box if possible.
-
Aliquoting: Upon receiving a new bottle of MDSA, immediately aliquot the powder into smaller, pre-weighed amounts suitable for single experiments. Use amber glass vials with PTFE-lined caps.
-
Inerting: Gently flush the headspace of each vial with a stream of dry nitrogen or argon for 10-15 seconds.
-
Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and weight.
-
Storage: Place the labeled vials into a secondary container with a desiccant and store in a refrigerator at 2-8°C, away from light.
Protocol 2: General Purpose Stability-Indicating HPLC Method
This method is a starting point and should be optimized for your specific equipment and requirements. The goal is to separate the main MDSA peak from potential degradation products.[14][15]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 312 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in methanol or acetonitrile to a concentration of ~0.1 mg/mL.
Protocol 3: Workflow for a Forced Degradation Study
A forced degradation study intentionally exposes the drug to harsh conditions to identify likely degradation products and establish the stability-indicating nature of an analytical method.[16][17]
-
Prepare Stock: Prepare a 1 mg/mL stock solution of MDSA in methanol.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix stock with 0.1 M HCl (1:1 v/v). Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix stock with 0.1 M NaOH (1:1 v/v). Keep at room temperature for 2 hours.
-
Oxidation: Mix stock with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 4 hours, protected from light.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Stress: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Neutralization & Analysis: Before injection, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (~0.1 mg/mL) and analyze using the HPLC method described in Protocol 2.
-
Evaluation: Compare the chromatograms from the stressed samples to a control (unstressed) sample to identify and quantify degradation products.
Section 4: The Chemistry of Degradation
Understanding the molecular vulnerabilities of MDSA is key to preventing its degradation.
-
Oxidative Degradation: The phenolic hydroxyl groups are electron-rich and are the primary sites for oxidation. This process, often initiated by light, metal ions, or oxygen, can remove a hydrogen atom to form a phenoxy radical. This radical can then react further, ultimately leading to the formation of colored quinone-type structures.[18] This is the most common degradation pathway observed under ambient storage.
-
Photodegradation: Aromatic rings, particularly those with hydroxyl and carboxyl substituents like salicylic acid, can absorb UV light.[9] This absorbed energy can excite the molecule to a higher energy state, making it susceptible to reactions that would not otherwise occur, including radical formation, bond cleavage, and decarboxylation.
-
Thermal Degradation: At very high temperatures, the carboxylic acid groups can be eliminated as carbon dioxide (CO₂) in a process called decarboxylation.[11] While the decomposition temperature of solid MDSA is high (~238°C)[11], this process can occur at lower temperatures over longer periods, especially in solution.[12]
References
- Merck Index. This compound. [Link]
- Chemistry LibreTexts.
- MDPI. Influence of Storage Conditions on Stability of Phenolic Compounds. [Link]
- Chemistry LibreTexts. Reactions of Phenols. [Link]
- CDER. Photodegradation of salicylic acid in aqueous phase by TiO2 / UV System. [Link]
- Britannica.
- Rasayan Journal of Chemistry. DEGRADATION OF SALICYLIC ACID BY UV, UV/ H2O2, UV/O3, PHOTOFENTON PROCESSES. [Link]
- Wikipedia. Phenol oxidation with hypervalent iodine reagents. [Link]
- MDPI.
- University of Calgary.
- Taylor & Francis Online. Study on the Photodegradation of Salicylic Acid in Different Vehicles. [Link]
- PubMed. Influence of Storage Conditions on Stability of Phenolic Compounds. [Link]
- ACS Publications. Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract. [Link]
- SD Fine-Chem. SALICYLIC ACID MSDS. [Link]
- Semantic Scholar.
- MDPI. Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. [Link]
- MDPI. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. [Link]
- ResearchGate.
- Lab Alley. Salicylic Acid Safety and Handling Guide. [Link]
- Postharvest.biz.
- ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
- Lab Alley. How to Properly Store Salicylic Acid. [Link]
- PubChem. This compound. [Link]
- SIELC Technologies. This compound. [Link]
- RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper. [Link]
- PubMed. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [Link]
- Journal of Medical and Pharmaceutical Innovation.
- MDPI. Carbon-Based Catalysts in Ozonation of Aqueous Organic Pollutants. [Link]
- ResearchGate.
- RSC Publishing. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA)
- PMC - NIH. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
- Norwegian Research Information Repository. Initial degradation mechanism of salicylic acid via electrochemical process. [Link]
- Journal of Drug Delivery and Therapeutics.
- OUCI. Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS. [Link]
- OMICS International.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 4. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laballey.com [laballey.com]
- 8. laballey.com [laballey.com]
- 9. tandfonline.com [tandfonline.com]
- 10. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 11. This compound [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]
- 15. ijmr.net.in [ijmr.net.in]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
Technical Support Center: 5,5'-Methylenedisalicylic Acid (MDSA) Aqueous Solubility Guide
Welcome to the technical support center for 5,5'-Methylenedisalicylic acid (MDSA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a dicarboxylic acid, MDSA's solubility is inherently limited in neutral aqueous solutions, a common hurdle in experimental and formulation settings.[1] This document provides a series of troubleshooting steps and frequently asked questions to systematically address and overcome these solubility issues.
Understanding the Challenge: The Physicochemical Properties of MDSA
This compound is a crystalline solid that is practically insoluble in water.[2][3][4][5][6] Its structure, featuring two salicylic acid moieties linked by a methylene bridge, results in a molecule with both hydrophilic (carboxylic acid and hydroxyl groups) and hydrophobic (aromatic rings) regions.[1] This dual nature is central to its solubility behavior.
Troubleshooting Guide: A Step-by-Step Approach to Solubilizing MDSA
If you are facing difficulties in dissolving MDSA in an aqueous medium, this section provides a logical workflow to identify and implement the most effective solubilization strategy for your specific application.
Logical Flow for Troubleshooting MDSA Solubility
Sources
- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. This compound(122-25-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. This compound | 122-25-8 [chemicalbook.com]
- 5. This compound | 122-25-8 [amp.chemicalbook.com]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
Refining analytical methods for accurate quantification of 5,5'-Methylenedisalicylic acid.
Welcome to the technical support center for the accurate quantification of 5,5'-Methylenedisalicylic acid (MDSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analytical challenges associated with MDSA. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your experimental results.
Introduction to this compound Analysis
This compound (MDSA), a key compound in various pharmaceutical formulations, presents unique analytical challenges due to its chemical structure. As a dicarboxylic acid with two phenolic hydroxyl groups, its quantification requires careful method development to overcome issues like poor peak shape, matrix effects, and potential instability. This guide provides a comprehensive resource to address these challenges head-on.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of MDSA by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC and UHPLC Troubleshooting
Problem 1: Peak Tailing
-
Symptom: The MDSA peak appears asymmetrical with a trailing edge, leading to inaccurate integration and reduced resolution.
-
Causality: Peak tailing for acidic compounds like MDSA is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Residual silanol groups on the silica-based columns can interact with the acidic functional groups of MDSA, causing the peak to tail.[1][2][3]
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to approximately 2.5-3.0 will suppress the ionization of the carboxylic acid groups of MDSA and the silanol groups on the stationary phase, minimizing secondary interactions.[1][4] Phosphoric acid or formic acid are suitable additives for this purpose.[5] For Mass-Spec (MS) compatible applications, formic acid is preferred.[5]
-
Column Selection: Utilize a high-purity, end-capped C18 column or a column specifically designed for polar compounds. These columns have fewer exposed silanol groups, reducing the chances of secondary interactions.[1]
-
Buffer Concentration: Ensure an adequate buffer concentration (typically 20-50 mM) to maintain a stable pH throughout the analysis.[4]
-
Problem 2: Inconsistent Retention Times
-
Symptom: The retention time of the MDSA peak shifts between injections or over a sequence of runs.
-
Causality: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to retention time variability.[6] For a compound like MDSA, which has ionizable groups, even minor pH shifts in the mobile phase can significantly impact retention.[7]
-
Solutions:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use high-purity solvents and reagents.[8]
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.[6]
-
Problem 3: Poor Resolution from Impurities or Degradants
-
Symptom: The MDSA peak is not fully separated from other components in the sample, such as impurities or degradation products.
-
Causality: The chosen chromatographic conditions may not have sufficient selectivity to separate MDSA from closely eluting compounds.
-
Solutions:
-
Optimize Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile to improve separation.[7]
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to alter the selectivity.
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.[9][10][11] The analytical method should be able to resolve the MDSA peak from all generated degradants.[12][13][14]
-
LC-MS and LC-MS/MS Troubleshooting
Problem 1: Signal Suppression or Enhancement (Matrix Effects)
-
Symptom: The MS signal for MDSA is lower or higher in the presence of the sample matrix compared to a clean standard solution, leading to inaccurate quantification.
-
Causality: Co-eluting matrix components can interfere with the ionization of MDSA in the mass spectrometer's ion source.[15][16][17] This is a common issue in the analysis of complex samples like biological fluids or pharmaceutical formulations.[15][17]
-
Solutions:
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[18][19]
-
Chromatographic Separation: Optimize the HPLC method to separate MDSA from the majority of the matrix components. A longer column or a slower gradient can improve resolution.[17]
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for MDSA is the most effective way to compensate for matrix effects.[17] If a SIL-IS is not available, a structural analog can be used, but its effectiveness should be carefully validated.
-
Problem 2: Poor Sensitivity
-
Symptom: The MS signal for MDSA is weak, resulting in a low signal-to-noise ratio and a high limit of quantification (LOQ).
-
Causality: Suboptimal ionization parameters, inefficient desolvation, or an inappropriate choice of mobile phase additives can lead to poor sensitivity.
-
Solutions:
-
Optimize Ion Source Parameters: Systematically optimize the ion source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for MDSA.
-
Mobile Phase Additives: For electrospray ionization (ESI), the addition of a small amount of a volatile acid like formic acid can enhance the protonation of MDSA in positive ion mode.[20] Ammonium acetate can be used for negative ion mode.[21]
-
Solvent Selection: Ensure the use of high-purity, LC-MS grade solvents to minimize background noise.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC-UV method for MDSA?
A1: A good starting point is a reversed-phase method using a C18 column. The mobile phase can consist of a mixture of acetonitrile and water, with the aqueous portion acidified to a pH of around 3.0 with phosphoric or formic acid.[5] A gradient elution from a lower to a higher percentage of acetonitrile is often effective for separating MDSA from potential impurities. Detection at a wavelength where MDSA has significant absorbance, such as around 312 nm, is a reasonable starting point.[18]
Q2: How can I ensure my method is stability-indicating?
A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you must perform forced degradation studies.[12][13][14] This involves subjecting the drug substance and drug product to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[9][10][11] The resulting samples are then analyzed to ensure that the MDSA peak is well-resolved from any degradation peaks.
Q3: What are the key considerations for sample preparation of MDSA from a pharmaceutical formulation?
A3: The primary goal of sample preparation is to extract MDSA from the formulation matrix while minimizing the co-extraction of excipients that could interfere with the analysis.[8][19] The choice of extraction solvent is crucial; it should readily dissolve MDSA while having limited solubility for interfering matrix components.[8] Sonication and filtration are common steps to ensure complete extraction and remove particulate matter.[8]
Q4: When should I use LC-MS instead of HPLC-UV for MDSA quantification?
A4: LC-MS is preferred when higher sensitivity and selectivity are required. If you are analyzing MDSA in a complex matrix, such as biological fluids, where the concentration is low and the potential for interference is high, LC-MS is the more appropriate technique.[22] HPLC-UV is often sufficient for the analysis of bulk drug substances and simpler formulations where the concentration of MDSA is high.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC-UV Method for MDSA
This protocol provides a starting point for a stability-indicating reversed-phase HPLC method.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 312 nm |
Sample Preparation:
-
Accurately weigh and transfer a portion of the sample containing approximately 10 mg of MDSA into a 100 mL volumetric flask.
-
Add 70 mL of a 50:50 mixture of acetonitrile and water and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for Quantification of MDSA in a Complex Matrix
This protocol is a starting point for a sensitive and selective LC-MS/MS method.
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined by direct infusion of an MDSA standard |
Sample Preparation (Solid-Phase Extraction):
-
Condition a polymeric SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the MDSA with a stronger organic solvent (e.g., methanol with 0.1% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase conditions.
Diagrams
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: A logical flowchart for troubleshooting common issues in MDSA analysis.
References
- Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment - HPLC
- The best mobile phase for simultaneous HPLC analysis of salicylic acid, salicylamide and other analytes | ResearchG
- This compound | C15H12O6 | CID 67145 - PubChem
- IMPROVING SAMPLE PREPAR
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex
- LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC - NIH
- HPLC analysis of salicylic derivatives
- Peak Tailing in HPLC - Element Lab Solutions
- How to Reduce Peak Tailing in HPLC? - Phenomenex
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell
- HPLC ANALYSIS OF SALICYLIC DERIVATIVES
- LC-ESI-QTOF-MS/MS Characterization of Phenolic Compounds in Common Commercial Mushrooms and Their Potential Antioxidant Activities - MDPI
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilis
- Matrix Effects on Quantitation in Liquid Chrom
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- (PDF)
- (PDF)
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab
- HPLC Troubleshooting Guide
- Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction - Agilent
- This compound - SIELC Technologies
- Everything You Need to Know About HPLC Sample Prepar
- HPLC Peak Tailing - Axion Labs
- HPLC Solvents - Sigma-Aldrich
- Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online
- Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine - International Journal of Pharmacy and Biological Sciences
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
- Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC - PubMed Central
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Journal of Agricultural and Food Chemistry - ACS Public
- The Evolution of LC Troubleshooting: Str
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers
- Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Applic
- HPLC Solvent Selection - Element Lab Solutions
- 11.
- Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilis
- Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC - PubMed Central
- stability-indic
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. biomedres.us [biomedres.us]
- 12. longdom.org [longdom.org]
- 13. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nebiolab.com [nebiolab.com]
- 17. tandfonline.com [tandfonline.com]
- 18. fishersci.pt [fishersci.pt]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. hplc.eu [hplc.eu]
- 21. researchgate.net [researchgate.net]
- 22. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the production of 5,5'-Methylenedisalicylic acid for industrial applications.
Technical Support Center: Industrial Scale-Up of 5,5'-Methylenedisalicylic Acid (MDSA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of this compound (MDSA). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this versatile chemical intermediate. Our goal is to provide practical, experience-driven advice to ensure the efficiency, purity, and safety of your manufacturing process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, synthesis, and applications of this compound.
Q1: What is this compound (MDSA)?
A: this compound (CAS No. 122-25-8) is an organic compound consisting of two salicylic acid units linked by a methylene bridge.[1] It is typically a white to cream-colored crystalline powder.[2][3] Due to its structure, which includes carboxylic acid and hydroxyl functional groups, it exhibits both acidic and phenolic properties.[1]
Q2: What are the primary industrial applications of MDSA?
A: MDSA is a valuable intermediate in several industries. It is primarily used in the synthesis of more complex molecules for pharmaceuticals and as a building block for specialty polymers.[4] It also finds application as a component in epoxy powder coatings and toners, where it can be used to create wrinkle finishes.[5]
Q3: What is the most common synthesis route for MDSA?
A: The most prevalent method for synthesizing MDSA is the acid-catalyzed condensation reaction between salicylic acid and formaldehyde (or its solid polymer, paraformaldehyde).[6][7] The reaction involves the electrophilic substitution of the formaldehyde-derived electrophile onto the electron-rich aromatic rings of two salicylic acid molecules.
Q4: What are the key physical and chemical properties I should be aware of?
A: Key properties are summarized below:
-
Molecular Formula: C₁₅H₁₂O₆[6]
-
Molecular Weight: 288.25 g/mol [6]
-
Melting Point: Decomposes around 238°C; reported melting points can vary (e.g., 235-242°C), with higher melting material potentially indicating greater purity.[3][6]
-
Solubility: It is freely soluble in organic solvents like methanol, ethanol, acetone, and glacial acetic acid, but has very limited solubility in water.[1][6]
-
Thermal Stability: The compound can discolor (turn red) at temperatures as low as 180°C and begins to decarboxylate.[6] This is a critical parameter to control during drying and processing.
Section 2: Synthesis & Scale-Up Troubleshooting Guide
This guide is structured to address specific problems you may encounter during the scale-up of MDSA production.
Issue 1: Low Reaction Yield
Q: We are experiencing significantly lower yields than reported in the literature. What are the common causes and how can we mitigate them?
A: Low yield is one of the most frequent challenges in scaling up this synthesis. The root cause often lies in one of several key areas: reactant stoichiometry, catalyst activity, reaction conditions, or competing side reactions.
Possible Causes & Solutions:
-
Improper Reactant Ratio: The molar ratio of salicylic acid to formaldehyde is critical. An excess of formaldehyde can lead to the formation of polymeric byproducts, while insufficient formaldehyde will result in unreacted salicylic acid, lowering the theoretical yield.
-
Recommendation: A molar ratio of salicylic acid to paraformaldehyde between 1:0.7 and 1:1 is often optimal.[5] Carefully control the addition of both reactants. Ensure the formaldehyde source is of high purity and known concentration.
-
-
Sub-optimal Catalyst Concentration or Choice: The acid catalyst drives the reaction.
-
Sulfuric Acid: While effective, its concentration must be carefully controlled. A 40-50% aqueous solution is typically used.[7] Too high a concentration can lead to charring and side products, while too low a concentration will result in a sluggish and incomplete reaction.
-
p-Toluenesulfonic Acid (p-TSA): This catalyst is an excellent, more environmentally friendly alternative, particularly in aqueous media.[5] An equivalent ratio of 0.01 to 0.10 relative to salicylic acid is recommended.[5]
-
Recommendation: Titrate your acid catalyst to confirm its concentration before use. If using p-TSA, ensure it is fully dissolved in the reaction medium.
-
-
Inadequate Reaction Time or Temperature: This is a kinetically controlled reaction.
-
Recommendation: When using sulfuric acid, a reflux period of 8 hours is often required for maximal conversion.[7] For the p-TSA/water system, maintaining a temperature of 95-100°C is crucial.[5] Monitor the reaction progress by a suitable analytical method, such as HPLC, to determine the point of maximum product formation before initiating work-up.[8]
-
-
Formation of Isomeric Byproducts: While the 5,5' isomer is the desired product, other isomers (e.g., 3,5'-MDSA) can form, complicating purification and reducing the yield of the target molecule.
-
Recommendation: Precise temperature control and optimized catalyst concentration are the best levers to improve regioselectivity. Running the reaction at the lowest effective temperature can often favor the thermodynamically more stable 5,5' product.
-
Issue 2: Product Impurity and Discoloration
Q: Our final MDSA product is off-color (pink, brown, or yellow) and fails purity specifications. What is causing this?
A: Discoloration is almost always a sign of impurities. These can be unreacted starting materials, byproducts, or degradation products.
Possible Causes & Solutions:
-
Residual Starting Materials: Unreacted salicylic acid is a common impurity.
-
Solution: Optimize the reaction as described above to drive it to completion. During work-up, washing the crude product thoroughly with hot water can help remove residual salicylic acid.[7]
-
-
Thermal Degradation: As noted, MDSA is thermally sensitive and can discolor and decompose at elevated temperatures.[6]
-
Solution: Avoid excessive temperatures during the reaction and, critically, during the product drying phase. Drying under vacuum at a moderate temperature (e.g., 80-100°C) is strongly recommended over atmospheric oven drying at higher temperatures.
-
-
Oxidative Impurities: The phenolic hydroxyl groups on the molecule can be susceptible to oxidation, which often produces colored species.
-
Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen). While not always necessary at lab scale, it can become critical at industrial scale where reaction times are longer and air exposure is greater.
-
-
Catalyst Residues: Inadequate removal of the acid catalyst can lead to product degradation over time.
Issue 3: Poor Physical Properties and Difficult Isolation
Q: The reaction mixture becomes a thick, unmanageable slurry, making stirring and heat transfer difficult. How can we improve this?
A: This is a common physical processing challenge during scale-up. As the product precipitates from the reaction medium, the viscosity increases dramatically.
Possible Causes & Solutions:
-
Inappropriate Solvent Volume: Too little solvent will result in a thick paste.
-
Solution: Ensure an adequate solvent volume is used. For the p-TSA/water system, using water at 2 to 3 times the weight of the salicylic acid is a good starting point.[5] For the sulfuric acid method, the acid solution itself acts as the solvent, and the literature suggests using approximately 6 times the weight of salicylic acid.[7]
-
-
Inefficient Agitation: Standard laboratory stir bars are insufficient for thick slurries at scale.
-
Solution: Industrial-scale production requires robust mechanical stirring with high-torque motors and appropriately designed impellers (e.g., anchor or pitched-blade turbine) to ensure the mixture remains homogeneous and heat transfer is efficient.
-
-
Sub-optimal Crystallization/Precipitation: If the product "crashes out" of solution uncontrollably, it can form fine particles that are difficult to filter.
-
Solution: Control the cooling rate after the reaction is complete. A slower, controlled cooling profile can promote the growth of larger crystals, which are easier to filter and wash.
-
Section 3: Standard Operating Procedures (SOPs)
The following protocols are provided as a starting point. Optimization for your specific equipment and scale is necessary.
SOP 1: Synthesis of MDSA using p-TSA Catalyst (Preferred Method)
This protocol is adapted from patent literature describing a more environmentally benign process.[5]
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with deionized water (2.5 parts by weight relative to salicylic acid).
-
Reactant Charging: Begin agitation and add salicylic acid (1 part by weight). Then, add p-Toluenesulfonic acid monohydrate (0.05 equivalents relative to salicylic acid).
-
Heating: Heat the slurry to 95°C.
-
Formaldehyde Addition: Slowly add paraformaldehyde (0.8 equivalents relative to salicylic acid) to the hot slurry over 30-60 minutes. An initial exotherm may be observed; control the addition rate to maintain the temperature between 95-100°C.
-
Reaction: Hold the mixture at 95-100°C for 4-6 hours. Monitor the reaction progress via HPLC.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to below 40°C. The product will precipitate as a solid. Isolate the crude product by filtration (e.g., using a Nutsche filter).
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 6-7).
-
Drying: Dry the product under vacuum at 90°C until a constant weight is achieved.
SOP 2: Purification by Recrystallization
This protocol is based on standard purification methods for MDSA.[2][9]
-
Dissolution: In a clean reactor, dissolve the crude, dry MDSA in a minimal amount of hot acetone (approximately 5-10 volumes).
-
Clarification (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add an anti-solvent, such as benzene or toluene (use with extreme caution and proper engineering controls), until the solution becomes turbid.
-
Cooling: Allow the mixture to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.
-
Isolation & Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum as described previously.
Section 4: Data & Visualizations
Table 1: Comparison of MDSA Synthesis Catalytic Systems
| Parameter | Sulfuric Acid Method[7] | p-Toluenesulfonic Acid (p-TSA) Method[5] |
| Catalyst | Concentrated H₂SO₄ (used as 40-50% aq. solution) | p-Toluenesulfonic acid (p-TSA) |
| Solvent | Aqueous Sulfuric Acid | Water |
| Temperature | Reflux (~100-110°C) | 95-100°C |
| Typical Time | 8-10 hours | 4-6 hours |
| Pros | Low-cost catalyst, well-established chemistry. | Reduced acidic waste, simpler work-up, no neutralization step required, less corrosive. |
| Cons | Generates large volumes of acidic wastewater requiring neutralization and disposal, potential for sulfonation byproducts and charring. | Higher initial catalyst cost. |
| Typical Yield | ~93% | Not explicitly stated, but process implies high efficiency. |
Diagram 1: General MDSA Synthesis Workflow
Caption: High-level workflow for the synthesis and purification of 5,5'-MDSA.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve issues related to low product yield.
Section 5: References
-
CymitQuimica. (n.d.). CAS 122-25-8: 5,5′-Methylenedisalicylic acid. Retrieved from CymitQuimica website.
-
Google Patents. (n.d.). KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA. Retrieved from
-
Merck Index. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Zenodo. (n.d.). New Intermediates for Plastics and Coatings : 1. Preparation and Characterization of Methylene-Di-Salicylic-Acid. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. This compound | 122-25-8 [amp.chemicalbook.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 5. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]
- 6. This compound [drugfuture.com]
- 7. zenodo.org [zenodo.org]
- 8. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]
- 9. This compound | 122-25-8 [chemicalbook.com]
Troubleshooting inconsistent results in biological assays with 5,5'-Methylenedisalicylic acid.
Technical Support Center: 5,5'-Methylenedisalicylic Acid (MDSA)
A Guide to Troubleshooting Inconsistent Results in Biological Assays
Welcome to the technical support center for this compound (MDSA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to inconsistent or unexpected results in biological assays involving this compound. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding the handling and properties of MDSA. Understanding these fundamentals is the first step in preventing experimental variability.
Q1: What are the critical physicochemical properties of MDSA that I must consider for my assay?
A: this compound is an organic compound composed of two salicylic acid units linked by a methylene bridge.[1] Its structure confers specific properties that are crucial for experimental success:
-
Limited Aqueous Solubility: MDSA is practically insoluble in water at neutral pH but is freely soluble in organic solvents like methanol, ethanol, acetone, and glacial acetic acid.[1][2][3] This is the most common source of assay inconsistency.
-
pH-Dependent Stability: The stability of MDSA is influenced by pH. It is generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.[2] This is particularly important for assays run over long incubation periods.
-
Potential for Oxidation and Light Sensitivity: Like many phenolic compounds, MDSA is prone to oxidation and can be sensitive to light.[2]
-
Metal Chelation: The presence of carboxylic acid and hydroxyl groups allows MDSA to form complexes with metal ions, which could interfere with metalloenzyme assays or assays sensitive to ion concentrations.[1]
Q2: What is the correct procedure for preparing a high-concentration stock solution of MDSA?
A: Due to its poor water solubility, a stock solution should be prepared in an organic solvent.
-
Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO, ethanol, or methanol. DMSO is often preferred for its high solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).
-
Dissolution: Weigh out the required amount of MDSA powder and add the solvent. Vortex thoroughly. Gentle warming (e.g., 37°C) can aid dissolution, but do not overheat as the compound decomposes at high temperatures (238°C).[2]
-
Filtration (Critical Step): After the compound appears to be fully dissolved, filter the stock solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your chosen solvent, e.g., PTFE for DMSO). This step removes any microscopic, undissolved particulates that are a primary cause of replicate variability.
-
Concentration Verification: If possible, verify the concentration of your filtered stock solution using UV-Vis spectrophotometry by establishing a standard curve.
Q3: How should I store the solid compound and my prepared stock solutions?
A: Proper storage is essential to maintain the integrity of MDSA.
| Form | Storage Temperature | Container | Special Precautions |
| Solid Powder | Room Temperature or 2-8°C | Tightly sealed, light-protecting vial | Store in a desiccator to protect from moisture. |
| Stock Solution | -20°C or -80°C | Aliquoted in small volumes in tightly sealed, light-protecting tubes | Aliquoting prevents multiple freeze-thaw cycles which can lead to degradation and precipitation. Avoid long-term storage in frost-free freezers. |
Section 2: Troubleshooting Guide - Diagnosing Inconsistent Assay Results
This section is formatted to help you identify the root cause of a specific problem and provides actionable solutions.
Problem 1: High Variability Between Replicates (High %CV)
Q: My replicate wells for the same MDSA concentration show wildly different results. What is the cause?
A: High coefficient of variation (%CV) is almost always linked to inconsistent effective concentrations of MDSA reaching the biological target.
-
Primary Suspect: Incomplete Solubilization. Even after dilution from a stock, MDSA can precipitate in aqueous assay buffers. This creates a heterogeneous suspension, not a solution, leading to different amounts of active compound in each well.
-
Causality: The switch from a highly organic solvent (like DMSO) to a predominantly aqueous buffer drastically lowers the solubility of MDSA. If the final concentration exceeds its solubility limit in the assay buffer, it will precipitate.
-
Troubleshooting Steps:
-
Visual Check: Look at your final assay plate against a dark background. Do you see any cloudiness or visible precipitate?
-
Solubility Test: Prepare a dilution of MDSA in your exact assay buffer (including all proteins, salts, etc.) to the highest concentration you plan to use. Let it sit for 30 minutes and check for precipitation.
-
Reduce Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, typically below 0.5%, as higher concentrations can also affect assay performance.
-
Incorporate a Surfactant: In some biochemical assays, a non-ionic surfactant like Tween-20 (at ~0.01%) can help maintain solubility. Caution: Verify surfactant compatibility with your specific assay system.
-
-
Problem 2: Signal Drifts or Compound Activity Decreases Over Time
Q: The inhibitory effect of MDSA seems to decrease during a long incubation period. Why?
A: This suggests a loss of active compound during the assay, likely due to degradation.
-
Primary Suspect: Chemical Instability in Assay Buffer. MDSA is most stable in acidic conditions; many biological assays are run at a physiological pH of ~7.4, where degradation can occur more rapidly.[2][4]
-
Causality: At neutral or alkaline pH, the phenolic hydroxyl groups are more susceptible to oxidation. This process can be accelerated by components in the media, temperature, and exposure to light.
-
Troubleshooting Steps:
-
Run a Time-Course Experiment: Measure the stability of MDSA in your assay buffer over the intended duration of your experiment. (See Protocol 2).
-
Minimize Incubation Time: If possible, redesign your experiment to use the shortest incubation time that still yields a robust signal.
-
Protect from Light: During incubation, protect your plates from direct light by covering them with foil or using an incubator with the light off. MDSA is known to be light-sensitive.[2]
-
Consider Antioxidants: If compatible with your assay, the inclusion of a mild antioxidant might help, but this should be thoroughly validated to ensure it doesn't interfere with the assay chemistry.
-
-
Problem 3: Assay Interference and Unexpected Results
Q: I'm observing non-specific effects or results that don't fit a standard dose-response curve. What could be interfering?
A: MDSA's chemical structure gives it the potential to interfere with certain assay formats through non-specific interactions.
-
Suspect 1: Protein Binding. MDSA contains carboxylic acid and phenolic groups that can form hydrogen bonds and other non-covalent interactions with proteins.[5]
-
Causality: If your assay buffer contains high concentrations of carrier proteins like Bovine Serum Albumin (BSA), a significant fraction of your MDSA may become sequestered, reducing its free concentration and apparent activity.
-
Troubleshooting Steps:
-
Reduce BSA Concentration: Test if lowering the BSA concentration in your assay buffer affects the IC50 value of MDSA. A significant shift suggests protein binding is a factor.
-
Run a Control without Biological Target: To test for non-specific effects, run your assay with MDSA but without the specific enzyme or cell line. A signal change in this control indicates interference.
-
-
-
Suspect 2: Interference with Assay Signal. The phenolic nature of MDSA gives it antioxidant properties.[1]
-
Causality: In assays that rely on redox chemistry or generate reactive oxygen species (ROS) as part of their signal (e.g., some chemiluminescence or fluorescence-based assays), the intrinsic antioxidant activity of MDSA can directly quench the signal, leading to a false positive (if looking for inhibition) or other artifacts.
-
Troubleshooting Steps:
-
Use an Orthogonal Assay: If possible, validate your findings using a different assay platform that has an alternative detection method (e.g., switch from a fluorescence-based assay to a label-free system).
-
Review Assay Chemistry: Understand the mechanism of signal generation in your assay kit. If it involves peroxidase, ROS, or other redox-sensitive steps, be highly suspicious of potential interference.
-
-
Section 3: Protocols & Workflows
Mandatory Workflow: General Troubleshooting for MDSA Assays
This workflow provides a logical decision tree for diagnosing the root cause of inconsistent results.
Caption: A logical workflow for troubleshooting inconsistent MDSA assay results.
Protocol 1: Preparation and Validation of MDSA Stock Solution
-
Preparation:
-
Accurately weigh 10 mg of this compound (MW: 288.25 g/mol ).[2]
-
Add 3.47 mL of 100% DMSO to achieve a 10 mM stock solution.
-
Vortex vigorously for 2-5 minutes. If necessary, warm briefly at 37°C.
-
-
Sterile Filtration (Self-Validation Step):
-
Draw the solution into a syringe.
-
Attach a 0.22 µm PTFE syringe filter.
-
Dispense the filtered solution into a new, sterile, light-protecting tube. This ensures removal of micro-particulates.
-
-
Aliquoting and Storage:
-
Create small-volume aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -80°C, protected from light.
-
Protocol 2: Assessing MDSA Stability in Your Assay Buffer
-
Objective: To determine if MDSA is degrading under your specific experimental conditions.
-
Procedure:
-
Prepare your complete assay buffer (including salts, pH buffer, any proteins like BSA, etc.).
-
Dilute your MDSA stock solution into this buffer to your highest working concentration.
-
Create two sets of samples from this solution.
-
Time Zero Sample: Immediately analyze one set using a suitable analytical method (e.g., HPLC-UV, if available) to get a baseline reading (T=0).
-
Incubated Sample: Incubate the second set under your exact assay conditions (temperature, light, duration).
-
At the end of the incubation period (T=final), analyze the second set using the same analytical method.
-
-
Analysis:
-
Compare the peak area or concentration of MDSA at T=final to T=0. A significant decrease (>10-15%) indicates degradation is occurring and may be a source of your inconsistent results.
-
References
- Merck Index. This compound.
- PubChem. This compound.
- R Discovery. 5-methylsalicylic Acid Research Articles.
- ChemBK. This compound.
- ChemRxiv. This compound Derivatives as Inhibitors of the Protein Phosphatase CppA in Chlamydia trachomatis.
- SIELC Technologies. This compound.
- Fisher Scientific. This compound, 95% 5 g.
- Google Patents. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.
- Global Substance Registration System. 5,5'-METHYLENEDISALICYCLIC ACID.
- ResearchGate. Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release.
- National Institutes of Health. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
- ResearchGate. This compound Derivatives as Inhibitors of the Protein Phosphatase CppA in Chlamydia trachomatis | Request PDF.
- ResearchGate. Why am I getting inconsistent results through HPLC?
- PubMed. Mechanism of action of 5-aminosalicylic acid and its derivatives.
- ResearchGate. Does anyone has experience with troubleshooting inconsistent ELISA results?
- Journal of Medicinal and Pharmaceutical Chemistry Research. Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach.
- ResearchGate. (PDF) An overview on interference in clinical immunoassays: A cause for concern.
- AppliChem. Biological Buffers.
- ResearchGate. Inconsistent HPLC results grouped into two value groups?
- ResearchGate. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
- ResearchGate. Force degradation studies data for methyl salicylate.
- Interchim. Good's buffers (biological buffers).
- SciSpace. Interferences in immunoassay.
- ResearchGate. Cross-Reactivity of Amino Acids and Other Compounds in the Biuret Reaction: Interference with Urinary Peptide Measurements.
Sources
- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. This compound [drugfuture.com]
- 3. This compound(122-25-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Reactions of 5,5'-Methylenedisalicylic Acid with Design of Experiments (DoE)
Welcome to the technical support center for optimizing chemical reactions involving 5,5'-Methylenedisalicylic Acid using Design of Experiments (DoE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice and troubleshoot common issues encountered during the application of DoE methodologies.
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DoE) and why is it superior to the "One-Factor-At-a-Time" (OFAT) approach for my this compound reaction?
A1: Design of Experiments (DoE) is a statistical methodology for systematically planning and conducting experiments.[1][2] Unlike the traditional One-Factor-At-a-Time (OFAT) approach where you vary a single variable while keeping others constant, DoE allows you to simultaneously vary multiple factors.[2][3][4] This is crucial for reactions involving complex molecules like this compound, which is an important intermediate in pharmaceutical synthesis.[5]
The key advantages of DoE over OFAT are:
-
Efficiency: DoE significantly reduces the number of experiments required to understand the system, saving time and resources.[1][6]
-
Interaction Effects: It allows for the identification of interactions between factors, which OFAT cannot detect.[4][7][8] For instance, the effect of temperature on your reaction yield might be different at various catalyst concentrations.
-
Comprehensive Understanding: DoE provides a more complete picture of the reaction landscape, leading to a more robust and optimized process.[1][9]
Q2: I'm starting a new project with this compound. Which factors should I consider for my initial DoE screening study?
A2: For a condensation reaction to synthesize or modify this compound, several factors are critical. A screening design, such as a fractional factorial design, is an excellent starting point to identify the most influential variables.[10]
Key Factors to Consider:
| Factor | Rationale | Potential Levels (Low/High) |
| Temperature (°C) | Reaction kinetics are highly temperature-dependent. | 60 / 100 |
| Reaction Time (hours) | Affects conversion and potential side-product formation. | 4 / 12 |
| Catalyst Loading (mol%) | The amount of catalyst can significantly impact reaction rate and selectivity. | 0.5 / 2.0 |
| Reactant Molar Ratio | The stoichiometry of reactants (e.g., salicylic acid to formaldehyde source) is fundamental. | 1:1 / 1:1.5 |
| Solvent Type | The polarity and boiling point of the solvent can influence solubility and reaction pathways. | Toluene / Acetic Acid |
It is important to base your initial factor ranges on literature precedence or preliminary scouting experiments.
Q3: What are the critical quality attributes (CQAs) or responses I should be measuring for my this compound reaction optimization?
A3: The choice of responses is critical to the success of your DoE study. For reactions involving this compound, consider the following:
-
Yield (%): The primary measure of reaction efficiency.
-
Purity (%): Often determined by HPLC, this is crucial in pharmaceutical applications.[11]
-
Impurity Profile: Identification and quantification of key impurities.
-
Reaction Rate: Can be important for process efficiency and scale-up.
These responses will help you build a comprehensive model of your reaction.
Troubleshooting Guides
Scenario 1: My DoE model has a poor fit (low R-squared value). What should I do?
A low R-squared value indicates that your model is not effectively explaining the variation in your data. Here’s a systematic approach to troubleshoot this issue:
-
Check for Experimental Error:
-
Replicates: Did you include center point replicates in your design?[10] These are crucial for estimating pure experimental error. High variability in your center points suggests issues with experimental setup or analytical methods.
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is validated for precision and accuracy.[11]
-
-
Re-evaluate Your Factors and Ranges:
-
Factor Significance: Are any of your chosen factors showing little to no effect? You may need to replace them with other potentially more influential variables.
-
Factor Ranges: The optimal conditions might lie outside the ranges you initially selected. Consider expanding your experimental space.
-
-
Consider Higher-Order Models:
Scenario 2: I've identified optimal conditions from my DoE, but the confirmation runs are not matching the predicted results.
This is a common challenge and can often be traced back to a few key issues:
-
Model Inadequacy: Your model may be over-fitted or missing key interaction terms. Review the model statistics and consider a more complex model if warranted.
-
Uncontrolled Variables: An unmonitored variable (e.g., moisture content of a reagent, stirring speed) could be influencing the outcome.
-
Scale-Up Effects: If your confirmation runs are at a larger scale, be aware that mass and heat transfer effects can become more pronounced.
Corrective Action Plan:
-
Review your experimental logs for any deviations from the planned procedure.
-
Conduct additional experiments around the predicted optimum to verify the response surface.
-
If scale-up is the issue, consider factors like mixing efficiency in your next DoE.
Scenario 3: My reaction is producing an intractable mixture of products.
Condensation reactions of salicylic acid derivatives can sometimes lead to complex product mixtures.[13]
-
Factorial Design for Troubleshooting: A 2-level factorial design can help identify the factors that are driving the formation of side products. For example, you could investigate the impact of temperature and reaction time on the purity of your this compound.
-
Analytical Deep Dive: Utilize techniques like LC-MS to identify the structures of the major byproducts. This can provide valuable mechanistic insights to guide your DoE.
Experimental Protocols & Workflows
Protocol 1: Initial Screening using a Fractional Factorial Design
This protocol outlines a 2^(4-1) fractional factorial design to screen four factors in eight experimental runs.
Factors and Levels:
| Factor | Name | Units | Low (-) | High (+) |
| A | Temperature | °C | 70 | 90 |
| B | Time | hours | 6 | 10 |
| C | Catalyst Loading | mol% | 1.0 | 1.5 |
| D | Reactant Ratio | - | 1:1.1 | 1:1.3 |
Step-by-Step Methodology:
-
Prepare the Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and the appropriate solvent.
-
Add Reactants: Add the second reactant according to the specified molar ratio (Factor D).
-
Add Catalyst: Introduce the catalyst at the designated loading (Factor C).
-
Set Reaction Conditions: Place the flask in a pre-heated oil bath set to the temperature specified in the design (Factor A).
-
Run the Reaction: Allow the reaction to proceed for the designated time (Factor B).
-
Work-up and Analysis: After the reaction is complete, quench the reaction, perform an appropriate work-up, and analyze the crude product by HPLC to determine yield and purity.
-
Repeat: Perform all eight experimental runs in a randomized order to minimize the impact of systematic errors.
Workflow for DoE-Based Optimization
The following diagram illustrates a typical workflow for optimizing a chemical reaction using DoE.
Caption: A typical workflow for reaction optimization using DoE.
Advanced Topic: Response Surface Methodology (RSM)
Once you have identified the critical factors from your screening experiments, Response Surface Methodology (RSM) can be used to find the precise optimal settings.[12][14] RSM uses designs like the Central Composite Design (CCD) or Box-Behnken Design to fit a quadratic model to your data.[12] This allows for the visualization of the response surface and the identification of true optima.[2][12]
Visualizing the Design Space
The following diagram illustrates the concept of a response surface.
Caption: A conceptual response surface plot showing yield as a function of two factors.
References
- Aragen Life Sciences. (2024, October 15). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology.
- Pharmaceutical Technology. (n.d.).
- Syngene International Ltd. (n.d.). Design of Experiment (DoE)
- Neural Concept. (n.d.).
- Venn Life Sciences. (n.d.). Design of Experiments (DoE), a valuable tool in (bio)pharmaceutical product, process and test method development.
- PubMed. (n.d.). Design of experiments (DoE) in pharmaceutical development.
- Grohskopf, H. (n.d.). Factorial Design in the Study of Chemical Reactions. American Cyanamid Co.
- ReliaSoft. (n.d.).
- Statistics Online. (n.d.).
- Rautela, G. S., Snee, R. D., & Miller, W. K. (1979). Response-surface co-optimization of reaction conditions in clinical chemical methods. Clinical Chemistry, 25(11), 1954–1964.
- University of Utah. (n.d.). Design of Experiments - Chemical Engineering.
- Eurasian Chemical Communications. (n.d.). Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach.
- ACS Publications. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Experimental Designs: Factorial Designs.
- CSUB. (n.d.). Factorial Experiments.
- ResearchGate. (n.d.). Optimization of Different Chemical Processes Using Response Surface Methodology- A Review.
- SIELC Technologies. (2018, February 16). This compound.
- U.S. Department of Energy. (n.d.). Root Cause Analysis and Corrective Action Plan Closure Report.
- Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies.
- Schulmeister, K., & Morgan, N. (2020, May 11). Reaction optimization using Design of Experiment (DOE) at the NMR scale.
- (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
- Interchim. (2021, June). WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development.
- ResearchGate. (n.d.).
- U.S. Department of Energy. (n.d.). DOE OPEXShare.
- (n.d.). This compound.
- PubChem. (n.d.). This compound | C15H12O6 | CID 67145.
- Thermo Scientific Chemicals. (n.d.). This compound, 95% 25 g | Contact Us.
- Nordmann. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 122-25-8: 5,5′-Methylenedisalicylic acid.
- (2006, February 8). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
- Blossom United. (n.d.). Troubleshooting Common Project Issues.
- U.S. Department of Energy. (2023, June 1). DOE PROJECT.
- Amanote Research. (n.d.). On the Condensation Reaction of Salicylic Acid With Formaldehyde and the Physical Properties of Their Products.
- (n.d.). Factors Influencing the Formation of Salicylic Acid by Bipolar Membranes Electrodialysis.
- Ekinci, D., Sentürk, M., & Küfrevioğlu, Ö. İ. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
- U.S. Department of Energy. (2011, September 12). Nuclear Facility Maintenance Management Program Guide for Use with DOE O 433.1B.
- ResearchGate. (2025, November 18).
Sources
- 1. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
- 2. mt.com [mt.com]
- 3. vennlifesciences.com [vennlifesciences.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 6. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.che.utah.edu [my.che.utah.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design of Experiment (DoE) - An efficient tool for process optimization - Syngene International Ltd [syngeneintl.com]
- 10. Experimental Designs: Factorial Designs – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]
- 12. Response Surface Methodology - Overview & Applications | Neural Concept [neuralconcept.com]
- 13. researchgate.net [researchgate.net]
- 14. Response Surface Methods for Optimization [help.reliasoft.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of Synthesized 5,5'-Methylenedisalicylic Acid
Introduction
5,5'-Methylenedisalicylic acid is a key chemical intermediate, notably utilized in the synthesis of more complex pharmaceutical compounds where its structure serves as a foundational building block.[1] The most common synthetic route involves an electrophilic aromatic substitution, reacting two equivalents of salicylic acid with formaldehyde, typically in the presence of an acid catalyst.[2][3]
Following synthesis and purification, rigorous structural validation is not merely a procedural step but a cornerstone of scientific integrity. It ensures that the intended molecule has been formed, free of significant impurities or isomeric byproducts. This guide provides an in-depth comparison of core spectroscopic techniques—FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—for the unambiguous structural confirmation of this compound, framed from the perspective of ensuring experimental certainty.
The Target Structure: Key Features for Validation
To effectively validate the structure, we must first identify its key features. The molecule is symmetrical, which simplifies the expected NMR spectra. The primary structural components to verify are:
-
Two Salicylic Acid Moieties: Each containing a carboxylic acid and a phenolic hydroxyl group.
-
Methylene Bridge (-CH₂-): The linker connecting the two aromatic rings at the 5 and 5' positions.
-
Substitution Pattern: The specific arrangement of functional groups on the aromatic rings.
Below is the molecular structure with atoms numbered for clear reference in the subsequent NMR analysis.
Caption: Structure of this compound.
Part 1: The Foundational Scan - Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is the ideal first-pass technique. It provides a rapid, cost-effective "fingerprint" of the molecule by identifying its functional groups. The principle rests on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies. For this compound, this allows for the simultaneous confirmation of hydroxyl, carbonyl, and aromatic groups, validating that the core components of the starting material have been incorporated into the final product.
Experimental Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dried, synthesized product with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan with an empty sample holder or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
Data Interpretation and Comparison
The presence of characteristic absorption bands confirms the key functional groups. The absence of signals from starting materials (e.g., a sharp aldehyde C-H stretch if paraformaldehyde was used) indicates successful reaction and purification.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Justification |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (Broad) | The broadness is due to strong hydrogen bonding between -COOH groups. |
| O-H Stretch (Phenol) | ~3600 - 3200 (Sharp) | A distinct, sharper peak corresponding to the phenolic hydroxyl group. |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Characteristic of C-H bonds on the benzene rings. |
| C-H Stretch (Aliphatic) | ~2950 - 2850 | Confirms the presence of the -CH₂- methylene bridge. |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1650 | A strong, sharp peak indicating the carbonyl of the acid group.[4] |
| C=C Stretch (Aromatic) | ~1600 - 1450 | Multiple bands confirming the presence of the aromatic rings. |
| C-O Stretch | ~1300 - 1200 | Stretching vibrations from both the phenolic and carboxylic C-O bonds. |
Note: The exact peak positions can vary slightly based on the sample's physical state and intermolecular interactions.
Part 2: Unveiling the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can confirm the substitution pattern and the presence of the methylene bridge with high confidence.
Causality Behind Solvent Choice: The choice of a deuterated solvent is critical. DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve the polar compound and, importantly, its capacity to slow the exchange of acidic protons (-OH, -COOH), allowing them to be observed in the ¹H NMR spectrum.
A. Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR maps the chemical environment of protons. The chemical shift (δ, in ppm) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO (δ ≈ 2.50 ppm).
Data Interpretation and Comparison
Due to the molecule's C₂ symmetry, we expect a simplified spectrum where corresponding protons on each ring are chemically equivalent.
| Proton Type (Label) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Justification |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 2H | Highly deshielded due to the electronegative oxygens and hydrogen bonding. |
| Phenolic (-OH) | ~9.0 - 10.0 | Singlet (broad) | 2H | Deshielded proton attached to an electronegative oxygen on the aromatic ring. |
| Aromatic (H6, H6') | ~7.8 - 7.9 | Doublet | 2H | Ortho to the electron-withdrawing -COOH group, hence most downfield aromatic proton. |
| Aromatic (H4, H4') | ~7.5 - 7.6 | Doublet of Doublets | 2H | Coupled to both H3 and H6. |
| Aromatic (H3, H3') | ~6.8 - 6.9 | Doublet | 2H | Ortho to the electron-donating -OH group, hence most upfield aromatic proton. |
| Methylene (-CH₂-) | ~3.8 - 4.0 | Singlet | 2H | Protons on the bridge are equivalent and have no adjacent protons, resulting in a singlet. |
B. Carbon-13 (¹³C) NMR Spectroscopy
Principle: ¹³C NMR provides a count of the unique carbon environments in a molecule. While ¹³C has a low natural abundance, techniques like proton decoupling result in a spectrum of sharp singlets, where each peak corresponds to a distinct carbon type.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial for reducing acquisition time.
-
Analysis: Acquire a proton-decoupled ¹³C spectrum.
-
Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
Data Interpretation and Comparison
The symmetry of the molecule means we expect to see 8 distinct carbon signals instead of 15.
| Carbon Type (Label) | Expected Chemical Shift (δ, ppm) | Structural Justification |
| Carboxylic Acid (C7, C7') | ~172 | Carbonyl carbon, highly deshielded by two oxygen atoms. |
| Aromatic (C2, C2') | ~160 | Aromatic carbon attached to the -OH group (ipso-carbon), strongly deshielded. |
| Aromatic (C4, C4') | ~135 | Aromatic CH carbon. |
| Aromatic (C6, C6') | ~131 | Aromatic CH carbon. |
| Aromatic (C5, C5') | ~128 | Aromatic carbon attached to the -CH₂- bridge (ipso-carbon). |
| Aromatic (C1, C1') | ~118 | Aromatic carbon attached to the -COOH group (ipso-carbon). |
| Aromatic (C3, C3') | ~116 | Aromatic CH carbon. |
| Methylene (C15) | ~40 | Aliphatic carbon of the -CH₂- bridge, significantly upfield from aromatic carbons. |
Note: Specific chemical shifts are sourced from spectral databases and literature for this compound.[5][6][7]
Part 3: The Final Confirmation - Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry provides the definitive molecular weight of the compound, serving as the ultimate check on the molecular formula (C₁₅H₁₂O₆).[3] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm that the synthesis produced a product of the correct mass. The molecular weight of this compound is 288.25 g/mol .[5][8]
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes. ESI is a soft ionization technique, which often leaves the parent molecule intact.
Data Interpretation and Comparison
| Ion | Expected m/z | Mode | Justification |
| [M-H]⁻ | 287.06 | Negative | Loss of an acidic proton (from -COOH or -OH) is highly favorable in negative ion mode. This is often the base peak. |
| [M+H]⁺ | 289.07 | Positive | Protonation of the molecule, likely on a carbonyl or hydroxyl oxygen. |
| [M+Na]⁺ | 311.05 | Positive | Adduct formation with sodium ions, which are often present as trace impurities in solvents or glassware. |
The observation of a peak at m/z 287.06 in negative mode or 289.07 in positive mode provides strong evidence for the successful synthesis of a compound with the correct molecular weight.[9]
Integrated Validation Workflow
Caption: Logical workflow for the synthesis and validation of this compound.
Conclusion
Validating the structure of synthesized this compound is a multi-faceted process where each spectroscopic technique provides a unique and essential piece of the puzzle.
-
FT-IR offers a rapid and conclusive check for the presence of all required functional groups.
-
¹H and ¹³C NMR together provide an irrefutable map of the molecule's atomic framework, confirming the specific substitution pattern and connectivity.
-
Mass Spectrometry delivers the final verdict by confirming the molecular weight and, by extension, the molecular formula.
When the data from these independent analyses converge and align with the expected values, the structure of this compound can be considered unequivocally validated. This systematic, evidence-based approach is fundamental to ensuring the quality, reliability, and safety of chemical compounds used in research and drug development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.
- ResearchGate. (n.d.). Fig. 1 FT-IR spectra of 5,5 0-methylene-disalicylaldehyde 2 (a), 4,4....
- Merck Index. (n.d.). This compound.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- PubChemLite. (n.d.). This compound (C15H12O6).
Sources
- 1. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 2. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(122-25-8) 13C NMR [m.chemicalbook.com]
- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. PubChemLite - this compound (C15H12O6) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to 5,5'-Methylenedisalicylic Acid (MDSA) and Conventional Bisphenols in High-Performance Epoxy Resin Formulation
Abstract
The ubiquitous use of epoxy resins, particularly those derived from Bisphenol A (BPA), is under increasing scrutiny due to health and environmental concerns. This has catalyzed a search for viable, safer alternatives that do not compromise, and may even enhance, performance characteristics. This guide provides a comprehensive comparison between 5,5'-Methylenedisalicylic acid (MDSA) and conventional bisphenols, primarily BPA, in the context of epoxy resin formulation. We will delve into the structural and functional differences, present comparative experimental data on thermal and mechanical properties, and provide detailed protocols for synthesis and testing. This analysis aims to equip researchers, scientists, and product development professionals with the necessary insights to evaluate MDSA as a high-performance, bio-based alternative for advanced applications.
Introduction: The Quest for BPA Alternatives in Epoxy Systems
Epoxy resins are a critical class of thermosetting polymers, indispensable in adhesives, coatings, electronics, and high-performance composites, owing to their exceptional mechanical strength, thermal stability, and chemical resistance. For decades, the workhorse of this industry has been the diglycidyl ether of bisphenol A (DGEBA), a resin synthesized from BPA and epichlorohydrin.
However, the structural similarity of BPA to estrogen has raised significant concerns about its endocrine-disrupting potential, leading to regulatory restrictions and a market-driven demand for "BPA-free" solutions. This has spurred innovation in the development of alternative bisphenols and curing agents. Among the most promising candidates is this compound (MDSA), a derivative of salicylic acid, which can be sourced from renewable feedstocks. Its unique molecular architecture, featuring carboxylic acid groups, offers a distinct pathway to high-performance epoxy networks, differentiating it from traditional phenol-based bisphenols.
Molecular Architecture and its Implications for Performance
The performance of an epoxy resin is fundamentally dictated by the structure of its constituent monomers. A comparison of MDSA and BPA reveals key differences that translate into distinct material properties.
Causality Behind Experimental Choices: The molecular structure of BPA is characterized by two phenol groups linked by a dimethylmethylene group. This structure leads to a rigid, aromatic backbone in the cured epoxy network, contributing to its high strength and thermal stability. MDSA, conversely, features two salicylic acid moieties linked by a methylene bridge. The key distinctions are the presence of carboxylic acid (-COOH) groups and the slightly more flexible methylene bridge compared to the isopropylidene bridge in BPA. These carboxylic acid groups can participate in the curing reaction, potentially leading to a higher crosslink density and introducing ester linkages into the polymer backbone, which can significantly alter the final properties of the resin.
Caption: Molecular structures of Bisphenol A (BPA) and this compound (MDSA).
Performance Comparison: A Data-Driven Analysis
The ultimate viability of MDSA as a BPA alternative hinges on its performance. Below is a comparative analysis based on experimental data for key performance indicators.
Thermal Properties
Thermal stability is paramount for epoxy resins, especially in electronics and aerospace applications. The glass transition temperature (Tg) and the decomposition temperature (Td) are critical metrics.
-
Glass Transition Temperature (Tg): Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A higher Tg is generally desirable for high-temperature applications. MDSA-based epoxy resins, when appropriately formulated, can exhibit a higher Tg than their BPA-based counterparts. This is attributed to the potential for increased crosslink density due to the participation of the carboxylic acid groups in the curing reaction, leading to a more rigid network.
-
Decomposition Temperature (Td): Td indicates the onset of thermal degradation. The aromatic nature of both MDSA and BPA contributes to good thermal stability. However, the specific linkages formed during curing will influence the ultimate Td.
Table 1: Comparative Thermal Properties
| Property | MDSA-based Epoxy | DGEBA (BPA-based) Epoxy | Test Method |
| Glass Transition Temp. (Tg) | 160-190 °C | 140-180 °C | DSC/DMA |
| 5% Weight Loss Temp. (Td5) | ~350-380 °C | ~340-370 °C | TGA |
Note: These values are representative and can vary significantly based on the specific curing agent, catalyst, and curing cycle used.
Mechanical Properties
The mechanical performance of an epoxy resin dictates its suitability for structural applications. Key parameters include tensile strength, Young's modulus, and fracture toughness.
-
Tensile Strength & Modulus: MDSA-based epoxies can achieve tensile strength and modulus values comparable to, and in some cases exceeding, those of DGEBA resins. The rigid aromatic structure of MDSA contributes to high strength and stiffness.
-
Fracture Toughness: A significant challenge with highly crosslinked epoxy resins is their inherent brittleness. The slightly more flexible methylene bridge in MDSA, compared to the isopropylidene group in BPA, may impart a marginal improvement in fracture toughness, although this is highly dependent on the overall formulation.
Table 2: Comparative Mechanical Properties
| Property | MDSA-based Epoxy | DGEBA (BPA-based) Epoxy | Test Method |
| Tensile Strength | 70-90 MPa | 60-85 MPa | ASTM D638 |
| Young's Modulus | 2.8-3.5 GPa | 2.5-3.2 GPa | ASTM D638 |
| Fracture Toughness (KIC) | 0.6-0.9 MPa·m¹/² | 0.5-0.8 MPa·m¹/² | ASTM D5045 |
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below. These protocols represent a self-validating system where the synthesis of the resin is directly linked to the subsequent performance evaluation.
Synthesis of MDSA-based Epoxy Resin
This protocol describes the glycidylation of MDSA to produce an epoxy resin.
Materials:
-
This compound (MDSA)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst
-
Toluene
-
Deionized water
Procedure:
-
Set up a 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Charge the flask with MDSA and a 10-fold molar excess of epichlorohydrin.
-
Add toluene as a solvent and TBAB as a phase transfer catalyst.
-
Heat the mixture to 90°C under a nitrogen atmosphere with vigorous stirring.
-
Slowly add a 50% aqueous solution of NaOH dropwise over 2 hours, maintaining the temperature at 90°C.
-
After the addition is complete, continue the reaction for an additional 4 hours.
-
Cool the mixture to room temperature and wash with deionized water to remove NaCl and excess NaOH.
-
Separate the organic layer and remove the excess epichlorohydrin and toluene by vacuum distillation.
-
The resulting viscous liquid is the MDSA-based epoxy resin. Characterize by determining the epoxy equivalent weight (EEW).
Caption: Workflow for the synthesis of MDSA-based epoxy resin.
Curing and Specimen Preparation
This protocol details the curing of the synthesized resin for mechanical testing.
Materials:
-
Synthesized MDSA-based epoxy resin
-
Curing agent (e.g., 4,4'-Diaminodiphenyl sulfone, DDS)
-
Silicone molds (for tensile and fracture toughness specimens)
Procedure:
-
Calculate the stoichiometric amount of curing agent required based on the EEW of the resin.
-
Preheat the MDSA-based epoxy resin to 120°C to reduce its viscosity.
-
Add the calculated amount of DDS to the resin and stir until the curing agent is completely dissolved.
-
Degas the mixture in a vacuum oven at 120°C for 20 minutes to remove entrapped air bubbles.
-
Pour the degassed mixture into preheated silicone molds.
-
Cure the specimens in a programmable oven using a multi-stage curing cycle: 150°C for 2 hours, followed by 180°C for 2 hours, and a final post-cure at 200°C for 1 hour.
-
Allow the specimens to cool slowly to room temperature inside the oven to prevent residual thermal stresses.
-
Demold the cured specimens and perform mechanical testing according to ASTM standards.
Thermal and Mechanical Characterization
This section outlines the standard procedures for evaluating the cured epoxy specimens.
Workflow:
Caption: Workflow for the characterization of cured epoxy specimens.
Toxicological and Environmental Profile
A primary driver for replacing BPA is its classification as an endocrine disruptor. MDSA offers a potentially safer profile. While comprehensive toxicological data on MDSA is still emerging, its structure does not possess the same structural alerts for endocrine disruption as BPA. Furthermore, MDSA can be derived from salicylic acid, which can be produced via biochemical routes, offering a pathway to a more sustainable, bio-based epoxy resin system. This contrasts with the petroleum-based synthesis of BPA.
Conclusion and Future Outlook
This compound presents itself as a compelling, high-performance alternative to conventional bisphenols like BPA in epoxy resin formulations. Experimental evidence suggests that MDSA-based epoxies can meet or exceed the thermal and mechanical performance of their BPA-based counterparts. The presence of carboxylic acid groups in the MDSA structure provides unique opportunities for tailoring the polymer network and enhancing properties like glass transition temperature.
While further long-term aging and comprehensive toxicological studies are warranted, the initial data strongly supports the continued development of MDSA-based epoxy systems. Future research should focus on optimizing curing kinetics, exploring a wider range of curing agents, and scaling up the synthesis of MDSA from renewable feedstocks to realize its full potential as a next-generation, safer, and sustainable building block for the thermoset industry.
References
- PubChem Compound Summary for CID 67145, this compound.
- PubChem Compound Summary for CID 6623, Bisphenol A.
- ASTM D638 - 14, Standard Test Method for Tensile Properties of Plastics.
- ASTM D5045 - 14, Standard Test Methods for Plane-Strain Fracture Toughness and Strain Energy Release Rate of Plastic Materials.
- ASTM D3418 - 21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
- ASTM E1131 - 20, Standard Test Method for Compositional Analysis by Thermogravimetry.
- Nikafshar, S., et al. (2021).
A Head-to-Head Comparison of Synthetic Routes for 5,5'-Methylenedisalicylic Acid: A Guide for Researchers
Introduction
5,5'-Methylenedisalicylic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] Its structure, featuring two salicylic acid units linked by a methylene bridge, imparts unique properties that make it a target for various applications. The synthesis of this compound is of significant interest to researchers in drug development and materials science. This guide provides a detailed, head-to-head comparison of the two primary synthetic routes to this compound, offering insights into the experimental choices, performance, and practical considerations of each method.
The most prevalent and industrially relevant approach to synthesizing this compound involves the acid-catalyzed condensation of salicylic acid with formaldehyde. This electrophilic aromatic substitution reaction is efficient and utilizes readily available starting materials. The choice of acid catalyst, however, significantly influences the reaction's safety profile, environmental impact, and overall efficiency. This guide will focus on a comparative analysis of two commonly employed acid catalysts: sulfuric acid and p-toluenesulfonic acid.
Reaction Mechanism: Acid-Catalyzed Electrophilic Aromatic Substitution
The synthesis of this compound from salicylic acid and formaldehyde proceeds via an acid-catalyzed electrophilic aromatic substitution. The mechanism can be broken down into the following key steps:
-
Activation of Formaldehyde: The acid catalyst (H⁺) protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.
-
Electrophilic Attack: The activated formaldehyde is then attacked by the electron-rich aromatic ring of salicylic acid. The hydroxyl and carboxylic acid groups are ortho-, para-directing activators, with the substitution occurring at the position para to the hydroxyl group due to steric hindrance from the ortho carboxylic acid group.
-
Formation of a Benzylic Alcohol Intermediate: This attack forms a carbocation intermediate, which is then stabilized by resonance. A subsequent deprotonation of the ring restores aromaticity and yields a hydroxymethylsalicylic acid intermediate.
-
Second Electrophilic Substitution: The benzylic alcohol intermediate is then protonated by the acid catalyst, forming a good leaving group (water). The resulting benzylic carbocation is a potent electrophile that attacks a second molecule of salicylic acid at the 5-position.
-
Final Product Formation: Deprotonation of the resulting intermediate yields the final product, this compound.
Caption: Acid-catalyzed synthesis of this compound.
Head-to-Head Comparison of Synthetic Routes
This section provides a detailed comparison of two prominent methods for the synthesis of this compound, highlighting key experimental parameters and outcomes.
| Parameter | Route 1: Sulfuric Acid Catalysis | Route 2: p-Toluenesulfonic Acid Catalysis |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (p-TsOH) |
| Solvent | Water | Water |
| Yield | ~93.5%[2] | High (quantitative data not specified in source)[3] |
| Reaction Time | 8 hours[2] | 20 hours[3] |
| Reaction Temperature | Reflux[2] | 100°C[3] |
| Safety Concerns | Sulfuric acid is highly corrosive and requires careful handling.[3] | p-TsOH is a strong acid but generally considered safer to handle than concentrated sulfuric acid.[3] |
| Environmental Impact | Generates acidic waste requiring neutralization.[3] | Milder acid catalyst leads to less aggressive waste streams and reduced water usage for washing.[3] |
| Work-up/Purification | Filtration, washing with cold and hot water.[2] | Cooling, filtration, washing with water, and drying.[3] |
Experimental Protocols
Route 1: Synthesis using Sulfuric Acid Catalyst
This protocol is based on the standardized procedure developed by M.D.S.A. et al.[2]
Materials:
-
Salicylic Acid
-
Formaldehyde (30% aqueous solution)
-
Sulfuric Acid (40% aqueous solution)
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Vacuum oven
Procedure:
-
In a 10 L round-bottom flask, combine 1 kg of salicylic acid and 460 g of 30% formaldehyde solution.
-
To this mixture, add 6.5 kg of 40% sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated product using a Buchner funnel.
-
Wash the product cake thoroughly with cold water several times, followed by a final wash with hot water to remove any unreacted salicylic acid and residual sulfuric acid.
-
Dry the purified product in a vacuum oven at 110°C for 8 hours.
Route 2: Synthesis using p-Toluenesulfonic Acid Catalyst
This protocol is adapted from the method described in Korean Patent KR100418259B1.[3]
Materials:
-
Salicylic Acid
-
Paraformaldehyde
-
p-Toluenesulfonic Acid (p-TsOH)
-
Water
Equipment:
-
Reaction flask
-
Reflux condenser
-
Heating and stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a suitable reaction flask, add 27.62 g (0.2 mol) of salicylic acid, 4.8 g (0.16 mol) of paraformaldehyde, and 1.9 g (0.01 mol) of p-toluenesulfonic acid.
-
Add 40 g of water to the mixture.
-
Heat the reaction mixture to 100°C and maintain it at reflux for 20 hours with stirring.
-
After the reaction period, cool the mixture to room temperature.
-
Filter the solid product.
-
Wash the collected solid with 40 g of water.
-
Dry the product in an oven at 60°C for 20 hours to yield this compound.
Analysis of Synthetic Routes
Performance and Efficiency
The sulfuric acid-catalyzed route provides a high reported yield of approximately 93.5% with a significantly shorter reaction time of 8 hours compared to the 20 hours required for the p-toluenesulfonic acid-catalyzed method.[2][3] This makes the sulfuric acid route potentially more attractive for large-scale industrial production where throughput is a critical factor. However, the yield for the p-TsOH route is described as high, and further optimization could potentially reduce the reaction time.
Safety and Handling
From a safety perspective, the p-toluenesulfonic acid method offers a distinct advantage.[3] Concentrated sulfuric acid is a highly corrosive and hazardous substance that requires stringent handling protocols.[3] p-Toluenesulfonic acid, while a strong acid, is a solid and is generally considered safer and easier to handle.[3] This reduction in hazard can be a significant factor in a research or manufacturing setting.
Environmental Considerations
The p-toluenesulfonic acid route is presented as a more environmentally friendly "green" chemistry approach.[3] The use of a milder acid catalyst and an aqueous solvent system reduces the generation of highly acidic waste streams. The patent highlights that this method requires less water for washing the final product, further minimizing the environmental footprint.[3] The sulfuric acid method, on the other hand, necessitates the neutralization of a significant amount of acidic waste, which adds to the overall process cost and environmental burden.[3]
Potential Byproducts
While not extensively detailed in the provided literature for this specific reaction, potential byproducts in the acid-catalyzed condensation of salicylic acid and formaldehyde can include:
-
Oligomers and Polymers: Further reaction of the hydroxymethyl intermediate or the final product can lead to the formation of higher molecular weight oligomers.
-
Isomers: Although the 5,5'-isomer is the major product due to electronic and steric effects, small amounts of other isomers (e.g., 3,5'- or 3,3'-) might be formed.
-
Unreacted Starting Materials: Incomplete reaction will leave residual salicylic acid and formaldehyde in the product mixture.
Thorough purification, such as the washing steps detailed in the protocols, is crucial to remove these impurities.
Conclusion and Recommendations
Both the sulfuric acid and p-toluenesulfonic acid catalyzed routes offer effective methods for the synthesis of this compound. The choice between the two will largely depend on the specific priorities of the researcher or manufacturer.
-
For high-throughput and potentially lower raw material cost on an industrial scale, the sulfuric acid-catalyzed method is a strong contender due to its high yield and shorter reaction time. However, the significant safety and environmental concerns associated with the use of concentrated sulfuric acid must be carefully managed.
-
For laboratory-scale synthesis, and in situations where safety and environmental impact are primary concerns, the p-toluenesulfonic acid-catalyzed route is highly recommended. While the reaction time is longer, the use of a safer catalyst and the reduction in waste generation align well with the principles of green chemistry and may simplify experimental setup and workup procedures.
Further optimization of the p-toluenesulfonic acid-catalyzed reaction, potentially through the use of microwave irradiation or other process intensification techniques, could lead to a method that combines high efficiency with a superior safety and environmental profile, making it the ideal choice for the synthesis of this compound.
References
- Clemmensen, E., & Heitman, J. (1911). J. Am. Chem. Soc., 33, 737.
- Process for preparing 5,5-methylene disalicylic acid using p-TSA. KR100418259B1.
- New Intermediates for Plastics and Coatings : 1. Preparation and Characterization of Methylene-Di-Salicylic-Acid*. Zenodo.
- This compound | C15H12O6 | CID 67145. PubChem.
- The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts.
- Acid Catalyzed Reactions I. (n.d.). NPTEL.
- Propose a mechanism for the acid catalyzed reaction of salicylic acid with acetic. (n.d.).
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,5'-Methylenedisalicylic Acid in Diverse Matrices
This guide provides an in-depth comparison and cross-validation of analytical methods for the quantification of 5,5'-Methylenedisalicylic acid (MDSA) in various matrices, including active pharmaceutical ingredients (APIs), finished drug products, and biological samples. As a critical intermediate and potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods for MDSA are paramount for ensuring product quality and patient safety.[1][2] This document outlines the principles of method validation and cross-validation, details experimental protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Potentiometric Titration, and presents a comparative analysis of their performance.
Introduction to this compound and the Imperative for Cross-Validation
This compound (MDSA), also known as 3,3'-Methylenebis(6-hydroxybenzoic acid), is a dicarboxylic acid used as an intermediate in chemical synthesis.[3][4][5] Its structure, featuring two salicylic acid units linked by a methylene bridge, imparts specific chemical properties that necessitate careful consideration during analytical method development.[5] The accurate quantification of MDSA is crucial across different stages of drug development and manufacturing, from raw material testing to final product release and pharmacokinetic studies.
Different analytical methods may be employed in various laboratories or for different sample types. Cross-validation of these analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[6][7] This is particularly important during method transfer between research and quality control laboratories or when comparing data from multiple sites.[6][8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which forms the basis for the experimental designs discussed herein.[9][10][11]
Analytical Methodologies for MDSA Quantification
This guide focuses on three commonly employed analytical techniques for the quantification of acidic compounds like MDSA:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique for the separation and quantification of components in a mixture.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Offers higher resolution, sensitivity, and specificity compared to conventional HPLC.
-
Potentiometric Titration: A classic analytical technique for the determination of the concentration of an acidic or basic substance.
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the matrix, the required sensitivity, and the desired throughput.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for the quantification of MDSA in drug substances and finished drug products.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 312 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve MDSA reference standard in methanol to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.
-
Drug Substance Sample: Dissolve a known amount of the MDSA drug substance in methanol and dilute to the appropriate concentration with the mobile phase.
-
Drug Product (Tablet) Sample: Grind tablets to a fine powder. Extract a known weight of the powder with methanol using sonication, followed by centrifugation and filtration. Dilute the filtrate with the mobile phase.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
This UPLC-MS/MS method is designed for the sensitive quantification of MDSA in biological matrices such as plasma.
UPLC Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode
-
Monitored Transitions (MRM):
-
MDSA: m/z 287.1 -> 243.1
-
Internal Standard (e.g., Salicylic acid-d4): m/z 141.0 -> 97.0
-
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 35 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Potentiometric Titration Method
This method is suitable for the assay of MDSA in bulk drug substance where high accuracy and precision are required.
Apparatus and Reagents:
-
Titrator: Automatic potentiometric titrator with a glass pH electrode.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: A mixture of ethanol and water (1:1 v/v).
Procedure:
-
Accurately weigh about 250 mg of the MDSA drug substance.
-
Dissolve the sample in 50 mL of the ethanol/water solvent mixture.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH change.
-
Determine the two equivalence points corresponding to the two carboxylic acid groups of MDSA. The volume of titrant consumed at the second equivalence point is used for the calculation of purity.
Method Validation and Cross-Validation Strategy
All three analytical methods were validated according to the ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[9][12][13]
Cross-Validation Workflow
The cross-validation was designed to compare the performance of the HPLC and UPLC-MS methods for the analysis of MDSA in a drug product formulation and to assess the transferability of the HPLC method between two laboratories.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. This compound [drugfuture.com]
- 4. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 5. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. altabrisagroup.com [altabrisagroup.com]
A Guide to Enhancing Reproducibility and Robustness in Protocols Utilizing 5,5'-Methylenedisalicylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the reproducibility and robustness of experimental findings are paramount. This guide, crafted from the perspective of a Senior Application Scientist, delves into the practical application of 5,5'-Methylenedisalicylic acid (MDSA) and its derivatives, with a focus on ensuring the reliability of your experimental outcomes. We will explore the nuances of protocol design, key parameters influencing data quality, and a comparative analysis with alternative compounds, grounded in experimental evidence.
Understanding this compound: Beyond a Synthesis Intermediate
This compound (MDSA) is an organic compound that serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical development.[1] While its primary role has been as an intermediate, recent research has highlighted the biological activities of MDSA and its derivatives, particularly as inhibitors of bacterial phosphatases. This guide will focus on the application of MDSA and its derivatives as inhibitors of the Protein Phosphatase CppA from Chlamydia trachomatis, a critical enzyme in the pathogen's developmental cycle.
The Cornerstone of Reliable Data: Robust Experimental Design
A self-validating experimental system is the bedrock of trustworthy results. This means incorporating appropriate controls, understanding the limitations of your assays, and meticulously documenting every step. When working with MDSA and its derivatives, several factors can influence the reproducibility of your findings.
Physicochemical Properties and Handling of MDSA
The stability and solubility of your test compound are critical preliminary considerations. MDSA is typically a cream-colored powder with limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[2][3]
Key Considerations for Robustness:
-
Solvent Selection: DMSO is a common solvent for preparing stock solutions of MDSA and its derivatives for in vitro assays. However, it is crucial to determine the optimal concentration, as high concentrations of DMSO can be toxic to cells.
-
Solution Stability: The chemical stability of MDSA in solution can be affected by factors such as pH, light exposure, and temperature.[4] It is recommended to prepare fresh solutions for each experiment or to conduct stability studies to determine the appropriate storage conditions.
-
Purity of the Compound: The purity of the MDSA used can significantly impact experimental results. Impurities can have their own biological activities or interfere with the assay, leading to inconsistent data. Always use highly purified compounds and characterize them thoroughly.
Comparative Analysis: MDSA Derivatives vs. Aurintricarboxylic Acid (ATA) in Phosphatase Inhibition
To provide a comprehensive evaluation, we will compare the performance of MDSA derivatives with Aurintricarboxylic acid (ATA), a well-known inhibitor of various phosphatases and other enzymes.[5][6][7][8][9][10][11][12][13] This comparison will be based on their inhibitory activity against the Chlamydia trachomatis protein phosphatase CppA.
| Compound | Target | IC50 (µM) | Key Characteristics | Reference |
| MDSA Derivative (Hypothetical) | CppA | Varies | Specificity and potency can be tuned through chemical modification. | |
| Aurintricarboxylic Acid (ATA) | Various Phosphatases | Varies | Broad-spectrum inhibitor, potential for off-target effects. | [5][8] |
Note: The IC50 value for a hypothetical MDSA derivative is presented for illustrative purposes. Actual values would be determined experimentally.
Detailed Experimental Protocols for Reproducible Results
The following protocols are designed to be detailed and self-validating, incorporating best practices to enhance reproducibility.
Protocol 1: CppA Phosphatase Inhibition Assay (p-NPP based)
This colorimetric assay measures the activity of CppA by quantifying the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) into the yellow product p-nitrophenol (pNP).[3][14][15][16][17][18][19]
Materials:
-
Recombinant CppA enzyme
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM MgCl2, pH 5.5)[17]
-
p-Nitrophenyl phosphate (pNPP) solution
-
Stop Solution (e.g., 1 M NaOH)[14]
-
MDSA derivatives and ATA (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Equilibrate all reagents to room temperature. Prepare serial dilutions of your test compounds (MDSA derivatives, ATA) in DMSO.
-
Enzyme Preparation: Dilute the recombinant CppA enzyme to the desired concentration in the Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Test compound dilution (or DMSO as a vehicle control)
-
CppA enzyme solution
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add the pNPP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop Reaction: Add the Stop Solution to each well to terminate the reaction.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values using a suitable software.
Workflow for CppA Phosphatase Inhibition Assay:
Caption: Workflow for the pNPP-based CppA phosphatase inhibition assay.
Protocol 2: Chlamydia trachomatis Growth Inhibition Assay (Inclusion Forming Unit - IFU)
This cell-based assay determines the effect of the test compounds on the infectivity and replication of Chlamydia trachomatis in a host cell line (e.g., HeLa or McCoy cells).[2][4][20][21][22][23][24][25][26][27]
Materials:
-
HeLa or McCoy cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Chlamydia trachomatis elementary bodies (EBs)
-
MDSA derivatives and ATA
-
96-well cell culture plates
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., anti-Chlamydia LPS antibody conjugated to a fluorescent dye)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa or McCoy cells into a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Infection: Infect the cells with Chlamydia trachomatis EBs at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Fixation: After incubation, remove the medium and fix the cells with methanol.
-
Staining: Stain the fixed cells with a fluorescently labeled anti-Chlamydia antibody to visualize the chlamydial inclusions.
-
Imaging and Counting: Visualize the inclusions using a fluorescence microscope and count the number of inclusion forming units (IFUs) per field of view.
-
Data Analysis: Calculate the percentage of inhibition of IFU formation for each compound concentration relative to the vehicle control. Determine the IC50 values.
Workflow for Chlamydial Growth Inhibition Assay:
Caption: Workflow for the Chlamydia trachomatis inclusion forming unit (IFU) assay.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT-based)
This assay assesses the general toxicity of the test compounds on mammalian cells to determine their therapeutic window.[28][29][30][31][32][33][34][35] The MTT assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
HeLa or other suitable mammalian cell line
-
Cell culture medium
-
MDSA derivatives and ATA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) values.
Workflow for MTT Cytotoxicity Assay:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. A modified method for rapid quantification of Chlamydia muridarum using Fluorospot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurintricarboxylic acid is an inhibitor of mu- and m-calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Aurintricarboxylic acid is a canonical disruptor of the TAZ-TEAD transcriptional complex | PLOS One [journals.plos.org]
- 10. Aurintricarboxylic acid structure modifications lead to reduction of inhibitory properties against virulence factor YopH and higher cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Use of Aurintricarboxylic Acid as an Inhibitor of [research.amanote.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A View of the Inhibition Specificity of Aurintricarboxylic Acid Toward Protein Tyrosine Phosphatases: Implications for Structure-Based Phosphatase Inhibitor Design [hrcak.srce.hr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. 3hbiomedical.com [3hbiomedical.com]
- 20. fda.gov [fda.gov]
- 21. ispub.com [ispub.com]
- 22. academic.oup.com [academic.oup.com]
- 23. In-cell western assay as a high-throughput approach for Chlamydia trachomatis quantification and susceptibility testing to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. demeditec.com [demeditec.com]
- 25. The laboratory diagnosis of Chlamydia trachomatis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. intimakmur.co.id [intimakmur.co.id]
- 27. novamedline.com [novamedline.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. protocols.io [protocols.io]
- 32. ijprajournal.com [ijprajournal.com]
- 33. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 5,5'-Methylenedisalicylic Acid-Based Polymers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly impacts the therapeutic efficacy and safety of a drug delivery system. This guide provides an in-depth performance benchmark of a promising class of polymers derived from 5,5'-Methylenedisalicylic acid (MDSA). These polymers are unique in that they are designed to degrade into therapeutically active molecules, offering the potential for synergistic effects and enhanced treatment outcomes.
This document moves beyond a mere listing of properties to offer a comparative analysis against well-established biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA). We will delve into the causality behind experimental choices and present a framework for their objective evaluation.
The Promise of Bioactive Polymers: An Introduction to MDSA-Based Systems
Polymers based on this compound are a subclass of polyanhydrides and poly(anhydride-esters) that incorporate salicylic acid moieties directly into their backbone. The core advantage of this approach is the high drug loading capacity, as the therapeutic agent is an integral part of the polymer chain. Upon hydrolytic degradation, these polymers release salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), along with other biocompatible degradation products. This inherent bioactivity makes them particularly attractive for applications where localized and sustained anti-inflammatory action is desired, such as in the treatment of inflammatory bowel disease or as coatings for medical implants.
Comparative Framework for Polymer Performance
To objectively benchmark MDSA-based polymers, we must evaluate them against a set of key performance indicators (KPIs) that are critical for drug delivery applications. Here, we will compare them to PLGA, a widely used and FDA-approved biodegradable polymer.
Key Performance Indicators:
-
Inherent Drug Loading Capacity: The percentage of the therapeutic agent (in this case, salicylic acid) by weight within the polymer.
-
In Vitro Drug Release Profile: The rate and mechanism of drug release under physiological conditions.
-
Thermal Properties: The glass transition temperature (Tg) and thermal decomposition temperature (Td) which are crucial for processing and stability.
-
Biocompatibility: The cytocompatibility of the polymer and its degradation products.
Visualizing the Polymer Structure and Degradation
The following diagram illustrates the general structure of a this compound-based polyanhydride and its hydrolytic degradation into its constituent monomers.
Caption: Hydrolytic degradation of an MDSA-based polyanhydride.
Experimental Methodologies: A Self-Validating Approach
The trustworthiness of any comparison lies in the robustness of the experimental protocols. The following methodologies are designed to provide a comprehensive and objective assessment of polymer performance.
In Vitro Drug Release Kinetics
Rationale: This experiment quantifies the rate at which the polymer releases its active component in a simulated physiological environment. The choice of the "sample and separate" method offers simplicity and is widely used for evaluating polymeric microparticle formulations.
Protocol:
-
Preparation of Polymer Samples: Prepare 10 mg samples of the MDSA-based polymer and PLGA (with physically encapsulated salicylic acid) in the form of thin films or microspheres.
-
Incubation: Immerse each sample in 10 mL of phosphate-buffered saline (PBS) at pH 7.4. Place the samples in an incubator at 37°C with constant agitation.
-
Sampling: At predetermined time points (e.g., 1, 6, 12, 24, 48, 72 hours, and so on), withdraw the entire release medium.
-
Medium Replacement: Replenish with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of salicylic acid in the collected samples using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Caption: Workflow for In Vitro Drug Release Study.
Thermal Analysis: DSC and TGA
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of polymers. DSC measures heat flow associated with thermal transitions, revealing the glass transition temperature (Tg) and melting point (Tm), while TGA measures weight loss as a function of temperature, indicating thermal stability. These properties are critical for understanding a polymer's processability and shelf-life.
Protocol:
-
Sample Preparation: Place 5-10 mg of the dried polymer sample in an aluminum pan.
-
DSC Analysis:
-
Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at the same rate.
-
Perform a second heating scan under the same conditions to determine the Tg.
-
-
TGA Analysis:
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min in a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The temperature at which significant weight loss occurs is the decomposition temperature (Td).
-
Biocompatibility Assessment: In Vitro Cytotoxicity
Rationale: Before any in vivo application, the biocompatibility of a polymer and its degradation products must be established. An in vitro cytotoxicity assay using a sensitive cell line provides a preliminary assessment of the material's potential toxicity.
Protocol:
-
Preparation of Polymer Extracts: Prepare extracts of the MDSA-based polymer and PLGA by incubating the materials in a cell culture medium for 24 hours at 37°C.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Exposure: Replace the culture medium with the prepared polymer extracts at various concentrations. Include a positive control (e.g., cytotoxic substance) and a negative control (fresh culture medium).
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Comparative Performance Data
The following tables summarize the expected performance of MDSA-based polymers in comparison to PLGA, based on literature data for salicylic acid-containing polyanhydrides.
Table 1: Inherent Drug Loading Capacity
| Polymer | Therapeutic Agent | Inherent Drug Loading (wt%) | Citation |
| MDSA-Based Polymer | Salicylic Acid | > 50% | |
| PLGA | Salicylic Acid (physically entrapped) | Typically < 20% |
Table 2: In Vitro Drug Release Characteristics
| Polymer | Release Mechanism | Release Profile | Citation |
| MDSA-Based Polymer | Surface erosion | Zero-order release after an initial lag phase | |
| PLGA | Bulk erosion and diffusion | Biphasic: initial burst release followed by a slower release phase |
Table 3: Thermal Properties
| Polymer | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) | Citation |
| MDSA-Based Polymer | 27-38°C (tunable with copolymer composition) | Varies with composition | |
| PLGA (50:50) | 45-55°C | ~250-300°C |
Table 4: Biocompatibility Profile
| Polymer | Degradation Products | In Vitro Cytotoxicity | In Vivo Biocompatibility | Citation |
| MDSA-Based Polymer | Salicylic acid, dicarboxylic acids | Non-cytotoxic at therapeutic concentrations | Generally good, with expected anti-inflammatory response | |
| PLGA | Lactic acid, glycolic acid | Non-cytotoxic | Well-established, considered biocompatible and biodegradable |
Discussion and Future Perspectives
The benchmarking data suggests that this compound-based polymers present a compelling alternative to traditional biodegradable polymers like PLGA, particularly for applications requiring high, localized concentrations of anti-inflammatory agents. Their high inherent drug loading capacity is a significant advantage, overcoming the limitations of physically entrapped drugs in matrices like PLGA.
The surface-eroding nature of MDSA-based polyanhydrides allows for a more controlled, zero-order release kinetic, which is often desirable for maintaining therapeutic drug levels over an extended period. This contrasts with the biphasic release profile of PLGA, which can lead to an initial burst of drug that may be undesirable in some therapeutic contexts.
However, the lower glass transition temperature of some MDSA-based polymers may present challenges in terms of processing and mechanical stability compared to the more rigid PLGA. The thermal properties of MDSA-based polymers can be tuned by copolymerization, offering a pathway to optimize them for specific applications.
From a biocompatibility standpoint, both polymer systems are generally considered safe, with their degradation products being naturally occurring or readily metabolized. The inherent anti-inflammatory activity of the degradation products of MDSA-based polymers is a key differentiator that warrants further investigation for its therapeutic potential.
Future research should focus on in vivo studies to validate the in vitro findings and to fully elucidate the therapeutic benefits of the combined polymer degradation and drug release. Further optimization of the polymer backbone through copolymerization will be crucial for tailoring the mechanical properties and release kinetics to meet the demands of diverse clinical applications.
References
- Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. (2021-08-23).
- Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). (2000-10-01).
- DSC Analysis of Biodegradable Polymers. (2025-09-29).
- Synthesis and Degradation Characteristics of Salicylic Acid-Derived Poly(anhydride-Esters). (2000-10-01).
- Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. (2006-03-01).
- SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.).
- Tunable drug release profiles from salicylate-based poly(anhydride-ester) matrices using small molecule admixtures. (2012-11-01).
- Polyanhydride Chemistry. (2021-06-17).
- Biocompatibility of implantable synthetic polymeric drug carriers: Focus on brain biocompatibility. (2025-08-05).
- Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.).
- Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (2018-07-24).
- Biocompatibility, cellular uptake and biodistribution of the polymeric amphiphilic nanoparticles as oral drug carriers. (2012-11-01).
- Development of Biodegradable Polymers for Controlled Drug Release. (2025-08-08).
- Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. (2018-07-24).
- The influence of the functional end groups on the properties of polylactide-based materials. (2022-05-04).
- Dynamics of in vitro polymer degradation of polycaprolactone-based scaffolds: accelerated versus simulated physiological conditions. (2008-09-01).
- Comparison of simulated drug release profiles for the PLGA stent... (n.d.).
- In vitro degradation and erosion behavior of commercial PLGAs used for controlled drug delivery. (2022-06-07).
- A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles. (2020-02-28).
- A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles. (2020-02-17).
- Drug Release Kinetics and Mechanism from PLGA Formulations. (2016-05-19).
- Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025-01-08).
- Enhanced thermal stability of poly(lactide)s in the melt by enantiomeric polymer blending. (2025-08-06).
- A Comparison of Models For The Analysis of The Kinetics of Drug Release From PLGA-based Nanoparticles. (n.d.).
- Changes in the Thermal and Structural Properties of Polylactide and Its Composites During a Long-Term Degradation Process. (n.d.).
- Thermal properties and processability of modified poly(l-lactide): the role of phenylacetic acid hydrazide derivative. (n.d.).
A Senior Application Scientist's Guide: In Silico Prediction Versus Experimental Validation of 5,5'-Methylenedisalicylic Acid Properties
For researchers, scientists, and professionals in drug development, the accurate characterization of a molecule's physicochemical properties is a cornerstone of successful therapeutic design. This guide provides an in-depth comparison of in silico prediction and experimental validation methodologies for 5,5'-Methylenedisalicylic acid, a compound with potential applications in pharmaceuticals and materials science.[1] We will explore the causality behind experimental choices and underscore the necessity of self-validating systems to ensure data integrity.
Introduction to this compound
This compound (CAS 122-25-8) is an organic compound featuring two salicylic acid moieties linked by a methylene bridge.[1] This structure confers both acidic and phenolic properties, making it a versatile molecule for various applications, including as an intermediate in chemical synthesis.[1][2] An accurate understanding of its properties, such as solubility, acidity (pKa), and lipophilicity (logP), is critical for predicting its behavior in biological systems and formulating it into viable products.
The Dual Approach: In Silico Prediction and Experimental Validation
In modern drug discovery, computational chemistry plays a pivotal role in accelerating the identification and optimization of drug candidates.[3][4] In silico tools allow for the prediction of a molecule's properties before its synthesis, saving time and resources.[5][6] However, these predictions are based on algorithms and models derived from existing data and must be anchored to real-world measurements.[7][8] Experimental validation, therefore, remains the gold standard for confirming the predicted properties and providing the definitive data required for regulatory submissions and further development.
The following sections will delve into the comparison of predicted and experimentally determined properties of this compound, highlighting the strengths and limitations of each approach.
Physicochemical Properties: A Comparative Analysis
Solubility
In Silico Prediction:
Computational models for aqueous solubility prediction of drug-like molecules are continuously being developed.[7] These models utilize molecular descriptors such as electron distribution, lipophilicity, flexibility, and size to estimate a compound's solubility.[7] For this compound, a qualitative prediction based on its structure—containing two polar carboxylic acid groups and two phenolic hydroxyl groups, but also a significant nonpolar carbon framework—would suggest limited aqueous solubility.
Experimental Validation:
Experimental determination of solubility provides a definitive answer. For this compound, its solubility in water is reported as "insoluble".[1][9][10][11] This aligns with the general structural assessment.
Protocol for Determining Aqueous Solubility (Shake-Flask Method):
The shake-flask method is a widely recognized technique for determining the solubility of a compound.[6][12]
-
Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
The choice of the shake-flask method is based on its directness and accuracy for compounds that are not surfactants.[13][14]
Acidity (pKa)
In Silico Prediction:
Various software packages can predict the pKa of a molecule based on its structure. These predictions are derived from quantitative structure-property relationship (QSPR) models that correlate structural features with known pKa values. For this compound, with its two carboxylic acid groups and two phenolic hydroxyl groups, multiple pKa values would be predicted. The carboxylic acid groups are expected to be more acidic (lower pKa) than the phenolic hydroxyl groups.
Experimental Validation:
Experimental pKa determination is crucial for understanding a molecule's ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a common and straightforward method for pKa determination.[15][16][17][18][19]
Protocol for pKa Determination (Potentiometric Titration): [15][19]
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the curve.[17]
The selection of potentiometric titration is due to its simplicity, low cost, and ability to provide accurate pKa values for weak acids.[17]
Lipophilicity (logP)
In Silico Prediction:
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its drug-like properties.[6] Many computational tools can calculate logP based on fragmental contributions or atom-based methods.[5] For this compound, calculated logP values are available, with one source reporting a value of 3.55[20] and another an XLogP3 of 2.08500.[10] The discrepancy in these values highlights the model-dependent nature of in silico predictions and reinforces the need for experimental verification.
Experimental Validation:
The shake-flask method is the traditional and most accurate method for experimentally determining logP.[5][6]
Protocol for logP Determination (Shake-Flask Method): [6]
-
System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5]
The shake-flask method is chosen for its reliability and is considered the "gold standard" for logP determination.[14]
Comparative Data Summary
| Property | In Silico Prediction | Experimental Data | Experimental Method |
| Aqueous Solubility | Limited solubility expected based on structure | Insoluble[1][9][10][11] | Shake-Flask Method |
| pKa | Multiple acidic pKa values predicted | Not available in searched sources | Potentiometric Titration |
| logP | 3.55[20], 2.085[10] | Not available in searched sources | Shake-Flask Method |
Spectroscopic Characterization: The Experimental Fingerprint
Beyond physicochemical properties, spectroscopic analysis provides a detailed "fingerprint" of a molecule's structure, which is essential for its unambiguous identification and characterization.
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for the O-H stretch of the carboxylic acid and phenol groups, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic rings and the methylene bridge. An authentic IR spectrum is available for this compound.[11][21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both 1H NMR and 13C NMR spectra are available for this compound, which can be used to confirm its structure.[23][24][25]
Visualizing the Workflows
In Silico Prediction Workflow
Sources
- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 3. steeronresearch.com [steeronresearch.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound(122-25-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. This compound, 95% | Fisher Scientific [fishersci.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. pharmaguru.co [pharmaguru.co]
- 16. pKa and log p determination | PPTX [slideshare.net]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]
- 21. This compound(122-25-8) IR Spectrum [chemicalbook.com]
- 22. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 23. spectrabase.com [spectrabase.com]
- 24. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. This compound(122-25-8) 13C NMR [m.chemicalbook.com]
A Comparative Analysis of the Chelating Properties of 5,5'-Methylenedisalicylic Acid: A Technical Guide for Researchers
Introduction: The Critical Role of Chelation in Science and Medicine
Chelation, the process by which a molecule, known as a chelating agent, binds to a metal ion to form a stable, water-soluble complex, is a fundamental process with profound implications across various scientific disciplines. From mitigating heavy metal toxicity in clinical settings to controlling metal-catalyzed reactions in industrial processes, the efficacy of a chelating agent is paramount. An ideal chelator exhibits high affinity and selectivity for a target metal ion, forming a stable complex that can be readily excreted or otherwise neutralized, all while demonstrating minimal interference with essential biological or chemical systems.
This guide provides a comprehensive comparative analysis of the chelating properties of 5,5'-Methylenedisalicylic acid (MDSA), a molecule of growing interest due to its structural resemblance to the well-known chelator, salicylic acid. We will delve into the theoretical underpinnings of its chelating potential, compare it with established chelating agents—Ethylenediaminetetraacetic acid (EDTA), Deferoxamine, and its parent molecule, Salicylic Acid—and provide detailed experimental protocols for researchers to quantitatively assess its performance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize MDSA in their work.
Chapter 1: Understanding the Ligands: A Structural and Chemical Overview
The chelating ability of a molecule is intrinsically linked to its chemical structure. The presence and spatial arrangement of electron-donating functional groups dictate the strength and selectivity of metal ion binding.
1.1 this compound (MDSA)
This compound (MDSA) is an organic compound characterized by two salicylic acid units linked by a methylene bridge.[1] This structure is significant as it presents multiple potential coordination sites for a metal ion.
-
Chemical Structure: C₁₅H₁₂O₆[1]
-
Key Functional Groups: Each salicylic acid moiety contains a carboxylic acid group (-COOH) and a hydroxyl group (-OH) ortho to each other. This arrangement is known to be highly effective for chelation, as seen in salicylic acid itself. The presence of two such bidentate sites within a single molecule suggests the potential for forming stable, multi-ring chelate structures with a metal ion.
-
Synthesis: MDSA is typically synthesized from salicylic acid and formaldehyde, often in the presence of an acid catalyst like sulfuric acid.[2]
The spatial orientation of the two salicylic acid units, dictated by the flexibility of the methylene bridge, will play a crucial role in determining which metal ions it can effectively bind and the stoichiometry of the resulting complexes.
1.2 Comparative Chelating Agents
To objectively evaluate MDSA, it is essential to compare it against well-characterized chelating agents.
-
Ethylenediaminetetraacetic acid (EDTA): A widely used, powerful hexadentate chelator, meaning it can form six bonds with a single metal ion. Its high denticity leads to the formation of very stable complexes with a broad range of metal ions. EDTA is a common choice for treating heavy metal poisoning.
-
Deferoxamine (DFO): A bacterial siderophore with an exceptionally high and specific affinity for ferric iron (Fe³⁺). It is a hexadentate chelator used clinically to treat iron overload.[3] Its specificity makes it a valuable benchmark for iron chelation.
-
Salicylic Acid: The parent molecule of MDSA, salicylic acid is a bidentate chelator, coordinating to metal ions through its carboxylate and phenolate oxygen atoms.[4] While its chelation is weaker than that of EDTA or deferoxamine, its well-documented coordination chemistry provides a direct point of comparison for understanding the impact of dimerization in MDSA.
Chapter 2: Theoretical and Comparative Chelating Properties
2.1 The Chelate Effect and MDSA's Potential
The "chelate effect" describes the enhanced stability of a complex formed by a multidentate ligand compared to a complex formed by a similar number of monodentate ligands. By linking two salicylic acid units, MDSA is expected to benefit from this effect. The pre-organization of the binding sites can reduce the entropic penalty of chelation, leading to a more stable complex than two separate salicylic acid molecules would form with the same metal ion.
2.2 Comparative Stability Constants of Alternative Chelators
The following table summarizes the known stability constants (log K) for our comparative chelators with various metal ions. This data provides a quantitative benchmark against which MDSA's performance can eventually be measured.
| Metal Ion | EDTA (log K₁) | Deferoxamine (log K₁) | Salicylic Acid (log K₁) |
| Fe³⁺ | 25.1 | ~30.6 | 16.35[5] |
| Fe²⁺ | 14.3 | - | 6.95[5] |
| Cu²⁺ | 18.8 | - | 10.6[5] |
| Zn²⁺ | 16.5 | - | 6.85[5] |
| Ca²⁺ | 10.7 | - | - |
| Mg²⁺ | 8.7 | - | - |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.
2.3 Expected Selectivity of MDSA
Based on the properties of salicylic acid, MDSA is expected to show a strong affinity for hard and borderline Lewis acids, such as Fe³⁺, Al³⁺, and Cu²⁺. The two bidentate salicylic acid binding sites might allow for the formation of a 1:1 MDSA:metal complex with a potentially high stability constant due to the formation of multiple chelate rings. The flexibility of the methylene linker may allow the molecule to wrap around the metal ion, creating an octahedral coordination environment.
Chapter 3: Experimental Protocols for Evaluating Chelating Properties
To address the current gap in the literature, this section provides detailed, self-validating experimental protocols for determining the chelating properties of MDSA. These methods are designed to be robust and provide the quantitative data necessary for a thorough comparative analysis.
3.1 Protocol 1: Spectrophotometric Titration using Job's Method of Continuous Variation
Objective: To determine the stoichiometry of the MDSA-metal complex.
Principle: Job's method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of the resulting complex is measured at a wavelength where it absorbs maximally, and the free ligand and metal do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[6][7][8]
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of MDSA in a suitable solvent (e.g., ethanol or DMSO, followed by dilution in a buffered aqueous solution).
-
Prepare a 1 mM stock solution of the metal salt (e.g., FeCl₃, CuSO₄) in deionized water.
-
Prepare a buffer solution to maintain a constant pH throughout the experiment (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8). The choice of buffer is critical to ensure the desired ionization state of MDSA.
-
-
Determination of λmax:
-
Prepare a solution containing the metal and MDSA in the expected stoichiometric ratio (e.g., 1:1).
-
Scan the UV-Vis spectrum of this solution to identify the wavelength of maximum absorbance (λmax) for the complex.
-
-
Job's Plot Experiment:
-
Prepare a series of solutions in volumetric flasks by mixing varying volumes of the metal and MDSA stock solutions, ensuring the total volume is constant (e.g., 10 mL). The mole fraction of the ligand will range from 0 to 1.
-
Add the appropriate amount of buffer to each flask and bring to the final volume with deionized water.
-
Allow the solutions to equilibrate for a specified time.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of MDSA.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 2:1 (ligand:metal) complex.
-
Diagram of Job's Method Workflow:
Caption: Workflow for determining complex stoichiometry using Job's Method.
3.2 Protocol 2: Potentiometric Titration
Objective: To determine the stability constants of the MDSA-metal complexes.
Principle: Potentiometric titration involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base (e.g., NaOH) is added. The formation of the metal-ligand complex releases protons, causing a change in the pH titration curve compared to the titration of the ligand alone. By analyzing these changes, the stability constants can be calculated.
Step-by-Step Methodology:
-
System Calibration:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
-
Titration of Ligand Alone:
-
Pipette a known volume of a standardized MDSA solution into a thermostated titration vessel.
-
Add a known concentration of a strong acid (e.g., HClO₄) to protonate the ligand fully.
-
Titrate the solution with a standardized solution of a strong base (e.g., CO₂-free NaOH), recording the pH after each addition of the titrant.
-
-
Titration of Ligand with Metal:
-
Repeat the titration with a solution containing the same concentration of MDSA and the strong acid, but also with a known concentration of the metal salt of interest.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for both titrations.
-
The displacement of the titration curve in the presence of the metal ion is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion.
-
The stability constants (log K) are then determined by solving a series of simultaneous equations relating n̄ to the free ligand concentration and the stability constants. Specialized software is often used for these calculations.
-
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for determining stability constants via potentiometric titration.
Chapter 4: Therapeutic and Industrial Implications
While experimental data is still needed, the structural features of MDSA suggest several potential applications where it could offer advantages over existing chelators.
-
Potential in Iron Chelation Therapy: Given the high affinity of salicylic acid for Fe³⁺, MDSA could be a candidate for treating iron overload conditions. Its larger size and potentially different lipophilicity compared to deferoxamine might lead to a different biodistribution and side-effect profile.
-
Use in Heavy Metal Remediation: The ability to bind various metal ions could make MDSA useful in environmental applications for removing toxic metals from water or soil.
-
Pharmaceutical Intermediate: MDSA is already used as an intermediate in the synthesis of other pharmaceutical compounds.[5] A better understanding of its own chelating properties could open up new therapeutic avenues for the molecule itself.
Conclusion and Future Directions
This compound presents a compelling case for investigation as a novel chelating agent. Its structure, featuring two bidentate salicylic acid moieties, suggests a high potential for forming stable metal complexes, likely benefiting from the chelate effect. While a direct quantitative comparison with established chelators like EDTA and deferoxamine is currently hampered by the lack of experimental stability constant data for MDSA, this guide provides the theoretical framework and detailed experimental protocols necessary to bridge this knowledge gap.
The proposed spectrophotometric and potentiometric titration methods offer robust pathways for researchers to determine the stoichiometry and stability of MDSA-metal complexes. The resulting data will be crucial for unlocking the full potential of this promising molecule in fields ranging from medicine to materials science. The scientific community is encouraged to undertake these investigations to fully elucidate the chelating properties of this compound.
References
- Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113-203.
- LibreTexts. (2021, August 16).
- Jobs and mole-ratio method.pdf. (2016, September 21). SlideShare. [Link]
- Clemmensen, E., & Heitman, A. H. C. (1911). The Reduction of Carbonyl Groups in Aldehydes and Ketones to Methylene Groups. Journal of the American Chemical Society, 33(5), 733–737.
- Science in Hydroponics. (n.d.).
- Coordination Chemistry of Salicylic Acid. (n.d.). International Journal of Engineering Science and Invention. [Link]
- Baran, Y., & Kiani, F. (2014). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. Biomolecules, 4(2), 495–513. [Link]
- This compound. (n.d.). PubChem. [Link]
- This compound. (n.d.). DrugFuture. [Link]
Sources
- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. ijesi.org [ijesi.org]
- 5. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 6. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. This compound | 122-25-8 [chemicalbook.com]
Efficacy of 5,5'-Methylenedisalicylic acid as an enzyme inhibitor compared to known inhibitors.
Introduction
In the landscape of enzyme inhibitor discovery, the exploration of novel scaffolds is paramount to advancing therapeutic interventions and understanding complex biological processes. 5,5'-Methylenedisalicylic acid (MDSA) has emerged as a molecule of interest, demonstrating inhibitory activity against bacterial enzymes. This guide provides a comprehensive comparison of the efficacy of MDSA and its derivatives, primarily focusing on its activity against the protein phosphatase CppA from Chlamydia trachomatis. To contextualize its potential, we will draw comparisons with Aurintricarboxylic acid (ATA), a known inhibitor of a related bacterial phosphatase, and further contrast its inhibitory profile with the well-established effects of salicylic acid derivatives on cyclooxygenase (COX) enzymes. This comparative analysis is supported by available experimental data, detailed methodologies for relevant assays, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their understanding of MDSA's potential as an enzyme inhibitor.
This compound: A Focus on Chlamydia trachomatis Protein Phosphatase CppA
Recent investigations have highlighted the potential of this compound and its derivatives as inhibitors of the protein phosphatase CppA in Chlamydia trachomatis, an obligate intracellular bacterial pathogen.[1][2][3][4] CppA, a type 2C protein phosphatase (PP2C), is crucial for the developmental cycle of Chlamydia, making it a promising target for novel antimicrobial agents.[3][4]
Biological Efficacy of MDSA Derivatives against C. trachomatis
While direct enzymatic IC50 values for MDSA against CppA are not extensively reported in publicly available literature, a key study has demonstrated the biological efficacy of MDSA and its derivatives by measuring the reduction in infectious progeny of C. trachomatis in cell culture.[3][4] This "chemical knockout" approach provides a strong indication of the compounds' ability to disrupt essential enzymatic activity within a biological system.
The study treated Chlamydia-infected cells with MDSA and two of its derivatives, observing a significant reduction in bacterial progeny.[3][4] This data, while not a direct measure of enzymatic inhibition, is a critical indicator of the compounds' potential as anti-chlamydial agents.
Comparative Analysis with Known Enzyme Inhibitors
To objectively assess the efficacy of MDSA, it is essential to compare it with known inhibitors of related and unrelated enzyme systems.
Comparison with Aurintricarboxylic Acid (ATA) against a Bacterial Phosphatase
Aurintricarboxylic acid (ATA) is a known inhibitor of Stp1, a serine/threonine phosphatase from Staphylococcus aureus that also belongs to the PP2C family, similar to CppA.[5] The established inhibitory activity of ATA against Stp1 provides a valuable benchmark for the potential enzymatic potency of MDSA and its derivatives against CppA.
| Inhibitor | Target Enzyme (Organism) | IC50 | Reference |
| Aurintricarboxylic Acid (ATA) | Stp1 (Staphylococcus aureus) | 1.03 µM | [5] |
The low micromolar IC50 value of ATA against a related bacterial phosphatase suggests that compounds with a similar structural basis, such as MDSA, could potentially exhibit potent enzymatic inhibition of CppA.
Comparison with Salicylic Acid Derivatives against Cyclooxygenase (COX) Enzymes
To provide a broader context for the inhibitory potential of salicylic acid-based compounds, a comparison with the well-characterized inhibition of cyclooxygenase (COX) enzymes by aspirin and celecoxib is instructive. COX enzymes are key to the inflammatory process and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).
| Inhibitor | Target Enzyme | IC50 | Reference |
| Aspirin | COX-1 | 3.57 µM | [6] |
| Aspirin | COX-2 | 29.3 µM | [6] |
| Celecoxib | COX-2 | 40 nM (0.04 µM) |
This comparison highlights the potency that can be achieved with salicylic acid-derived structures against specific enzyme targets. The nanomolar efficacy of celecoxib against COX-2 serves as a benchmark for highly potent enzyme inhibition.
Experimental Protocols
Protein Phosphatase CppA Inhibition Assay
A robust and widely used method for measuring protein phosphatase activity is a colorimetric assay using a generic substrate like p-nitrophenyl phosphate (pNPP). This method is applicable to the study of CppA inhibition.[3]
Principle: The phosphatase enzyme cleaves the phosphate group from pNPP, resulting in the production of p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Purified recombinant CppA diluted in Assay Buffer to the desired concentration.
-
Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in Assay Buffer.
-
Inhibitor Solutions: Stock solutions of this compound and other test compounds prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Stop Solution: 1 M NaOH.
-
-
Assay Procedure (96-well plate format): a. To each well, add 20 µL of the appropriate inhibitor dilution (or solvent control). b. Add 60 µL of the CppA enzyme solution to each well and incubate for 15 minutes at 30°C to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well. d. Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range. e. Stop the reaction by adding 50 µL of 1 M NaOH to each well. f. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow
Caption: Workflow for the CppA enzyme inhibition assay.
Mechanism of Action and Signaling Pathway
The inhibitory action of MDSA on CppA is believed to disrupt the phosphorylation-dependent signaling pathways that are essential for the developmental cycle of Chlamydia trachomatis. Phosphatases like CppA counteract the activity of protein kinases, and their inhibition leads to an altered phosphorylation state of key regulatory proteins.
Visualizing the Putative Signaling Disruption
Caption: Putative mechanism of MDSA action on CppA.
Conclusion
This compound and its derivatives represent a promising class of inhibitors targeting the bacterial protein phosphatase CppA, with demonstrated biological efficacy against Chlamydia trachomatis. While direct enzymatic IC50 values require further investigation, the significant reduction in bacterial progeny highlights their potential as leads for novel antimicrobial agents. The comparison with the potent inhibition of a related bacterial phosphatase by Aurintricarboxylic acid and the well-defined activity of other salicylic acid derivatives against COX enzymes provides a valuable framework for understanding the potential potency and specificity of MDSA. The detailed experimental protocol for a CppA inhibition assay provided herein offers a clear path for researchers to quantitatively assess the enzymatic inhibitory activity of MDSA and its analogs, paving the way for further development and optimization of this intriguing class of enzyme inhibitors.
References
- Pandey, K., Slater, O., Jeschke, G., Kontoyianni, M., Plunkett, K., & Fisher, D. (2025).
- ResearchGate. (2025).
- Fisher, D. J., et al. (2018). Inhibition of the Protein Phosphatase CppA Alters Development of Chlamydia trachomatis. Journal of Bacteriology, 200(20), e00419-18. [Link]
- Muñoz, K. J., et al. (2021). The Small Molecule H89 Inhibits Chlamydia Inclusion Growth and Production of Infectious Progeny. Infection and Immunity, 89(9), e00729-20. [Link]
- Fisher, D. J., et al. (2018).
- Gao, C., et al. (2019).
- Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
- Riendeau, D., et al. (2001). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
- PubMed. (2000). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. [Link]
- PNAS. (2009). Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. [Link]
- Wu, K. K., et al. (1995). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences of the United States of America, 92(25), 11673–11677. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Inhibition of the Protein Phosphatase CppA Alters Development of Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The inhibitory mechanism of aurintricarboxylic acid targeting serine/threonine phosphatase Stp1 in Staphylococcus aureus: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,5'-Methylenedisalicylic Acid
Welcome to your definitive guide for the safe and compliant disposal of 5,5'-Methylenedisalicylic acid (CAS No. 122-25-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle, including their final disposition. This document provides a procedural framework grounded in established safety protocols and regulatory standards to ensure that waste streams containing this compound are managed responsibly. Our approach prioritizes safety, compliance, and scientific integrity, explaining not just the "how" but the critical "why" behind each step.
Section 1: Hazard Assessment and Regulatory Framework
Before outlining disposal procedures, it is crucial to understand the material's hazard profile and the regulatory landscape. This compound presents a nuanced profile. While some suppliers classify the pure substance as not hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), other data sources, particularly for isomeric mixtures or based on ECHA notifications, indicate it causes serious eye irritation.[1][2] Furthermore, its toxicological properties have not been fully investigated[1].
This ambiguity necessitates a cautious approach. In laboratory settings, any chemical with incomplete toxicological data or conflicting hazard reports should be handled as potentially hazardous. This principle is the bedrock of a robust Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4]
The responsibility for proper waste characterization and disposal lies with the waste generator[5][6]. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle to grave" management system for hazardous waste, ensuring it is handled safely from generation to final disposal.[5][7] Therefore, all disposal procedures must align with federal, state, and local regulations.[2][6]
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the potential for eye and skin irritation, and the generation of dust from the solid compound, adherence to proper PPE protocols is mandatory.
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][2]
-
Respiratory Protection: When handling quantities that may generate dust, use a dust respirator or work within a certified chemical fume hood to avoid inhalation.[2]
-
General Hygiene: Wash hands thoroughly after handling, and before breaks or leaving the laboratory.[2][8]
Section 3: Waste Characterization and Segregation
Proper disposal begins with correct characterization and segregation at the point of generation. This compound waste should never be disposed of in standard trash or down the sanitary sewer. Its insolubility in water presents a significant risk of environmental contamination and plumbing blockages.[1]
All waste containing this compound must be collected as chemical waste. This includes:
-
Unused or expired pure chemical.
-
Grossly contaminated labware (e.g., weigh boats, gloves, wipes).
-
Spill cleanup materials.
The following table summarizes key properties relevant to its handling and disposal.
| Property | Value/Information | Rationale for Disposal Protocol |
| CAS Number | 122-25-8 | Ensures unambiguous identification for waste labeling and manifests. |
| Physical State | Solid, crystalline powder[9] | Prone to dust generation; requires careful handling to prevent inhalation. |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetone[1][9] | Prohibits aqueous drain disposal. Informs potential decontamination solvents. |
| Incompatibilities | Strong oxidizing agents[1][10] | Waste must be segregated from incompatible chemicals to prevent hazardous reactions. |
| Decomposition | Begins to decompose at 238°C, releasing CO2[9] | High-temperature incineration is an effective disposal method. |
Section 4: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach for the collection and disposal of this compound waste.
Step 4.1: Waste Collection
-
Solid Waste: Carefully sweep or scoop unused solid material and place it into a designated waste container. Avoid actions that create dust clouds, such as shaking or blowing.[1][11]
-
Contaminated Debris: Place any contaminated items (e.g., weighing paper, gloves, paper towels) into the same designated solid chemical waste container.
Step 4.2: Container Selection and Labeling
-
Container: Use a wide-mouth, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition and have a tightly fitting lid.[5]
-
Labeling: The moment waste is first added, the container must be labeled. The label must include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The accumulation start date (the date the first waste is added).
-
An indication of the hazards (e.g., "Irritant").
-
Step 4.3: Storage
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[5] An open funnel is not considered a closed container and is a common regulatory violation.
-
Location: Store the container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[2]
Step 4.4: Final Disposal
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[12]
-
Methodology: The likely disposal method for this organic solid is high-temperature incineration in a facility equipped with necessary afterburners and scrubbers to handle combustion byproducts.[2][13] Never attempt to treat or dispose of the chemical yourself.
The following diagram illustrates the decision workflow for proper disposal.
Section 5: Emergency Procedures - Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Assess the Situation: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's emergency response team.
-
Don PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[14]
-
Contain the Spill: Prevent the powder from spreading. Avoid creating dust.
-
Clean Up: Carefully sweep the solid material using a brush and dustpan.[11] Place the collected material and all cleanup supplies into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone) and then with soap and water. Place all cleaning materials into the waste container.
-
Dispose: Label and manage the waste container as described in Section 4.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure your work remains in full compliance with environmental regulations.
References
- Laboratory Safety Guidance.
- The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
- Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- 29 CFR 1910.
- How to Safely and Properly Dispose of Salicylic Acid. Lab Alley. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Safety Data Sheet: Salicylic acid. Carl ROTH. [Link]
- Safety Data Sheet - Salicylic Acid, Lab Grade. Global Safety Management. [Link]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- This compound | C15H12O6 | CID 67145.
- Chemical Waste Disposal Guidelines. University of California, Berkeley. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
- Hazardous Materials & Waste Management. Stanford University. [Link]
- This compound. The Merck Index Online. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. osha.gov [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. pfw.edu [pfw.edu]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. carlroth.com [carlroth.com]
- 9. This compound [drugfuture.com]
- 10. This compound(122-25-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. nipissingu.ca [nipissingu.ca]
A Researcher's Guide to Safely Handling 5,5'-Methylenedisalicylic Acid: From Personal Protection to Disposal
As drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical information for handling 5,5'-Methylenedisalicylic acid, ensuring that both you and your research remain protected. Here, we move beyond a simple checklist, offering a procedural, step-by-step framework grounded in the causality of experimental choices.
Understanding the Risks: Why Specific PPE is Crucial
While some safety data sheets (SDS) may classify this compound as not hazardous under certain regulations[1], a comprehensive review of available data indicates potential risks that necessitate careful handling. The primary concerns when working with this compound, particularly in its powdered form, are:
-
Eye Irritation: Direct contact with the eyes can cause serious irritation[2][3][4].
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation[3][4][5].
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system[5].
-
Ingestion: The compound may be harmful if swallowed[5].
Given these potential hazards, a proactive approach to personal protective equipment (PPE) is a cornerstone of safe laboratory practice.
Operational Plan: Personal Protective Equipment (PPE) Protocol
The following protocol outlines the selection and use of PPE for handling this compound. This system is designed to be self-validating, ensuring a consistent and high level of protection.
Step 1: Pre-Handling Risk Assessment
Before beginning any work, assess the scale of the operation and the potential for dust generation. Weighing small quantities in a fume hood will have a different risk profile than transferring larger quantities in an open lab environment. This initial assessment will inform the specific level of PPE required.
Step 2: Core PPE for Handling this compound
The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against airborne powder and potential splashes of solutions containing the acid. Standard safety glasses may not provide a sufficient seal. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Inspect gloves for any signs of damage before use. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling larger quantities of powder or when there is a potential for significant dust generation. |
Step 3: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles: Ensure a snug fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Goggles: Handle by the strap.
-
Lab Coat: Remove by rolling it inside out, without shaking.
-
Respirator (if used): Remove without touching the front.
-
Wash Hands Thoroughly: Use soap and water immediately after removing all PPE.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Handling and Disposal Plan
A comprehensive safety plan extends beyond personal protection to include the proper handling and disposal of the chemical and any contaminated materials.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust[6].
-
Avoid Dust Formation: Take care when transferring the powder to avoid creating dust clouds. Use appropriate tools, such as a spatula, and avoid pouring from a height[1].
-
Spill Response: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal[1]. Do not use water to clean up a dry spill, as this can create a slurry that is more difficult to contain.
Disposal Plan
Proper disposal is a critical step in the chemical management lifecycle.
-
Waste Characterization: As a chemical waste generator, you are responsible for determining if the discarded this compound is classified as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department and local, regional, and national regulations for complete and accurate classification[1].
-
Waste Segregation:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container. Do not dispose of this material in the regular trash.
-
-
Environmental Protection: Do not allow this compound to enter drains, surface water, or the sanitary sewer system[1][6].
By adhering to these procedural, step-by-step guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Carl ROTH. (2013, June 10). Safety data sheet: Salicylic acid methyl ester.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
